molecular formula C12H12O4 B1599150 4-(But-3-en-1-yloxycarbonyl)benzoic acid CAS No. 62680-74-4

4-(But-3-en-1-yloxycarbonyl)benzoic acid

Cat. No.: B1599150
CAS No.: 62680-74-4
M. Wt: 220.22 g/mol
InChI Key: TYARZXLQTHCHIP-UHFFFAOYSA-N
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Description

4-(But-3-en-1-yloxycarbonyl)benzoic acid is a useful research compound. Its molecular formula is C12H12O4 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-but-3-enoxycarbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H12O4/c1-2-3-8-16-12(15)10-6-4-9(5-7-10)11(13)14/h2,4-7H,1,3,8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYARZXLQTHCHIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCOC(=O)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60978291
Record name 4-{[(But-3-en-1-yl)oxy]carbonyl}benzoic acid
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Molecular Weight

220.22 g/mol
Source PubChem
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CAS No.

62680-74-4
Record name 1-(3-Buten-1-yl) 1,4-benzenedicarboxylate
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Record name 4-(But-3-en-1-yloxycarbonyl)benzoic acid
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Record name 4-{[(But-3-en-1-yl)oxy]carbonyl}benzoic acid
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Record name 4-(but-3-en-1-yloxycarbonyl)benzoic acid
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(But-3-en-1-yloxycarbonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(But-3-en-1-yloxycarbonyl)benzoic acid, a valuable building block in the development of advanced polymers, resins, and pharmaceutical intermediates.[1] The core of this guide focuses on a robust and selective method for the mono-esterification of terephthalic acid with 3-buten-1-ol. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and outline effective purification and characterization strategies. This document is intended to serve as a practical resource for researchers and professionals engaged in organic synthesis and materials science.

Introduction: Significance and Applications

This compound is a bifunctional molecule featuring a terminal alkene and a carboxylic acid. This unique combination of reactive handles makes it a highly versatile monomer and intermediate. The butenyl ester group can participate in various polymerization reactions, such as free-radical polymerization and metathesis, while the carboxylic acid moiety allows for further functionalization, for instance, through amide bond formation or salt formation.

Its applications are diverse, ranging from the synthesis of novel polymers with tailored properties to its use as a linker in drug delivery systems. The incorporation of the butenyl group can enhance the flexibility and durability of polymers and resins.[1] Furthermore, it serves as a crucial intermediate in the manufacturing of specialized coatings, adhesives, and certain therapeutic compounds.[1]

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
Molecular Formula C₁₂H₁₂O₄
Molecular Weight 220.22 g/mol
CAS Number 62680-74-4
Appearance White Powder
Boiling Point 377.4 °C at 760 mmHg
Density 1.193 g/cm³
Storage 2-8°C

Strategic Approach to Synthesis: Selective Mono-esterification

The primary challenge in the synthesis of this compound lies in the selective mono-esterification of the symmetrical starting material, terephthalic acid. Terephthalic acid possesses two chemically equivalent carboxylic acid groups, and traditional esterification methods often lead to a mixture of the starting material, the desired mono-ester, and the undesired di-ester, terephthalic acid di-3-butenyl ester.[2][3]

Two principal strategies can be employed to achieve the desired mono-ester:

  • Direct Selective Mono-esterification: This is the more atom-economical approach and involves the direct reaction of terephthalic acid with one equivalent of 3-buten-1-ol.[4] Achieving high selectivity requires careful control of reaction conditions and the use of appropriate coupling agents and catalysts.

  • Partial Hydrolysis of the Di-ester: This method involves the initial synthesis of the di-ester, followed by a controlled partial hydrolysis to yield the mono-ester. While this can be an effective route, it is a two-step process and may present challenges in controlling the hydrolysis to prevent the formation of terephthalic acid.

This guide will focus on the direct selective mono-esterification approach, which is generally more efficient.

The Steglich Esterification: A Mild and Efficient Pathway

The Steglich esterification is a powerful method for the formation of esters from carboxylic acids and alcohols under mild conditions.[5] It employs a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a coupling agent and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[5][6] This method is particularly well-suited for the selective mono-esterification of diacids like terephthalic acid due to its high efficiency at or near room temperature, which helps to minimize the formation of the di-ester byproduct.

Mechanism of the Steglich Esterification

The reaction proceeds through the following key steps:

  • Activation of the Carboxylic Acid: The carbodiimide (DCC or EDC) reacts with one of the carboxylic acid groups of terephthalic acid to form a highly reactive O-acylisourea intermediate.

  • Acyl Transfer to the Catalyst: The nucleophilic catalyst, DMAP, attacks the O-acylisourea, leading to the formation of a reactive acyl-pyridinium species. This intermediate is more reactive towards the alcohol than the O-acylisourea itself and is less prone to side reactions.

  • Nucleophilic Attack by the Alcohol: The 3-buten-1-ol then attacks the acyl-pyridinium intermediate, forming the desired ester and regenerating the DMAP catalyst.

  • Byproduct Formation: The protonated carbodiimide byproduct, N,N'-dicyclohexylurea (DCU) in the case of DCC, is insoluble in most organic solvents and precipitates out of the reaction mixture, driving the reaction to completion. If EDC is used, its corresponding urea is water-soluble, facilitating its removal during the work-up.[6]

Steglich_Esterification terephthalic_acid Terephthalic Acid o_acylisourea O-Acylisourea Intermediate terephthalic_acid->o_acylisourea + EDC EDC EDC acyl_pyridinium Acyl-pyridinium Intermediate o_acylisourea->acyl_pyridinium + DMAP urea EDC-Urea (water-soluble) o_acylisourea->urea DMAP DMAP acyl_pyridinium->DMAP product This compound acyl_pyridinium->product + 3-Buten-1-ol butenol 3-Buten-1-ol

Figure 1: Simplified mechanism of the EDC/DMAP-catalyzed mono-esterification of terephthalic acid.

Detailed Experimental Protocol

This protocol outlines a laboratory-scale synthesis of this compound.

Materials and Reagents
  • Terephthalic acid (≥98%)

  • 3-Buten-1-ol (≥98%)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (≥98%)

  • 4-Dimethylaminopyridine (DMAP) (≥99%)

  • Dichloromethane (DCM), anhydrous (≥99.8%)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add terephthalic acid (1.0 eq). Suspend the terephthalic acid in anhydrous dichloromethane (DCM).

  • Addition of Reagents: To the suspension, add 3-buten-1-ol (1.0-1.2 eq), 4-dimethylaminopyridine (DMAP) (0.1-0.2 eq), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1-1.3 eq). It is crucial to use a slight excess of the alcohol and coupling agent to ensure complete conversion of the limiting reagent, which in this selective synthesis, is one of the carboxylic acid groups.

  • Reaction: Stir the reaction mixture at room temperature (20-25 °C). The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent, visualizing with a UV lamp. The reaction is typically complete within 12-24 hours.

  • Work-up - Quenching and Extraction:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any unreacted terephthalic acid and the desired mono-acid product as their sodium salts.

    • Separate the aqueous layer containing the product from the organic layer which contains the di-ester byproduct and other organic-soluble impurities.

  • Work-up - Acidification and Product Isolation:

    • Cool the separated aqueous layer in an ice bath and acidify with 1 M hydrochloric acid (HCl) until the pH is acidic (pH ~2-3), which will precipitate the this compound as a white solid.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold deionized water to remove any remaining salts.

  • Purification:

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford the product as a white crystalline solid.

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

Experimental_Workflow start 1. Reaction Setup: - Terephthalic acid - 3-Buten-1-ol - EDC, DMAP - Anhydrous DCM reaction 2. Reaction: - Stir at room temperature - Monitor by TLC start->reaction workup1 3. Quenching & Extraction: - Dilute with DCM - Wash with NaHCO₃ (aq) reaction->workup1 separation 4. Phase Separation: - Aqueous layer (product) - Organic layer (byproducts) workup1->separation workup2 5. Acidification & Isolation: - Cool aqueous layer - Acidify with 1 M HCl - Vacuum filtration separation->workup2 purification 6. Purification: - Recrystallization (EtOAc/Hexanes) workup2->purification end 7. Drying: - this compound (White solid) purification->end

Figure 2: A flowchart outlining the key steps in the synthesis of this compound.

Characterization of the Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoic acid moiety, the protons of the butenyl group (including the terminal vinyl protons), and the methylene protons adjacent to the ester oxygen. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the ester and carboxylic acid groups, the aromatic carbons, and the carbons of the butenyl chain.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum should exhibit characteristic absorption bands for the following functional groups:[8][9][10]

  • A broad O-H stretch from the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹.

  • A sharp C=O stretch from the carboxylic acid carbonyl, usually around 1700-1680 cm⁻¹.

  • A C=O stretch from the ester carbonyl, typically around 1725-1705 cm⁻¹.

  • C-O stretching bands for the ester and carboxylic acid.

  • C=C stretching from the terminal alkene.

  • Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the product. The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of C₁₂H₁₂O₄ (220.07 g/mol ).

Conclusion

The synthesis of this compound via the selective mono-esterification of terephthalic acid using the Steglich protocol offers a reliable and efficient route to this valuable bifunctional molecule. The mild reaction conditions and the straightforward work-up procedure make this a practical method for laboratory-scale synthesis. The unique structural features of the product open up numerous possibilities for its application in materials science and medicinal chemistry. This guide provides a solid foundation for researchers to successfully synthesize and characterize this important chemical building block.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (1949). Preparation of mono-alkyl esters of terephthalic acid.
  • Google Patents. (1957). Preparation of monoesters of terephthalic acid.
  • Google Patents. (1949). Preparation of esters of terephthalic acid.
  • Chenot, E.-D., Bernardi, D., Comel, A., & Kirsch, G. (2007). Preparation of Monoalkyl Terephthalates: An Overview.
  • Miller, K. K. (2015). Process for preparation of terephthalic acid (Master's thesis, Michigan State University). Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2025). Selective esterifications of alcohols and phenols through carbodiimide couplings. Retrieved from [Link]

  • ResearchGate. (n.d.). (colour online) Static 13 C NMR spectra of (a) 4-hexyloxy benzoic acid.... Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of compound 3, organic salt, and benzoic acid (4-DBA). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Reddit. (2024). Steglich Esterification with EDC. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H (A) and 13C (B) NMR spectra of trans 4-(2-carboxy-vinyl) benzoic.... Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 4-amino-3-butoxy-, 2-(diethylamino)ethyl ester. Retrieved from [Link]

  • Chegg.com. (2022). Solved Proton and carbon-13 NMR spectra of benzoic acid are. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 4-(But-3-en-1-yloxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(But-3-en-1-yloxycarbonyl)benzoic acid is a bifunctional organic molecule of significant interest to the fields of polymer chemistry and pharmaceutical sciences. Its structure, featuring a terminal carboxylic acid, an ester linkage, and a reactive alkene moiety, makes it a versatile building block. It serves as a key intermediate in the synthesis of advanced polymers and resins, where it can enhance material durability and flexibility.[1] Furthermore, its role as a precursor in the development of therapeutic compounds highlights its importance in drug discovery and development pipelines.[1]

This technical guide provides an in-depth analysis of the core physicochemical properties of this compound. As a Senior Application Scientist, my objective is to move beyond a simple recitation of data. This document explains the causality behind experimental choices and provides field-proven protocols designed to be self-validating. The information herein is intended to empower researchers, scientists, and drug development professionals to effectively utilize this compound in their work.

Section 1: Chemical Identity and Structure

A precise understanding of a molecule's identity is the foundation of all subsequent scientific investigation. The following section details the fundamental identifiers for this compound.

Caption: Workflow for accurate melting point determination.

Protocol 3.1.1: Capillary Melting Point Determination

  • Sample Preparation: Place a small amount of the dry, white powder on a watch glass and crush it into a fine powder using a spatula.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample to a height of 2-3 mm.

  • Preliminary (Rapid) Determination:

    • Place the loaded capillary into a melting point apparatus.

    • Heat the sample at a rapid rate (e.g., 10-15°C per minute) to quickly identify an approximate melting range.

  • Accurate Determination:

    • Allow the apparatus to cool significantly below the approximate range.

    • Prepare a new sample in a fresh capillary tube.

    • Heat the new sample, but once the temperature is within 15-20°C of the approximate range, reduce the heating rate to 1-2°C per minute.

    • Record the temperature at which the first drop of liquid appears (T_initial).

    • Record the temperature at which the entire sample becomes a clear liquid (T_final).

    • The melting point is reported as the range T_initial – T_final.

  • Validation: Repeat the accurate determination at least twice. Consistent results validate the measurement.

Solubility Profiling

Expertise & Rationale: A qualitative solubility profile provides powerful insights into the functional groups present in a molecule. [2][3]For this compound, we anticipate limited solubility in neutral water due to its molecular size. However, the carboxylic acid moiety is expected to react with bases. Its solubility in 5% sodium bicarbonate (a weak base) would classify it as a relatively strong organic acid, while solubility only in 5% sodium hydroxide (a strong base) would indicate a weaker acid. [2][4]

G start Add sample to solvent shake Vigorously shake (30s) start->shake observe Observe for dissolution shake->observe soluble Result: Soluble observe->soluble Homogeneous solution insoluble Result: Insoluble observe->insoluble Suspension / separate layers

Caption: General workflow for qualitative solubility testing.

Protocol 3.2.1: Sequential Solubility Testing

For each step, use approximately 20-30 mg of the compound in 1 mL of the solvent in a small test tube.

  • Water: Add the sample to deionized water. Shake vigorously. Observe. Expected: Insoluble or sparingly soluble.

  • 5% NaOH (aq): Add the sample to 5% sodium hydroxide solution. Shake vigorously. The carboxylic acid should be deprotonated to its sodium salt, which is ionic and thus water-soluble. Expected: Soluble.

  • 5% NaHCO₃ (aq): Add the sample to 5% sodium bicarbonate solution. Shake vigorously. If the compound dissolves (often with effervescence from CO₂), it confirms the presence of a carboxylic acid strong enough to be deprotonated by the weak bicarbonate base. Expected: Soluble.

  • 5% HCl (aq): Add the sample to 5% hydrochloric acid. Shake vigorously. No reaction is expected as there are no basic functional groups. Expected: Insoluble.

Acidity Constant (pKa) Determination

Expertise & Rationale: The pKa is a quantitative measure of a compound's acidity and is paramount for applications in drug development, as it governs ionization state, solubility, and membrane permeability at physiological pH. [5]Potentiometric titration is the gold-standard method for its determination due to its precision and reliability. [6]The pKa is the pH at which the acid and its conjugate base are present in equal concentrations, which corresponds to the half-equivalence point on a titration curve. [7]

G pKa Determination Logic A Titrate Acid with NaOH B Plot pH vs. Volume of NaOH A->B C Identify Equivalence Point (Steepest Slope) B->C D Calculate Half-Equivalence Volume (V_eq / 2) C->D E Find pH at Half-Equivalence Volume D->E F Result: pH = pKa E->F

Caption: Logic flow from titration data to pKa value.

Protocol 3.3.1: Potentiometric Titration

  • Preparation: Accurately weigh a sample of the acid (e.g., 100 mg) and dissolve it in a suitable solvent mixture (e.g., 50:50 ethanol:water) to ensure solubility of both the acid and its conjugate base.

  • Apparatus Setup: Place the solution in a beaker with a magnetic stirrer. Calibrate a pH meter and immerse the electrode in the solution.

  • Titration: Fill a burette with a standardized solution of 0.1 M NaOH. Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).

  • Data Collection: After each increment, allow the pH reading to stabilize and record both the total volume of NaOH added and the corresponding pH. Continue well past the equivalence point (the point of rapid pH change).

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis).

    • Determine the equivalence point volume (V_eq), which is the midpoint of the steepest part of the curve. This can be found more accurately using a first or second derivative plot.

    • Calculate the half-equivalence point volume (V_eq / 2).

    • From the titration graph, find the pH that corresponds to this half-equivalence volume. This pH value is the pKa of the acid.

Section 4: Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The following data is predictive, based on the known structure and spectroscopic principles for its constituent functional groups.

Table 3: Predicted Spectroscopic Data

TechniqueRegion / Shift (ppm)Assignment and RationaleSource(s)
FT-IR (cm⁻¹) 3300 - 2500 (very broad)O-H stretch of the hydrogen-bonded carboxylic acid dimer.[8]
~1725C=O stretch of the aromatic ester.[9][10]
~1700C=O stretch of the carboxylic acid.[8]
~1640C=C stretch of the terminal alkene.-
1300 - 1200C-O stretch of the ester and acid.[9]
¹H NMR (ppm) > 10.0 (broad singlet, 1H)Acidic proton of the carboxylic acid (-COOH).[11][12]
~8.1 (doublet, 2H)Aromatic protons ortho to the carboxylic acid.[11]
~7.9 (doublet, 2H)Aromatic protons ortho to the ester group.[11]
5.9 - 5.7 (multiplet, 1H)Vinylic proton (-CH=CH₂).[10]
5.1 - 5.0 (multiplet, 2H)Terminal vinylic protons (=CH₂).[10]
~4.4 (triplet, 2H)Methylene protons adjacent to the ester oxygen (-OCH₂-).[10]
~2.5 (quartet, 2H)Methylene protons adjacent to the double bond (-CH₂-CH=).[10]
¹³C NMR (ppm) ~171Carbonyl carbon of the carboxylic acid.[13][14]
~165Carbonyl carbon of the ester.[13][14]
~135Quaternary aromatic carbon attached to the ester.[14]
~134Vinylic carbon (-CH=).-
~131Quaternary aromatic carbon attached to the acid.[14]
~130Aromatic CH carbons.[14]
~117Terminal vinylic carbon (=CH₂).-
~65Methylene carbon adjacent to the ester oxygen (-OCH₂-).[15]
~33Methylene carbon adjacent to the double bond (-CH₂-CH=).-

References

  • MySkinRecipes. (n.d.). This compound.
  • LookChem. (n.d.). This compound.
  • Vedantu. (n.d.). The IUPAC name of the following compound is 4ethoxycarbonyl class 12 chemistry CBSE.
  • ChemBK. (n.d.). This compound.
  • Wikipedia. (n.d.). Benzoic acid.
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  • (Note: Sources 6, 7, and 8 provided redundant CAS/Name information and were consolid
  • (Note: Sources 6, 7, and 8 provided redundant CAS/Name information and were consolid
  • Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Course Hero. (2021). EXPERIMENT (1) DETERMINATION OF MELTING POINTS.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid.
  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three.
  • University of Pennsylvania. (n.d.). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid.
  • University of Calgary. (n.d.). Melting point determination.
  • Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives.
  • University of Toronto. (2023). Solubility of Organic Compounds.
  • ResearchGate. (2025). Calculations of pKa values of carboxylic acids in aqueous solution using density functional theory.
  • ResearchGate. (n.d.). Carbon-13 chemical shift assignments of derivatives of benzoic acid.
  • Course Hero. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.
  • Chemistry LibreTexts. (2022). Step-by-Step Procedures for Melting Point Determination.
  • National Institutes of Health (NIH). (n.d.). Development of Methods for the Determination of pKa Values.
  • SciSpace. (n.d.). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates.
  • University of Colorado Boulder. (n.d.). IR: carboxylic acids.
  • Studylib. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance.
  • (Note: Source 25 on qualitative analysis was reviewed but provided general information redundant with more specific protocols).
  • Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Palomar College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • (Note: Source 28 on ester synthesis was reviewed for context on IR spectroscopy).
  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.
  • ACS Organic Division. (2022). pKa Data Compiled by R. Williams.
  • The Complete Guide to Everything. (2020). How to find pKa and Ka from a Titration Curve. YouTube.
  • (Note: Source 33 provided general IR data for carboxylic acids, supporting the predictions).

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-(But-3-en-1-yloxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(But-3-en-1-yloxycarbonyl)benzoic acid is a bifunctional organic molecule incorporating a rigid benzoic acid core and a flexible butenyl ester side-chain. This unique combination of a carboxylic acid and a terminal alkene makes it a valuable building block in polymer chemistry and organic synthesis.[1] A precise understanding of its chemical structure is paramount for its application in materials science and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for the unambiguous structural elucidation of such molecules.

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of this compound. As a self-validating system, this document will not only present the predicted spectral data but will also delve into the causal relationships between the molecular structure and the anticipated spectral features. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for routine and in-depth structural characterization.

Theoretical Framework: Predicting the NMR Spectra

The predicted ¹H and ¹³C NMR spectra are based on established principles of chemical shifts, spin-spin coupling, and the analysis of analogous structures, such as benzoic acid and its derivatives.[2][3][4] The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common choice for initial analysis, while deuterated dimethyl sulfoxide (DMSO-d₆) is often used to ensure the solubility of carboxylic acids and to observe the exchangeable carboxylic acid proton.[2][5] For the purpose of this guide, we will predict the spectra in CDCl₃, noting the expected position of the acidic proton.

The numbering scheme used for the assignment of NMR signals is as follows:

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoic acid moiety and the aliphatic protons of the butenyloxycarbonyl chain.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-2, H-6~8.15Doublet (d)~8.42H
H-3, H-5~8.05Doublet (d)~8.42H
H-c~5.85Multiplet (m)-1H
H-d (trans)~5.15Doublet of triplets (dt)J(d,c) ≈ 17.2, J(d,b) ≈ 1.51H
H-d (cis)~5.10Doublet of triplets (dt)J(d,c) ≈ 10.4, J(d,b) ≈ 1.51H
H-a~4.40Triplet (t)~6.72H
H-b~2.50Quartet of doublets (qd)J(b,a) ≈ 6.7, J(b,c) ≈ 6.82H
COOH~12.0-13.0Broad singlet (br s)-1H
Interpretation and Rationale:
  • Aromatic Protons (H-2, H-3, H-5, H-6): The protons on the benzene ring are deshielded due to the anisotropic effect of the aromatic system and the electron-withdrawing nature of the carboxylic acid and ester groups.[4] This results in their appearance in the downfield region of the spectrum. The para-substitution pattern leads to a classic AA'BB' system, which often simplifies to two doublets. The protons ortho to the ester group (H-2, H-6) are expected to be slightly more deshielded than those ortho to the carboxylic acid group (H-3, H-5).

  • Alkenyl Protons (H-c, H-d): The vinyl protons exhibit characteristic chemical shifts. The proton on the internal carbon of the double bond (H-c) will appear as a complex multiplet due to coupling with the cis and trans terminal protons (H-d) and the adjacent methylene protons (H-b). The terminal vinyl protons (H-d) are diastereotopic and will appear as two distinct signals, each showing a large geminal coupling and smaller couplings to H-c.

  • Aliphatic Protons (H-a, H-b): The methylene protons adjacent to the ester oxygen (H-a) are deshielded and will appear as a triplet due to coupling with the neighboring methylene group (H-b). The methylene protons at position 'b' will be a more complex multiplet (quartet of doublets) due to coupling with both the 'a' and 'c' protons.

  • Carboxylic Acid Proton (COOH): The acidic proton is highly deshielded and its signal is typically broad due to hydrogen bonding and chemical exchange.[6] Its chemical shift can be highly dependent on the solvent, concentration, and temperature.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-8 (COOH)~171.5
C-1 (Ester C=O)~166.0
C-4~135.0
C-c~134.5
C-2, C-6~130.0
C-3, C-5~129.5
C-7~128.5
C-d~117.5
C-a~65.0
C-b~33.5
Interpretation and Rationale:
  • Carbonyl Carbons (C-1, C-8): The carbonyl carbons of the ester and carboxylic acid groups are the most deshielded carbons in the molecule, appearing at the downfield end of the spectrum.[3][7] The carboxylic acid carbonyl (C-8) is typically slightly more deshielded than the ester carbonyl (C-1).

  • Aromatic Carbons (C-2, C-3, C-4, C-5, C-6, C-7): The aromatic carbons will resonate in the typical range of 120-140 ppm. The quaternary carbons (C-4 and C-7) will have distinct chemical shifts from the protonated carbons. Due to the symmetry of the para-substituted ring, C-2 and C-6 will be equivalent, as will C-3 and C-5.[3]

  • Alkenyl Carbons (C-c, C-d): The sp² hybridized carbons of the double bond will appear in the region of 115-140 ppm. The terminal carbon (C-d) will be more shielded than the internal carbon (C-c).

  • Aliphatic Carbons (C-a, C-b): The sp³ hybridized carbons of the butenyl chain will be the most shielded. The carbon attached to the electron-withdrawing oxygen atom (C-a) will be significantly deshielded compared to the other methylene carbon (C-b).

Experimental Protocol for NMR Analysis

A robust and standardized protocol is essential for acquiring high-quality NMR data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[5]

    • Ensure complete dissolution, using gentle agitation or brief sonication if necessary.

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • Instrument Setup and Data Acquisition:

    • The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz for adequate signal dispersion.[5]

    • For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters to optimize include the spectral width, number of scans, and relaxation delay.

    • For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum and improve the signal-to-noise ratio. A sufficient number of scans and an appropriate relaxation delay are crucial due to the lower natural abundance of ¹³C and its longer relaxation times.

Visualization of Experimental Workflow

The following diagram illustrates the standard workflow for NMR analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert into NMR Spectrometer transfer->instrument setup Setup Experiment (¹H, ¹³C, etc.) instrument->setup acquire Acquire Data setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate assign Assign Signals integrate->assign interpret Interpret Structure assign->interpret report Generate Report interpret->report

Caption: Standard workflow for NMR sample preparation, data acquisition, processing, and analysis.

Advanced NMR Techniques for Structural Confirmation

For unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are highly recommended.

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling networks, confirming the connectivity between adjacent protons, for example, between H-a and H-b, and between H-b and H-c.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would definitively link each proton signal to its corresponding carbon signal (e.g., H-a to C-a, H-b to C-b, etc.).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for assigning quaternary carbons. For instance, correlations would be expected between the H-a protons and the ester carbonyl carbon (C-1), and between the aromatic protons (H-2, H-6) and the ester carbonyl carbon (C-1).

Logical Relationships in 2D NMR

Sources

molecular structure and formula of 4-(But-3-en-1-yloxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(But-3-en-1-yloxycarbonyl)benzoic acid

Executive Summary

This technical guide provides a comprehensive scientific overview of this compound (CAS No: 62680-74-4). The document details its molecular structure, physicochemical properties, synthesis, and analytical characterization. It further explores its significant applications as a versatile building block in polymer chemistry and pharmaceutical development, stemming from its dual functionality of a terminal alkene and a carboxylic acid. This guide is intended for researchers, chemists, and material scientists, offering field-proven insights and detailed experimental protocols to facilitate its use in advanced applications.

Introduction: A Molecule of Dual Functionality

This compound is a bifunctional organic compound derived from terephthalic acid. It is structurally unique, featuring a rigid aromatic core with a carboxylic acid group at one end and a flexible butenyl ester group at the other. This architecture makes it a highly valuable intermediate and monomer in various fields of chemical synthesis.

The presence of a terminal alkene group provides a reactive handle for polymerization and other addition reactions, while the carboxylic acid group allows for straightforward coupling to amines, alcohols, and other nucleophiles. This dual reactivity enables its use in the synthesis of advanced polymers with tailored properties, functional coatings, and as a specialized linker in the development of therapeutic compounds.[1] This guide serves as a senior application scientist's perspective on the core attributes and practical methodologies associated with this compound.

Molecular Structure and Physicochemical Properties

The fundamental identity of a chemical compound lies in its structure and resulting physical properties. These data are critical for predicting its behavior in chemical reactions, determining appropriate analytical methods, and ensuring proper handling and storage.

Chemical Structure and Formula

The molecular formula for this compound is C12H12O4.[2][3][4] Its structure consists of a central benzene ring substituted at the 1 and 4 positions. One position holds a carboxylic acid group, while the other has an ester linkage to a but-3-en-1-ol moiety. The Canonical SMILES representation is C=CCCOC(=O)C1=CC=C(C=C1)C(=O)O.[2][3]

SynthesisWorkflow cluster_reactants Reactants cluster_reagents Reagents & Solvent Terephthalic_Acid Terephthalic Acid Reaction Steglich Esterification (0°C to 20°C) Terephthalic_Acid->Reaction Butenol 3-Buten-1-ol Butenol->Reaction EDC EDC EDC->Reaction DMAP DMAP DMAP->Reaction DCM DCM (Solvent) DCM->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product 4-(But-3-en-1-yloxycarbonyl) benzoic acid Workup->Product

Caption: General workflow for the synthesis of the target compound.

Analytical Characterization

Confirming the identity, structure, and purity of the synthesized compound is a non-negotiable step. A multi-technique approach ensures a self-validating system of analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: As indicated by suppliers, NMR is the primary method to confirm the molecular structure. [1][5] * ¹H NMR: Expected signals would include distinct peaks for the aromatic protons, the vinylic protons (C=CH₂), the methylene protons adjacent to the ester and the double bond, and a broad singlet for the carboxylic acid proton.

    • ¹³C NMR: Would show characteristic signals for the carbonyl carbons of the ester and acid, the aromatic carbons, and the carbons of the butenyl chain.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to verify the elemental composition by confirming the compound's exact mass (220.07355886 Da). [2]* High-Performance Liquid Chromatography (HPLC): HPLC is the standard for assessing purity. [6]A reversed-phase C18 column with a gradient of water and acetonitrile is typically effective for analyzing aromatic acids of this type.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups: a broad O-H stretch for the carboxylic acid, a C=O stretch for the acid and ester, and C=C stretching for the alkene and aromatic ring.

Applications in Research and Development

The unique bifunctional nature of this molecule makes it a powerful tool for materials science and medicinal chemistry.

  • Advanced Polymer Synthesis: The terminal alkene is readily polymerizable via free-radical or other methods. Its incorporation into a polymer chain introduces the benzoic acid moiety, which can increase rigidity, enhance thermal properties, or provide sites for further functionalization (e.g., attaching other molecules or cross-linking). This makes it ideal for creating advanced resins, durable coatings, and high-performance adhesives. [1]2. Pharmaceutical Intermediate: In drug development, the compound can serve as a versatile linker. The carboxylic acid can be coupled to an active pharmaceutical ingredient (API), while the alkene can be used to attach it to a delivery system, a surface, or another molecule through reactions like thiol-ene "click" chemistry. This enables the creation of complex, specialized therapeutic compounds. [1]3. Organic Synthesis Building Block: Beyond specific applications, it serves as a valuable building block. The two distinct functional groups can be manipulated selectively to build more complex molecular architectures for a wide range of specialized chemical products. [1]

Experimental Protocols

The following protocols are provided as trusted, foundational methods for the synthesis and analysis of the title compound.

Protocol 1: Synthesis via Steglich Esterification
  • Objective: To synthesize this compound from terephthalic acid.

  • Methodology:

    • To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add terephthalic acid (1.0 eq), 3-buten-1-ol (1.1 eq), and DMAP (0.1 eq).

    • Add anhydrous dichloromethane (DCM) to dissolve/suspend the reagents.

    • Cool the mixture to 0°C using an ice bath.

    • Slowly add EDC hydrochloride (1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.

    • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

    • In-process check: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

    • Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-ester.

Protocol 2: Purity Analysis by HPLC
  • Objective: To determine the purity of the synthesized compound.

  • Instrumentation & Reagents:

    • HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Methodology:

    • Prepare a sample stock solution of the compound in acetonitrile at 1 mg/mL.

    • Set the detector wavelength to 254 nm.

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject 5-10 µL of the sample solution.

    • Run a linear gradient elution, for example:

      • 0-20 min: 5% to 95% Mobile Phase B

      • 20-25 min: Hold at 95% Mobile Phase B

      • 25-30 min: Return to 5% Mobile Phase B

    • Validation: The purity is calculated from the peak area percentage of the main product peak relative to the total area of all observed peaks. A pure sample should exhibit one major peak.

Safety and Handling

Proper handling is essential for laboratory safety and maintaining compound integrity.

  • Storage: The compound should be stored in a cool, dry place, with recommended temperatures between 2-8°C. [1][4]* Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

  • MSDS: While specific hazard information is not detailed here, users are strongly advised to consult the full Material Safety Data Sheet (MSDS) provided by the supplier before handling the material. [1][2]

Conclusion

This compound stands out as a strategically designed molecule with significant potential. Its combination of a polymerizable alkene and a versatile carboxylic acid on a stable aromatic platform makes it an enabling tool for innovation in materials science and pharmaceutical research. The synthetic and analytical protocols outlined in this guide provide a reliable framework for researchers to harness the capabilities of this compound in their respective fields.

References

  • This compound , LookChem, [Link]

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  • This compound (Thai) , MySkinRecipes, [Link]

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An In-depth Technical Guide to Butenyloxy Benzoic Acid Compounds: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of butenyloxy benzoic acid compounds, a fascinating class of molecules with significant potential in materials science and drug discovery. We will delve into their historical context, detail their synthesis and characterization, and explore their current and potential applications. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize these versatile compounds.

Introduction: A Modern Derivative of a Historic Molecule

The story of butenyloxy benzoic acid compounds is a chapter in the larger narrative of benzoic acid chemistry. Benzoic acid itself was first described in the 16th century, isolated from gum benzoin.[1] Its structure was later elucidated in 1832, and its antifungal properties were discovered in 1875.[2] For centuries, benzoic acid and its derivatives have been fundamental building blocks in organic synthesis and have found widespread use as food preservatives, in the manufacture of dyes, cosmetics, and as precursors for a vast array of chemical products.[1][3]

The specific discovery of butenyloxy benzoic acid compounds is not marked by a singular, celebrated event but rather represents a logical progression in the exploration of ether derivatives of p-hydroxybenzoic acid. The development of synthetic methodologies, most notably the Williamson ether synthesis established in the mid-19th century, paved the way for the systematic modification of the phenolic hydroxyl group of p-hydroxybenzoic acid.[1][4][5] By reacting p-hydroxybenzoic acid with various alkyl halides, chemists could introduce a wide range of functionalities, including the butenyloxy group. This derivatization was driven by the desire to fine-tune the physicochemical properties of the benzoic acid core, leading to the discovery of novel liquid crystalline materials and compounds with potential therapeutic applications.[6][7][8]

The introduction of the terminal double bond in the butenyloxy chain offers a reactive handle for further chemical modifications, such as polymerization or the attachment of other functional moieties, making these compounds particularly attractive for advanced materials and drug delivery systems.[9]

Synthesis and Mechanism: The Williamson Ether Synthesis in Action

The most common and efficient method for the preparation of butenyloxy benzoic acid compounds is the Williamson ether synthesis.[1][4][5] This robust SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[5][10] In the context of synthesizing 4-(but-3-en-1-yloxy)benzoic acid, the starting materials are p-hydroxybenzoic acid and a suitable 4-carbon alkenyl halide, such as 4-bromo-1-butene.[11]

The reaction proceeds in two key steps:

  • Deprotonation: The phenolic hydroxyl group of p-hydroxybenzoic acid is deprotonated by a strong base, typically a carbonate or hydroxide salt like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), to form the corresponding phenoxide ion. This step is crucial as it generates a potent nucleophile.

  • Nucleophilic Substitution: The resulting phenoxide ion then attacks the electrophilic carbon of the butenyl halide, displacing the halide ion and forming the ether linkage.

The overall reaction is depicted in the workflow diagram below:

Williamson_Ether_Synthesis p_hydroxybenzoic_acid p-Hydroxybenzoic Acid phenoxide Phenoxide Intermediate p_hydroxybenzoic_acid:e->phenoxide:w Deprotonation butenyl_halide Butenyl Halide (e.g., 4-bromo-1-butene) butenyloxy_benzoic_acid 4-(But-3-en-1-yloxy)benzoic Acid butenyl_halide->butenyloxy_benzoic_acid base Base (e.g., K₂CO₃) base->phenoxide phenoxide:e->butenyloxy_benzoic_acid:w SN2 Attack salt Salt (e.g., KBr) butenyloxy_benzoic_acid->salt Byproduct Liquid_Crystal_Assembly cluster_0 Molecular Level cluster_1 Supramolecular Assembly cluster_2 Material Application molecule Butenyloxy Benzoic Acid Monomer dimer Hydrogen-Bonded Dimer molecule->dimer Self-Assembly mesophase Liquid Crystalline Mesophase (e.g., Nematic, Smectic) dimer->mesophase Ordering device Optical Device / Polymer mesophase->device Fabrication

Sources

An In-depth Technical Guide on the Thermal Stability and Decomposition of Benzoic Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoic acid esters are a critical class of compounds prevalent in pharmaceuticals, both as active pharmaceutical ingredients (APIs) and excipients, as well as in the fragrance and polymer industries. Their thermal stability is a paramount concern, directly impacting drug product shelf-life, manufacturing process integrity, and safety. This guide provides a comprehensive technical overview of the thermal decomposition of benzoic acid esters. It delves into the core decomposition mechanisms, systematically explores the structural and environmental factors influencing thermal stability, details robust analytical methodologies for characterization, and discusses the practical implications within the field of drug development. By synthesizing fundamental principles with field-proven analytical strategies, this document serves as an essential resource for professionals requiring a deep, mechanistic understanding of the thermal behavior of these vital compounds.

Introduction

The thermal stability of a chemical compound is its ability to resist decomposition under the influence of heat. For drug development professionals, a thorough understanding of the thermal behavior of benzoic acid esters is not merely academic; it is a cornerstone of creating safe, effective, and stable pharmaceutical products. Thermal decomposition can lead to loss of potency, the formation of potentially toxic degradants, and alteration of physical properties, all of which have profound implications for drug safety and efficacy. This guide will explore the key pathways of ester degradation, the influence of molecular structure on stability, and the analytical tools used to predict and measure these phenomena.

Section 1: Core Mechanisms of Thermal Decomposition

The thermal decomposition of benzoic acid esters can proceed through several pathways, largely dictated by the structure of the ester's alcohol (alkoxy) group and the reaction conditions.

Concerted Syn-Elimination (Ester Pyrolysis)

For benzoic acid esters that possess a hydrogen atom on the carbon beta to the alkoxy oxygen, the primary decomposition pathway at high temperatures (typically >400°C in the gas phase) is a concerted, intramolecular elimination reaction known as ester pyrolysis.[1][2] This reaction proceeds through a cyclic, six-membered transition state, yielding a carboxylic acid (benzoic acid) and an alkene.[1][2][3] This process is also referred to as an Ei (elimination, intramolecular) mechanism and is characterized by syn-elimination, where the beta-hydrogen and the ester group depart from the same side of the molecule.[2][3]

A key requirement for this pathway is the presence of a β-hydrogen on the alkyl group.[1][2] Esters like methyl benzoate (which lacks a β-hydrogen) or benzyl benzoate cannot decompose via this specific mechanism.

Caption: Mechanism of Ester Pyrolysis via a Cyclic Transition State.

Radical and Other High-Temperature Mechanisms

In the absence of β-hydrogens or under different conditions, other, higher-energy decomposition pathways can occur. For instance, the simple decarboxylation of benzoic acid itself to form benzene and carbon dioxide requires high temperatures (475-500°C).[4][5] Esters without β-hydrogens, such as benzyl benzoate, may undergo disproportionation at high temperatures (~350°C), initially forming benzoic anhydride and dibenzyl ether, with the latter decomposing further into toluene and benzaldehyde.[6] These reactions often involve homolytic bond cleavage and the formation of free radicals.[5]

Section 2: Factors Influencing Thermal Stability

The temperature at which decomposition begins and the rate at which it proceeds are highly sensitive to the molecular structure of the ester and the surrounding environment.

Effect of Substituents on the Benzene Ring

The electronic nature of substituents on the aromatic ring significantly influences the stability of the ester bond.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or halogens (-F, -Cl, -Br) pull electron density away from the carbonyl group.[7] This makes the carbonyl carbon more electrophilic and can, in some contexts like hydrolysis, increase its susceptibility to nucleophilic attack. In thermal decomposition, strong EWGs can decrease thermal stability.[8]

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or alkyl groups (-CH₃) donate electron density to the ring, which can be delocalized to the carbonyl group.[9] This increased electron density can strengthen the ester linkage and generally enhance thermal stability against certain degradation pathways.

Effect of the Alcohol (Alkoxy) Group Structure

The structure of the alcohol portion of the ester has a profound impact on thermal stability, often more so than the acid portion.[10][11]

  • β-Hydrogens: As discussed, the presence of β-hydrogens provides a low-energy pathway for elimination.

  • Alkyl Group Branching: The stability of the potential carbocation or alkene that can be formed influences the decomposition temperature. For instance, the thermal stability of esters often follows the order: tertiary alkyl < secondary alkyl < primary alkyl .[10][11] This is because tertiary and secondary systems can more readily form stable alkenes or carbocation-like transition states.

  • Aryl vs. Alkyl Esters: Aryl benzoates (e.g., phenyl benzoate) are typically more thermally stable than their alkyl counterparts.[10][11] The C-O bond in aryl esters is stronger due to the sp² hybridization of the carbon and resonance effects, making cleavage more difficult.

The following table summarizes the degradation onset temperatures for various esters, illustrating these structural effects.

Ester NameAlcohol MoietyRing SubstituentOnset of Decomposition (Tonset)Primary Decomposition PathwayReference
Ethyl AcrylatePrimaryNone (on acid)~590 °CEi Elimination[2]
Cyclohexyl BenzoateSecondaryNone300-500 °CAlkyl-Oxygen Scission (Ei)[12]
Benzyl BenzoatePrimary (no β-H)None~350 °CDisproportionation[6]
Phenyl BenzoateArylNone>350 °CHigh Stability[13]
Cholesteryl 4-nitrobenzoateSecondary4-Nitro (EWG)~336 °CComplex Scission[8]

Note: Decomposition temperatures are highly dependent on experimental conditions (e.g., heating rate, atmosphere).

Section 3: Analytical Techniques for Stability Assessment

A multi-faceted analytical approach is essential for comprehensively characterizing the thermal stability of benzoic acid esters.

Thermogravimetric Analysis (TGA)

TGA is the cornerstone of thermal stability analysis.[14] It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The output, a thermogram, provides critical data points such as the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate.

Experimental Protocol: Standard TGA Analysis

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards (e.g., calcium oxalate, indium).

  • Sample Preparation: Accurately weigh 5-10 mg of the benzoic acid ester into a clean, inert TGA pan (e.g., aluminum, ceramic).

  • Atmosphere Selection: Set the purge gas. Use an inert gas like nitrogen (20-50 mL/min) to study pyrolysis or a reactive gas like air to study oxidative decomposition.[15]

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., 30°C).

    • Ramp the temperature at a controlled linear heating rate (e.g., 10 K/min) to a final temperature well above the expected decomposition (e.g., 600°C).

  • Data Analysis: Plot mass (%) versus temperature (°C). Determine Tonset (the temperature at which mass loss begins) and the peak of the first derivative (DTG) curve, which indicates the temperature of the fastest decomposition.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on thermal events like melting, crystallization, and decomposition, indicating whether they are endothermic or exothermic. When used alongside TGA, it helps to distinguish between physical events (like boiling) and chemical events (decomposition).

Evolved Gas Analysis (EGA): TGA-MS and TGA-FTIR

To identify the specific chemical species being released during decomposition, TGA can be coupled with other analytical techniques. This is known as Evolved Gas Analysis (EGA).

  • TGA-Mass Spectrometry (TGA-MS): The gas evolved from the TGA is directly transferred to a mass spectrometer, which separates and detects the decomposition products based on their mass-to-charge ratio (m/z).[15] This is invaluable for confirming decomposition mechanisms, for example, by detecting benzoic acid (m/z 122, 105, 77) and the corresponding alkene during ester pyrolysis.[15]

Caption: Workflow for TGA-MS Evolved Gas Analysis.

Section 4: Implications in Drug Development

  • Forced Degradation Studies: Understanding thermal decomposition pathways is critical for designing forced degradation studies. Subjecting an ester-containing API to thermal stress helps to identify potential degradants that may form during the product's shelf-life. This information is a key part of regulatory submissions.

  • Excipient Compatibility: Benzoate esters are sometimes used as plasticizers or preservatives. Their thermal stability must be compatible with manufacturing processes, such as hot-melt extrusion or granulation, to prevent degradation and interaction with the API.

  • Solid-State Stability: The thermal behavior of the solid form of an API is crucial. Decomposition is often preceded by melting.[8] DSC can be used to study the melt temperature, and a small window between melting and decomposition is often undesirable for a stable drug substance.

  • Hydrolytic vs. Thermal Stability: It is important to distinguish between hydrolytic and thermal stability. While related, they are distinct processes. Hydrolysis, the cleavage of the ester bond by water, is often the primary concern at ambient storage conditions, whereas thermal stability is more relevant to manufacturing and accelerated stability testing.[16]

Conclusion

The thermal stability of benzoic acid esters is a complex interplay of molecular structure and environmental conditions. A mechanistic understanding, rooted in principles of physical organic chemistry, is essential for predicting and controlling their decomposition. For researchers and drug development professionals, leveraging powerful analytical techniques such as TGA, DSC, and TGA-MS is non-negotiable. This integrated approach ensures the development of robust manufacturing processes and the formulation of safe and stable pharmaceutical products, ultimately safeguarding patient health.

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Methodological & Application

Application Notes and Protocols for the Use of 4-(But-3-en-1-yloxycarbonyl)benzoic Acid in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of 4-(But-3-en-1-yloxycarbonyl)benzoic acid in advanced polymer synthesis. This monomer, featuring both a terminal alkene and a carboxylic acid, is a versatile building block for creating functional polymers with tunable properties. This document outlines methodologies for leveraging these functional groups in both chain-growth and step-growth polymerization, as well as for post-polymerization modifications. The protocols are designed to be self-validating, with an emphasis on the rationale behind experimental choices and comprehensive characterization techniques to ensure scientific integrity.

Introduction: The Strategic Advantage of a Bifunctional Monomer

This compound is a uniquely structured monomer that offers two distinct reactive sites: a terminal butenyl group amenable to addition polymerization and post-polymerization modification, and a carboxylic acid group that can participate in condensation reactions. This bifunctionality allows for the synthesis of a diverse range of polymer architectures, from linear polyesters with pendant reactive handles to cross-linked networks.

The presence of the pendant double bond is particularly advantageous, as it provides a site for post-polymerization modification via highly efficient reactions such as thiol-ene chemistry, allowing for the introduction of a wide array of functional groups after the main polymer backbone has been formed.[1][2][3] This strategy is invaluable for creating materials with tailored surface properties, for bioconjugation, or for the development of advanced drug delivery systems.[4]

This guide will detail two primary polymerization strategies for this compound:

  • Strategy 1: Polyesterification followed by Post-Polymerization Modification. This approach utilizes the carboxylic acid for step-growth polymerization to form a linear polyester, leaving the pendant butenyl groups available for subsequent cross-linking or functionalization.

  • Strategy 2: Radical Polymerization of the Butenyl Group. This method employs the terminal double bond for chain-growth polymerization to produce a polymer with pendant carboxylic acid groups, which can then be used for further reactions or to impart desired chemical properties.

Synthesis of this compound

While commercially available, understanding the synthesis of the monomer can be beneficial. A common route involves the esterification of terephthalic acid with 3-buten-1-ol.[5]

Strategy 1: Linear Polyester Synthesis and Subsequent Thiol-Ene Modification

This strategy first creates a polyester backbone and then utilizes the pendant double bonds for modification. This is a powerful technique for creating functional materials where the properties can be tuned after the initial polymerization.

Part A: Synthesis of Poly[this compound] via Acid-Catalyzed Polyesterification

This protocol describes the synthesis of a linear polyester using the carboxylic acid functionality of the monomer. The butenyl groups remain as pendant functionalities along the polymer chain.

  • Reactant Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a condenser, add this compound (1.0 eq) and a diol of choice (e.g., 1,6-hexanediol, 1.0 eq).

  • Solvent and Catalyst Addition: Add toluene to the flask to constitute a 0.5 M solution with respect to the benzoic acid monomer. Add a catalytic amount of p-toluenesulfonic acid (0.01 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring. Water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically complete within 12-24 hours.

  • Polymer Isolation: After cooling to room temperature, dilute the viscous solution with dichloromethane and precipitate the polymer by adding the solution dropwise to a large excess of cold methanol with stirring.

  • Purification: Collect the precipitated polymer by filtration and wash with fresh methanol. Dry the polymer under vacuum at 40 °C overnight.

  • Dean-Stark Trap: The removal of water is crucial to drive the equilibrium of the esterification reaction towards the formation of the polyester, thereby achieving a high molecular weight.

  • p-Toluenesulfonic Acid: This strong acid is an effective catalyst for polyesterification, increasing the reaction rate without participating in side reactions with the butenyl group under these conditions.

  • Precipitation in Methanol: This step is essential for removing unreacted monomers, catalyst, and low molecular weight oligomers, resulting in a purified polymer.

polyesterification_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification reactants Monomer & Diol reflux Reflux with Dean-Stark Trap reactants->reflux solvent_catalyst Toluene & p-TSA solvent_catalyst->reflux precipitation Precipitation in Methanol reflux->precipitation drying Vacuum Drying precipitation->drying polymer_product polymer_product drying->polymer_product Polyester Product

Caption: Workflow for polyester synthesis.

Part B: Post-Polymerization Modification via Thiol-Ene "Click" Reaction

The pendant butenyl groups on the polyester backbone are ideal for modification using the highly efficient and orthogonal thiol-ene reaction.[2]

  • Polymer Solution: Dissolve the synthesized polyester (1.0 eq of butenyl groups) in an appropriate solvent such as dichloromethane or THF in a quartz reaction vessel.

  • Reactant Addition: Add the desired thiol (e.g., 1-dodecanethiol, 1.2 eq) and a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, 0.05 eq).

  • Reaction: Degas the solution with nitrogen for 20 minutes. Irradiate the mixture with UV light (e.g., 365 nm) at room temperature with stirring.

  • Monitoring: Monitor the disappearance of the alkene protons (around 5.0-5.8 ppm) and the appearance of new signals corresponding to the thioether product using ¹H NMR spectroscopy.

  • Purification: Precipitate the functionalized polymer in cold methanol, filter, and dry under vacuum.

Technique Polyester Precursor Functionalized Polyester
¹H NMR Signals for butenyl group (~5.0-5.8 ppm and ~2.4 ppm). Aromatic and diol signals.Disappearance of butenyl signals. Appearance of new signals from the added thiol moiety.
FT-IR C=O stretch (~1720 cm⁻¹), C=C stretch (~1640 cm⁻¹).Disappearance or significant reduction of the C=C stretch at ~1640 cm⁻¹.
GPC Determine Mn, Mw, and PDI of the initial polyester.Confirm that the molecular weight distribution is not significantly altered, indicating no chain scission.
DSC Determine the glass transition temperature (Tg) of the precursor polymer.Observe a change in Tg, indicating successful modification of the side chains.

Strategy 2: Radical Polymerization and Subsequent Derivatization

This approach utilizes the terminal double bond for chain-growth polymerization, resulting in a polymer with pendant carboxylic acid groups. These groups can then be used to modify the polymer's properties or for further reactions.

Synthesis of Poly[4-(carboxybenzyloxy)but-1-ene] via Free Radical Polymerization

This protocol outlines the synthesis of a polymer with a poly(but-1-ene) backbone and pendant benzoic acid moieties.

  • Monomer Preparation: In a Schlenk flask, dissolve this compound (1.0 eq) in a suitable solvent such as DMF or DMSO.

  • Initiator Addition: Add a free radical initiator, such as azobisisobutyronitrile (AIBN) (0.01-0.02 eq).

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Reaction: Immerse the sealed flask in an oil bath preheated to 70-80 °C and stir for 12-24 hours.

  • Polymer Isolation: Cool the reaction mixture and precipitate the polymer by adding the solution to a non-solvent such as diethyl ether or a water/methanol mixture.

  • Purification: Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

  • AIBN: AIBN is a common thermal initiator that decomposes at a convenient rate at 70-80 °C to generate radicals and initiate polymerization.

  • Freeze-Pump-Thaw: This is a critical step to remove oxygen, a known radical scavenger that can terminate the polymerization and lead to low molecular weight products.

  • Solvent Choice: DMF and DMSO are suitable solvents for both the monomer and the resulting polymer, which may have limited solubility in less polar solvents due to the carboxylic acid groups.

radical_polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination AIBN AIBN 2R• 2R• AIBN->2R• R• R• R-M• R-M• R•->R-M• R-M-M• R-M-M• R-M•->R-M-M• R-M_n-M• R-M_n-M• R-M-M•->R-M_n-M• Polymer Polymer R-M_n-M•->Polymer

Caption: Radical polymerization mechanism.

To validate the successful synthesis of the polymer, a comprehensive characterization is necessary:

  • ¹H NMR: The disappearance of the vinyl proton signals and the appearance of a broad polymer backbone signal will confirm polymerization. The aromatic and carboxylic acid proton signals should remain.

  • FT-IR: The C=C stretching peak at ~1640 cm⁻¹ should disappear, while the C=O stretch of the carboxylic acid (~1700 cm⁻¹) and the ester (~1720 cm⁻¹) should be prominent.

  • Titration: The carboxylic acid content of the polymer can be quantified by acid-base titration, providing a measure of the functional group incorporation.

  • GPC: Gel permeation chromatography can be used to determine the molecular weight and polydispersity of the synthesized polymer.

Applications and Future Directions

The polymers derived from this compound have potential applications in a variety of fields:

  • Drug Delivery: The carboxylic acid groups can be used to conjugate drugs or targeting ligands, while the polymer backbone can be designed to be biodegradable.

  • Coatings and Adhesives: The pendant butenyl groups can be used for cross-linking to form durable and resistant coatings.[6]

  • Functional Materials: The ability to introduce a wide range of functionalities via post-polymerization modification opens up possibilities for creating materials with specific optical, electronic, or biological properties.[7]

Future research could explore the use of this monomer in controlled radical polymerization techniques, such as RAFT or ATRP, to synthesize well-defined block copolymers and other advanced architectures. Additionally, its use in ring-opening metathesis polymerization (ROMP) as a co-monomer or as a chain transfer agent could be investigated.[8][9][10][11][12]

References

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Application Notes & Protocols: The Versatility of Benzoic Acid Derivatives in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of a Classic Scaffold

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives represent a cornerstone in medicinal chemistry and pharmaceutical development.[1][2][3] First derived from gum benzoin in the 16th century, this fundamental scaffold is now integral to the synthesis of a wide array of therapeutic agents, from diuretics like furosemide to local anesthetics like benzocaine.[1] Beyond their direct therapeutic roles, the unique physicochemical properties of benzoic acid derivatives make them exceptionally versatile tools for engineering sophisticated drug delivery systems (DDS).

The core structure—a stable benzene ring coupled with a highly modifiable carboxyl group—provides a robust platform for chemical innovation.[3] This adaptability allows for the fine-tuning of critical drug properties such as solubility, lipophilicity, stability, and release kinetics.[4] Consequently, these derivatives are employed not merely as passive excipients but as active, functional components that can overcome significant drug delivery challenges. Applications range from their use as preservatives and pH-adjusting agents to their role as dynamic covalent linkers in stimuli-responsive systems and as promoieties in prodrug strategies.[5][6][7]

This guide provides an in-depth exploration of the key applications of benzoic acid derivatives in modern drug delivery, complete with detailed protocols and the scientific rationale behind their implementation.

Prodrug Strategies for Enhanced Bioavailability and Controlled Release

A primary challenge in drug development is overcoming poor pharmacokinetic profiles, often stemming from low membrane permeability or rapid metabolism.[4] The prodrug approach, where an active pharmaceutical ingredient (API) is temporarily masked with a promoiety, is a powerful strategy to address these issues.[4][8] Benzoic acid derivatives are ideal candidates for creating ester-based prodrugs, effectively masking polar functional groups (e.g., hydroxyls, amines) on the parent drug.

The Underlying Principle: Lipophilicity Modulation

By converting a polar drug into a more lipophilic benzoate ester, its ability to diffuse across lipid-rich biological membranes is significantly enhanced.[9] This ester linkage is designed to be stable in the gastrointestinal tract but susceptible to cleavage by endogenous esterase enzymes in the bloodstream or target tissues, releasing the active drug.[9][10] This strategy has proven particularly effective for drugs targeting intracellular pathogens, such as in the treatment of tuberculosis, where esters facilitate entry into the mycobacterial cells.[9]

Data Presentation: Impact of Esterification on Physicochemical Properties

The choice of substituent on the benzoic acid ring can further modulate the properties of the resulting prodrug.

Parent DrugBenzoic Acid Derivative PromoietiesResulting Prodrug Property ChangeRationale
Raltegravir (Antiviral)Benzoate, HeptanoateIncreased lipophilicity, reduced burst release from nanoparticles.[10]The acyl ester masks the hydroxyl group, preventing ionization and improving encapsulation in polymeric carriers.
Gemcitabine (Anticancer)Stearoyl (long-chain fatty acid)Sustained release from micelles.[10]The long acyl chain significantly increases lipophilicity, enhancing micellar loading and slowing drug release.
Generic Antitubercular AgentNitrobenzoates (e.g., 3,5-dinitrobenzoate)Higher activity than the free acid form.[9]Esterification improves cell penetration; electron-withdrawing nitro groups modulate electronic properties, though a direct pKa-activity correlation is not always observed.[9]
Protocol 1: Synthesis of a Benzoate Ester Prodrug via Steglich Esterification

This protocol describes a common laboratory-scale method for synthesizing a benzoate ester prodrug from a parent drug containing a hydroxyl group.

Objective: To covalently link a benzoic acid derivative to a hydroxyl-containing API to increase its lipophilicity.

Materials and Reagents:

  • Parent Drug (API-OH)

  • Substituted Benzoic Acid (e.g., 4-nitrobenzoic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Equipment:

  • Round-bottom flask with magnetic stirrer

  • Argon or Nitrogen gas inlet

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and UV lamp

  • Glass column for chromatography

Step-by-Step Methodology:

  • Reaction Setup:

    • In a clean, dry round-bottom flask, dissolve the Parent Drug (API-OH) (1.0 eq) and the substituted benzoic acid (1.1 eq) in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).

    • Causality Note: An inert atmosphere prevents side reactions with atmospheric moisture. A slight excess of the benzoic acid ensures complete consumption of the more valuable API.

    • Add DMAP (0.1 eq) to the solution. DMAP acts as a nucleophilic catalyst to accelerate the reaction.

    • Cool the flask to 0 °C in an ice bath. This helps to control the reaction rate and minimize side products.

  • Coupling Reaction:

    • Dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled reaction mixture over 15 minutes.

    • Causality Note: DCC is the coupling agent that activates the carboxylic acid. Slow addition is crucial to prevent overheating and the formation of N-acylurea byproducts.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring the Reaction:

    • Monitor the reaction progress using TLC. A new spot corresponding to the more nonpolar ester product should appear, and the starting material spots should diminish.

  • Workup and Purification:

    • Once the reaction is complete, a white precipitate of dicyclohexylurea (DCU), the main byproduct, will have formed. Filter the reaction mixture to remove the DCU precipitate.

    • Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove unreacted acid), water, and brine.

    • Causality Note: The basic NaHCO₃ wash deprotonates any remaining benzoic acid, making it water-soluble and easily removed from the organic layer.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Final Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure benzoate ester prodrug.

  • Characterization:

    • Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Benzoic Acid Derivatives as Stimuli-Responsive Linkers

In targeted drug delivery, the linker connecting the drug to its carrier (e.g., an antibody or nanoparticle) is a critical component. Benzoic acid derivatives are foundational to creating "smart" linkers that release their payload in response to specific physiological triggers, such as a change in pH.

pH-Responsive Systems: The Benzoic-Imine Bond

The benzoic-imine bond is a dynamic covalent linkage that exhibits remarkable pH sensitivity.[11] It remains stable at the physiological pH of blood (≈7.4) but undergoes rapid hydrolysis in the acidic microenvironments characteristic of solid tumors (≈6.5) or intracellular compartments like endosomes and lysosomes (≈4.5-6.5).[11][12] This property allows for the design of DDS that circulate stably and only release their therapeutic payload upon reaching the target site.

Self-Immolative Linkers: The Electronic Cascade

Self-immolative linkers are sophisticated constructs that undergo an irreversible, spontaneous fragmentation cascade following an initial trigger event.[13][14] A classic example is the p-aminobenzyl carbamate (PABC) system, derived from p-aminobenzoic acid.[14]

Mechanism of Action:

  • Trigger: An enzyme (e.g., cathepsin B in tumors) cleaves a specific trigger group attached to the amino end of the PABC linker.

  • Electronic Cascade: This cleavage unmasks the aniline amine, which, being a strong electron-donating group, initiates a 1,6-elimination reaction.[13][15]

  • Payload Release: The electronic rearrangement proceeds through a quinone methide intermediate, leading to the release of the drug, carbon dioxide, and the linker remnant.[13] This process is clean, efficient, and ensures the drug is released in its native, active form.[14]

G cluster_0 ADC in Circulation (pH 7.4) cluster_1 Tumor Microenvironment cluster_2 Self-Immolation Cascade (Intracellular) cluster_3 Therapeutic Effect ADC Antibody-Linker-Drug (Stable) Enzyme Cathepsin B (Trigger) ADC->Enzyme Internalization Cleavage Enzymatic Cleavage of Trigger Group Enzyme->Cleavage Elimination 1,6-Elimination (Electronic Cascade) Cleavage->Elimination Release Payload Release Elimination->Release Drug Active Drug Release->Drug CO2 CO₂ Release->CO2 Remnant Linker Remnant Release->Remnant Apoptosis Cell Death Drug->Apoptosis

Caption: Workflow of an ADC with a self-immolative linker.

Protocol 2: In Vitro Drug Release from a pH-Responsive Nanocarrier

This protocol evaluates the release of a drug conjugated to nanoparticles via a benzoic-imine linker at different pH values, simulating physiological and tumor/endosomal conditions.

Objective: To quantify the rate and extent of drug release from a pH-sensitive DDS as a function of environmental pH.

Materials and Reagents:

  • Drug-loaded nanoparticles (lyophilized powder)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Acetate Buffer, pH 5.0

  • Dialysis tubing or centrifugal filter units (with a Molecular Weight Cut-Off (MWCO) significantly lower than the nanoparticle size but higher than the drug)

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

Equipment:

  • Incubator shaker set to 37 °C

  • Vortex mixer

  • Microcentrifuge

  • HPLC vials or cuvettes

Step-by-Step Methodology:

  • Preparation of Nanoparticle Suspensions:

    • Accurately weigh a specific amount of the lyophilized drug-loaded nanoparticles and suspend it in a known volume of pH 7.4 PBS to create a stock suspension (e.g., 1 mg/mL).

    • Ensure the suspension is homogenous by gentle vortexing.

  • Setting up the Release Study:

    • Prepare two sets of release experiments: one at pH 7.4 and one at pH 5.0.

    • Method A (Dialysis): Transfer a precise volume (e.g., 1 mL) of the nanoparticle stock suspension into a dialysis bag. Place the bag into a larger container with a known volume (e.g., 50 mL) of the corresponding buffer (pH 7.4 or 5.0).

    • Method B (Centrifugal Filter): Aliquot equal volumes of the stock suspension into multiple microcentrifuge tubes. Add a larger volume of the respective buffer to each, mix, and place them in the incubator. This method is suitable for discrete time points.[16]

    • Causality Note: The dialysis membrane or filter allows the small, released drug molecules to diffuse out while retaining the large nanoparticles, enabling separation and quantification.[16]

  • Incubation and Sampling:

    • Place the setups in an incubator shaker at 37 °C with gentle agitation.

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), collect samples.

    • For dialysis, withdraw an aliquot (e.g., 1 mL) from the external buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.

    • For centrifugal filters, take one tube for each time point, centrifuge it to pellet the nanoparticles, and collect the supernatant containing the released drug.

  • Quantification of Released Drug:

    • Analyze the collected samples using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the released drug.

    • A standard curve of the free drug in the respective buffer is required for accurate quantification.

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point using the following formula:

      • Cumulative Release (%) = (Concentration at time t * Volume of release medium) / (Initial amount of drug loaded) * 100

    • Plot the Cumulative Release (%) versus Time (hours) for both pH conditions.

Expected Results: A significantly faster and more extensive drug release profile is expected at pH 5.0 compared to pH 7.4, demonstrating the pH-responsive nature of the benzoic-imine linkage.

Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.0 (%)
000
25.225.8
48.145.1
812.570.3
2418.392.5
4821.094.2

Benzoic Acid and its Salts as Pharmaceutical Excipients

Beyond complex covalent modifications, benzoic acid and its salts (e.g., sodium benzoate) are widely used as excipients in pharmaceutical formulations.[5][6][7] Their antimicrobial properties make them effective preservatives, particularly in liquid oral and topical preparations, preventing microbial contamination and extending shelf life.[5][6][7]

The pH-dependent solubility of benzoic acid (pKa ≈ 4.2) is another key property exploited in formulation science.[5] It is sparingly soluble in water but becomes much more soluble at higher pH values as it deprotonates to the benzoate anion. This characteristic can be used to design controlled-release formulations. For instance, in an enteric-coated tablet, the acidic environment of the stomach keeps the benzoic acid-based matrix intact, while the neutral pH of the intestine promotes its dissolution and subsequent drug release.[5][17]

G cluster_0 Stomach (pH 1-3) cluster_1 Intestine (pH > 6) BA_H Benzoic Acid (C₆H₅COOH) - Protonated - Low Solubility BA_Anion Benzoate (C₆H₅COO⁻) - Deprotonated - High Solubility BA_H->BA_Anion pH > pKa (4.2) Matrix Dissolves Drug is Released

Caption: pH-dependent solubility of benzoic acid.

Conclusion

Benzoic acid derivatives are far more than simple aromatic compounds; they are a highly versatile and powerful class of molecules for addressing complex challenges in drug delivery. Their utility spans from fundamental roles as preservatives to sophisticated applications as cleavable promoieties in prodrugs and as stimuli-responsive linkers in targeted therapies. The ability to precisely modify the benzoic acid scaffold allows researchers to fine-tune the pharmacokinetic and pharmacodynamic properties of drugs, ultimately leading to safer and more effective treatments. The protocols and principles outlined in this guide serve as a foundational resource for scientists and developers looking to harness the full potential of these indispensable chemical tools.

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  • PubMed. (2020). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. Available from: [Link].

  • ResearchGate. (n.d.). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design 1. Available from: [Link].

  • Brieflands. (n.d.). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Available from: [Link].

  • RSC Publishing. (2022). Recent advances in self-immolative linkers and their applications in polymeric reporting systems. Available from: [Link].

  • Taylor & Francis. (n.d.). Benzoic acid – Knowledge and References. Available from: [Link].

  • ResearchGate. (2020). (PDF) Preparation, characterization and evaluation of aspirin: benzoic acid cocrystals with enhanced pharmaceutical properties. Available from: [Link].

  • Google Patents. (n.d.). CN103757068A - Preparation method of benzoic acid derivative.
  • ResearchGate. (n.d.). A comparative in vitro release of (a) benzoic acid and (b) tocopherol from microparticles in PBS. Available from: [Link].

  • ResearchGate. (n.d.). pH-Responsive Drug-Delivery Systems | Request PDF. Available from: [Link].

  • RSC Publishing. (2025). Prodrugs and their activation mechanisms for brain drug delivery. Available from: [Link].

  • MDPI. (n.d.). Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. Available from: [Link].

  • PubMed. (n.d.). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Available from: [Link].

  • SigutLabs. (2025). Exploring Self-Immolative Linkers in ADCs: Beyond the Classics. Available from: [Link].

  • Books. (n.d.). CHAPTER 3: pH-responsive Drug Delivery Systems. Available from: [Link].

  • ijarsct. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Available from: [Link].

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Benzoic Acid in Pharmaceuticals: Ensuring Safety and Efficacy. Available from: [Link].

  • NIH. (2013). Investigation of self-immolative linkers in the design of hydrogen peroxide activated metalloprotein inhibitors. Available from: [Link].

  • PubMed. (n.d.). Benzoic-Imine-Based Physiological-pH-Responsive Materials for Biomedical Applications. Available from: [Link].

  • NIH. (n.d.). Electric Field-Controlled Benzoic Acid and Sulphanilamide Delivery from Poly(Vinyl Alcohol) Hydrogel. Available from: [Link].

  • MDPI. (2023). Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation. Available from: [Link].

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Sources

Protocol for the Covalent Immobilization of 4-(But-3-en-1-yloxycarbonyl)benzoic acid on Solid-Phase Synthesis Resins

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Solid-phase organic synthesis (SPOS) has revolutionized the fields of drug discovery, catalysis, and materials science by enabling the efficient construction of complex molecules on a solid support. This approach simplifies purification, allows for the use of excess reagents to drive reactions to completion, and is amenable to automation. A critical aspect of SPOS is the selection of an appropriate resin and a robust protocol for the immobilization of the initial building block.

This application note provides a detailed guide for researchers, chemists, and drug development professionals on the incorporation of 4-(But-3-en-1-yloxycarbonyl)benzoic acid onto common solid-phase synthesis resins, namely Merrifield and Wang resins. This compound is a bifunctional molecule featuring a carboxylic acid for attachment to the resin and a terminal alkene within a butenyl ester group, which can serve as a handle for further chemical transformations or as a selectively cleavable linker. The protocols outlined herein provide step-by-step instructions, explain the underlying chemical principles, and detail methods for the characterization of the functionalized resin.

Principle of Immobilization

The immobilization of this compound onto a solid support is achieved by forming a stable covalent bond between the carboxylic acid moiety of the molecule and a reactive functional group on the resin. The choice of resin dictates the nature of this linkage and the subsequent cleavage conditions.

  • Merrifield Resin: This resin is a chloromethylated polystyrene. The carboxylic acid is typically attached via a nucleophilic substitution reaction, forming a benzyl ester linkage. This bond is stable to a wide range of reaction conditions but can be cleaved under strong acidic conditions (e.g., HF) or by hydrogenolysis.

  • Wang Resin: This resin possesses a 4-hydroxymethylphenoxymethyl-functionalized polystyrene backbone. The carboxylic acid is attached through an esterification reaction, forming a p-alkoxybenzyl ester. This linkage is more acid-labile than the benzyl ester of the Merrifield resin and can be cleaved with moderate acid, such as trifluoroacetic acid (TFA).

The butenyl ester group in this compound is generally stable to the conditions used for resin loading. Its terminal alkene offers a site for post-immobilization modifications, and the ester itself can be selectively cleaved under specific conditions, such as ozonolysis or palladium-catalyzed reactions, providing an orthogonal cleavage strategy if desired.[1]

Materials and Reagents

ReagentSupplierGrade
This compoundCommercial Source>98% purity
Merrifield Resin (1% DVB, 200-400 mesh)Commercial Source1.0-2.0 mmol/g loading
Wang Resin (1% DVB, 200-400 mesh)Commercial Source0.8-1.2 mmol/g loading
N,N-Dimethylformamide (DMF)Commercial SourceAnhydrous, peptide synthesis grade
Dichloromethane (DCM)Commercial SourceAnhydrous, peptide synthesis grade
N,N'-Diisopropylcarbodiimide (DIC)Commercial Source>99%
4-(Dimethylamino)pyridine (DMAP)Commercial Source>99%
Cesium Carbonate (Cs₂CO₃)Commercial Source>99%
Methanol (MeOH)Commercial SourceACS Grade
Diisopropylethylamine (DIPEA)Commercial Source>99%
Acetic AnhydrideCommercial SourceACS Grade
PyridineCommercial SourceAnhydrous

Protocols for Resin Incorporation

Part 1: Loading onto Merrifield Resin via the Cesium Salt Method

This method is a reliable procedure for the esterification of chloromethylated resins, minimizing the risk of side reactions. The formation of the cesium carboxylate in situ enhances the nucleophilicity of the carboxylate, facilitating the substitution reaction.

Experimental Workflow:

Merrifield_Loading cluster_prep Cesium Salt Preparation cluster_resin Resin Preparation & Coupling A Dissolve Acid in MeOH B Titrate with Cs₂CO₃ to pH 7 A->B C Evaporate to Dryness B->C E Add Cesium Salt to Resin C->E Dried Cesium Salt D Swell Merrifield Resin in DMF D->E F Heat at 50°C for 12-24h E->F G Filter and Wash Resin F->G H Dry Resin under Vacuum G->H

Figure 1: Workflow for loading onto Merrifield resin.

Step-by-Step Protocol:

  • Preparation of the Cesium Salt:

    • In a round-bottom flask, dissolve 1.5 equivalents of this compound (relative to the resin's substitution capacity) in a minimal amount of methanol.

    • Slowly add a 20% aqueous solution of cesium carbonate while stirring until the pH of the solution reaches 7.0.

    • Remove the solvent and water under reduced pressure using a rotary evaporator. To ensure complete dryness, co-evaporate the residue twice with anhydrous DMF. The resulting white solid is the cesium salt.

  • Resin Swelling:

    • In a separate reaction vessel, add the Merrifield resin (1.0 equivalent).

    • Add anhydrous DMF (approximately 10-15 mL per gram of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.

  • Coupling Reaction:

    • Dissolve the dried cesium salt from step 1 in a minimal amount of anhydrous DMF and add it to the swollen resin.

    • Secure the reaction vessel and heat the mixture at 50°C for 12-24 hours with continuous agitation.

  • Washing Procedure:

    • After the reaction is complete, allow the resin to cool to room temperature.

    • Filter the resin using a sintered glass funnel.

    • Wash the resin sequentially with:

      • DMF (3 x 10 mL/g resin)

      • DMF/Water (1:1, v/v) (3 x 10 mL/g resin)

      • DMF (3 x 10 mL/g resin)

      • DCM (3 x 10 mL/g resin)

      • MeOH (3 x 10 mL/g resin)

    • After the final wash, dry the resin under high vacuum to a constant weight.

Part 2: Loading onto Wang Resin via DIC/DMAP Coupling

This method utilizes the carbodiimide activator DIC to form a reactive O-acylisourea intermediate, which is then attacked by the hydroxyl group of the Wang resin. DMAP serves as a nucleophilic catalyst to accelerate the esterification.

Reaction Scheme:

Wang_Loading_Reaction Acid R-COOH Intermediate [R-CO-O-C(=NHR')NHR'] Acid->Intermediate + DIC DIC DIC->Intermediate Loaded_Resin Resin-O-CO-R Intermediate->Loaded_Resin + Wang_Resin, DMAP Wang_Resin Resin-OH DMAP DMAP (cat.) DIU DIU (byproduct)

Figure 2: DIC/DMAP mediated esterification on Wang resin.

Step-by-Step Protocol:

  • Resin Swelling:

    • Place the Wang resin (1.0 equivalent) in a reaction vessel.

    • Add anhydrous DCM (approximately 10-15 mL per gram of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.

  • Activation of the Carboxylic Acid:

    • In a separate flask, dissolve 2.0 equivalents of this compound (relative to the resin's substitution capacity) in a minimal amount of anhydrous DMF.

    • Add 2.0 equivalents of DIC to the solution and stir at room temperature for 10-15 minutes. This pre-activation step forms the reactive intermediate.

  • Coupling Reaction:

    • Add the activated acid solution to the swollen Wang resin.

    • Add a catalytic amount of DMAP (0.1 equivalents relative to the resin).

    • Agitate the mixture at room temperature for 2-4 hours.

  • Capping of Unreacted Hydroxyl Groups (Optional but Recommended):

    • To block any unreacted hydroxyl groups on the resin, filter the reaction mixture and wash the resin once with DCM.

    • Add a solution of acetic anhydride (5 equivalents) and pyridine (5 equivalents) in DCM to the resin.

    • Agitate for 1 hour at room temperature.

  • Washing Procedure:

    • Filter the resin.

    • Wash the resin sequentially with:

      • DCM (3 x 10 mL/g resin)

      • DMF (3 x 10 mL/g resin)

      • MeOH (3 x 10 mL/g resin)

      • DCM (3 x 10 mL/g resin)

    • Dry the resin under high vacuum to a constant weight.

Characterization of the Functionalized Resin

Confirmation of successful incorporation and quantification of the loading capacity are essential for subsequent synthetic steps.

Qualitative Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides a rapid and straightforward method to confirm the presence of the desired functional groups on the resin.

  • Procedure: A small sample of the dry, functionalized resin is analyzed as a KBr pellet or using an ATR accessory.

  • Expected Spectral Changes:

    • Appearance of a strong carbonyl (C=O) stretching band for the newly formed ester linkage around 1720-1740 cm⁻¹ .

    • The characteristic C=O stretch of the benzoic acid in the loaded molecule will also be present in this region.

    • Disappearance or significant reduction of the broad O-H stretching band (around 3400 cm⁻¹) of the starting Wang resin.

    • Characteristic peaks of the polystyrene backbone will remain (e.g., aromatic C-H stretches around 3000-3100 cm⁻¹ and C=C stretches around 1600 cm⁻¹).[2][3]

Quantitative Analysis of Loading Capacity

a) Gravimetric Analysis:

A simple, albeit less precise, method is to determine the weight gain of the resin after functionalization.

  • Calculation:

    • Loading (mmol/g) = [(W_final - W_initial) / MW_acid] / W_final

    • Where:

      • W_final = final weight of the dried resin

      • W_initial = initial weight of the dried resin

      • MW_acid = molecular weight of this compound (220.22 g/mol )

b) Elemental Analysis:

A more accurate method involves determining the elemental composition of the functionalized resin. By analyzing the percentage of a unique element in the attached molecule (in this case, carbon and oxygen content will increase), the loading can be calculated.[4]

  • Procedure: A precisely weighed sample of the dried resin is submitted for C, H, N, and O analysis.

  • Calculation: The loading is calculated based on the increase in the percentage of carbon or oxygen relative to the starting resin.

c) Solid-State ¹³C NMR Spectroscopy:

Solid-state NMR can provide detailed structural information and can be used for quantification.[5][6]

  • Expected ¹³C Chemical Shifts:

    • New signals corresponding to the carbonyl carbons of the ester groups around 165-175 ppm .

    • Signals for the aromatic carbons of the benzoic acid moiety between 120-150 ppm .

    • Signals for the aliphatic carbons of the butenyl group between 20-70 ppm and the alkene carbons around 115-140 ppm .

    • The signals of the polystyrene backbone will be prominent.

Quantitative Data Summary (Hypothetical):

Characterization MethodResult
Gravimetric Analysis0.85 mmol/g
Elemental Analysis (C%)0.82 mmol/g
FTIR SpectroscopyAppearance of strong C=O stretch at ~1730 cm⁻¹
Solid-State ¹³C NMRPresence of ester carbonyl and aromatic signals of the loaded molecule

Cleavage of the Butenyl Ester

The butenyl ester can be cleaved orthogonally to the benzyl or p-alkoxybenzyl ester linkages to the resin.

Palladium-Catalyzed Cleavage

This method offers a mild and selective way to deprotect the butenyl ester.

  • Reagents: A palladium(0) catalyst (e.g., Pd(PPh₃)₄) and a nucleophilic scavenger (e.g., dimedone or morpholine) in a suitable solvent like THF or DCM.

  • Mechanism: The palladium catalyst coordinates to the alkene, followed by an intramolecular nucleophilic attack of the palladium on the ester, leading to the formation of a π-allyl palladium complex and release of the carboxylic acid.

Cleavage Workflow:

Cleavage_Workflow cluster_cleavage Palladium-Catalyzed Cleavage A Swell Resin in THF/DCM B Add Pd(PPh₃)₄ and Scavenger A->B C Agitate at Room Temperature B->C D Filter and Collect Filtrate C->D E Wash Resin, Combine Filtrates D->E F Isolate Cleaved Product E->F

Figure 3: Workflow for the cleavage of the butenyl ester.

Conclusion

The protocols described in this application note provide a comprehensive guide for the successful incorporation of this compound onto Merrifield and Wang resins. The choice between the two resins will depend on the desired cleavage strategy for the final product from the solid support. The provided characterization methods are essential for verifying the success of the immobilization and for quantifying the resin loading, which is critical for the planning of subsequent synthetic transformations. The orthogonal cleavability of the butenyl ester further enhances the utility of this building block in complex organic synthesis.

References

  • Sherrington, D. C. (1996). Solid-State 13C MAS NMR Studies of Hyper-Cross-Linked Polystyrene Resins. Macromolecules, 29(19), 6049–6054.
  • Coin, C., et al. (2012). Calculating Resin Functionalization in Solid-Phase Peptide Synthesis Using a Standardized Method based on Fmoc Determination. Journal of Peptide Science, 18(9), 567-575.
  • Martins, C. R., et al. (2004). Solid-State 13C NMR Analysis of Sulfonated Polystyrene. Journal of the Brazilian Chemical Society, 15(5), 723-727.
  • Aapptec. (n.d.). Resin Loading Measurement by Fmoc Cleavage.
  • Gayo, L. M., & Suto, M. J. (1997). Elemental Analysis of the Resins and Calculated Loading. Tetrahedron Letters, 38(2), 211-214.
  • Barrett, A. G. M., et al. (1996). Recent developments in chemical deprotection of ester functional group. Journal of the Chemical Society, Perkin Transactions 1, (16), 1919-1928.

Sources

Application Notes and Protocols: A Researcher's Guide to the Polymerization of Benzoic Acid Monomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of Benzoic Acid-Based Polymers

Benzoic acid and its derivatives are a cornerstone in the synthesis of a diverse array of polymers with wide-ranging applications, from high-performance materials to advanced drug delivery systems.[1] The inherent aromaticity of the benzoic acid moiety imparts thermal stability and unique mechanical properties to the resulting polymers. Furthermore, the carboxylic acid group and the potential for other functional groups on the benzene ring offer a rich platform for chemical modification and the tailoring of polymer properties.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental setup for the polymerization of two key benzoic acid monomers: 4-hydroxybenzoic acid (4-HBA) and 4-vinylbenzoic acid (4-VBA). We will delve into the synthesis of these monomers, detailed polymerization protocols, and the essential characterization techniques to validate the resulting polymers.

Monomer Synthesis: The Foundation of Quality Polymers

The purity and structural integrity of the monomer are paramount to achieving polymers with desired and reproducible properties. Here, we outline the synthesis of 4-hydroxybenzoic acid and 4-vinylbenzoic acid, two common starting points for benzoic acid-based polymers.

Synthesis of 4-Hydroxybenzoic Acid (4-HBA)

4-Hydroxybenzoic acid is a crystalline solid that serves as a key monomer for aromatic polyesters.[2] A well-established method for its synthesis is the Kolbe-Schmitt reaction, which involves the carboxylation of potassium phenoxide.[1]

Protocol 1: Synthesis of 4-Hydroxybenzoic Acid via Kolbe-Schmitt Reaction

  • Preparation of Potassium Salicylate: In a 2-liter flask, dissolve 100 g of salicylic acid in a solution of 60 g of potassium carbonate in 150 mL of water.

  • Drying: Evaporate the solution on a steam bath to a thick paste. Break up the paste and dry it in an oven at 105-110°C for 2 hours. Grind the solid to a fine powder, and dry for another 2 hours at the same temperature.

  • Carboxylation: Place the finely powdered potassium salicylate and carbonate mixture in a 500-mL round-bottomed flask and immerse it in an oil bath preheated to 240°C. Maintain this temperature for 1.5 hours, stirring the solid occasionally.

  • Work-up: While still hot, transfer the reaction product to a 2-liter flask containing 1 liter of hot water. Acidify the alkaline solution with concentrated hydrochloric acid.

  • Purification: Heat the acidified solution nearly to boiling and add 5-6 g of decolorizing charcoal. Filter the hot solution to remove impurities.

  • Isolation: Cool the filtrate to induce crystallization. Collect the crude brown crystalline product by suction filtration. Concentrate the filtrate to obtain a second crop of crystals.

  • Recrystallization: Dissolve the crude product in 300 mL of hot water, boil with 4-5 g of decolorizing charcoal for a few minutes, and filter. Cool the filtrate to obtain purified 4-hydroxybenzoic acid. The expected yield is 35-40 g.[3]

Table 1: Summary of Reagents for 4-Hydroxybenzoic Acid Synthesis

ReagentQuantityPurpose
Salicylic Acid100 gStarting material
Potassium Carbonate60 gBase
Water150 mL + 1 L + 300 mLSolvent
Concentrated HCl~75 mLAcidification
Decolorizing Charcoal5-6 g + 4-5 gImpurity removal
Synthesis of 4-Vinylbenzoic Acid (4-VBA)

4-Vinylbenzoic acid is a versatile monomer used in the synthesis of functional polymers via radical polymerization.[4] A common laboratory-scale synthesis involves a Wittig reaction starting from 4-(bromomethyl)benzoic acid.[4][5]

Protocol 2: Synthesis of 4-Vinylbenzoic Acid via Wittig Reaction

  • Phosphonium Salt Formation: In a 50-mL round-bottom flask, dissolve 2.15 g of 4-(bromomethyl)benzoic acid and 2.6 g of triphenylphosphine in 30 mL of acetone. Reflux the mixture for 45 minutes. Cool the reaction mixture and collect the precipitated phosphonium salt by vacuum filtration. Wash the solid with diethyl ether.[4][5]

  • Ylide Formation and Reaction with Formaldehyde: In a 100-mL conical flask, combine 1.9 g of the phosphonium salt, 16 mL of aqueous formaldehyde, and 8 mL of water. Stir the mixture vigorously and add a solution of 1.25 g of sodium hydroxide in 8 mL of water over 10 minutes. Continue stirring for an additional 45 minutes.

  • Work-up and Isolation: Isolate the precipitate by vacuum filtration. Acidify the combined filtrate with concentrated hydrochloric acid to precipitate the crude 4-vinylbenzoic acid.

  • Purification: Recrystallize the crude product from aqueous ethanol to obtain pure 4-vinylbenzoic acid.

Table 2: Summary of Reagents for 4-Vinylbenzoic Acid Synthesis

ReagentQuantityPurpose
4-(bromomethyl)benzoic acid2.15 gStarting material
Triphenylphosphine2.6 gWittig reagent precursor
Acetone30 mLSolvent
Diethyl etherfor washingWashing solvent
Phosphonium salt1.9 gIntermediate
Aqueous Formaldehyde16 mLCarbonyl source
Sodium Hydroxide1.25 gBase
Water8 mL + 8 mLSolvent
Concentrated HClfor acidificationAcidification
Aqueous Ethanolfor recrystallizationRecrystallization solvent

Polymerization Methodologies: Crafting Macromolecules

The choice of polymerization technique is dictated by the monomer's functional groups and the desired polymer architecture. Here, we detail two distinct methods: melt condensation for 4-hydroxybenzoic acid and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization for 4-vinylbenzoic acid.

Melt Condensation Polymerization of 4-Hydroxybenzoic Acid

Melt condensation is a robust method for synthesizing aromatic polyesters from hydroxybenzoic acids.[6][7] This technique involves heating the monomer above its melting point to drive off a small molecule, typically water or acetic acid, to form ester linkages. To facilitate this, 4-hydroxybenzoic acid is often first acetylated to 4-acetoxybenzoic acid.

Protocol 3: Melt Condensation of 4-Hydroxybenzoic Acid

  • Acetylation (Optional but Recommended): Reflux 4-hydroxybenzoic acid with a 20 mol% excess of acetic anhydride in toluene for 2 hours to form 4-acetoxybenzoic acid. Recrystallize the product from water.[6]

  • Polymerization Setup: Place the 4-acetoxybenzoic acid (or 4-hydroxybenzoic acid with acetic anhydride) in a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a vacuum outlet.

  • Initial Heating: Heat the vessel to 270°C under a slow stream of nitrogen.

  • Polycondensation under Vacuum: After 30 minutes of stirring, apply a vacuum (<1 mm Torr) to the system. Continue heating and stirring. The temperature can be gradually increased to 320-350°C.

  • Monitoring and Completion: The reaction is monitored by the increase in the viscosity of the melt. The polymerization is typically continued for several hours until the desired molecular weight is achieved.

  • Isolation: Cool the reactor and carefully remove the solid polymer. The polymer can be purified by dissolving it in a suitable solvent and precipitating it in a non-solvent.

Table 3: Typical Reaction Conditions for Melt Condensation of 4-HBA

ParameterValueRationale
Temperature270-350°CTo keep the monomer/polymer in a molten state and facilitate the removal of the condensation byproduct.
Pressure<1 mm Torr (Vacuum)To efficiently remove the acetic acid byproduct and drive the equilibrium towards polymer formation.
AtmosphereNitrogen (initially)To prevent oxidation of the monomer and polymer at high temperatures.
StirringMechanicalTo ensure homogeneity and efficient heat transfer in the viscous melt.
RAFT Polymerization of 4-Vinylbenzoic Acid

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.[6]

Protocol 4: RAFT Polymerization of 4-Vinylbenzoic Acid

  • Reaction Setup: In a Schlenk tube, combine the 4-vinylbenzoic acid (4VBA) monomer, a RAFT agent (e.g., 4-cyanopentanoic acid dithiobenzoate), and a radical initiator (e.g., AIBN) in a suitable solvent like DMF. An example molar ratio of [PSt macroRAFT]:[AIBN]:[4VBA] is 1.2:1:180.[6]

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerization: Place the sealed Schlenk tube in a preheated oil bath at a temperature suitable for the initiator (e.g., 110°C for AIBN).[6] Allow the polymerization to proceed for the desired time (e.g., 24 hours).[6]

  • Termination and Isolation: Terminate the polymerization by cooling the reaction mixture to room temperature. Precipitate the polymer by slowly adding the reaction solution to a stirred non-solvent, such as methanol.

  • Purification: Collect the precipitated polymer by filtration and dry it in a vacuum oven. The polymer can be further purified by redissolving and reprecipitating.

Table 4: Key Components and Conditions for RAFT Polymerization of 4-VBA

Component/ConditionExamplePurpose
Monomer4-Vinylbenzoic Acid (4VBA)The building block of the polymer.
RAFT Agent4-Cyanopentanoic acid dithiobenzoateControls the polymerization, leading to a "living" character.
InitiatorAzobisisobutyronitrile (AIBN)Generates the initial radical species to start polymerization.
SolventN,N-Dimethylformamide (DMF)Solubilizes the monomer, initiator, and growing polymer chains.
Temperature110°CTo thermally decompose the initiator at an appropriate rate.[6]
DegassingFreeze-pump-thawTo remove oxygen, which is a radical scavenger.

Visualizing the Workflow

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the key steps in monomer synthesis and polymerization.

Monomer_Synthesis_Workflow cluster_HBA 4-Hydroxybenzoic Acid Synthesis cluster_VBA 4-Vinylbenzoic Acid Synthesis HBA_start Salicylic Acid + K2CO3 HBA_step1 Evaporation & Drying HBA_start->HBA_step1 HBA_step2 Carboxylation (240°C) HBA_step1->HBA_step2 HBA_step3 Work-up & Acidification HBA_step2->HBA_step3 HBA_step4 Purification (Recrystallization) HBA_step3->HBA_step4 HBA_end Pure 4-HBA HBA_step4->HBA_end VBA_start 4-(bromomethyl)benzoic acid + PPh3 VBA_step1 Phosphonium Salt Formation (Reflux) VBA_start->VBA_step1 VBA_step2 Wittig Reaction (Formaldehyde, NaOH) VBA_step1->VBA_step2 VBA_step3 Work-up & Acidification VBA_step2->VBA_step3 VBA_step4 Purification (Recrystallization) VBA_step3->VBA_step4 VBA_end Pure 4-VBA VBA_step4->VBA_end

Caption: Workflow for the synthesis of 4-hydroxybenzoic acid and 4-vinylbenzoic acid.

Polymerization_Workflow cluster_Melt Melt Condensation of 4-HBA cluster_RAFT RAFT Polymerization of 4-VBA Melt_start 4-Acetoxybenzoic Acid Melt_step1 Heating under N2 (270°C) Melt_start->Melt_step1 Melt_step2 Polycondensation under Vacuum (270-350°C) Melt_step1->Melt_step2 Melt_step3 Isolation & Purification Melt_step2->Melt_step3 Melt_end Poly(4-hydroxybenzoic acid) Melt_step3->Melt_end RAFT_start 4-VBA + RAFT Agent + Initiator RAFT_step1 Degassing (Freeze-Pump-Thaw) RAFT_start->RAFT_step1 RAFT_step2 Polymerization (e.g., 110°C) RAFT_step1->RAFT_step2 RAFT_step3 Precipitation & Purification RAFT_step2->RAFT_step3 RAFT_end Poly(4-vinylbenzoic acid) RAFT_step3->RAFT_end

Sources

The Versatile Intermediate: 4-(But-3-en-1-yloxycarbonyl)benzoic Acid in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 4-(But-3-en-1-yloxycarbonyl)benzoic acid, a chemical intermediate of growing importance in polymer science and pharmaceutical development. We will delve into its synthesis, key properties, and multifaceted applications. Detailed protocols for its preparation and subsequent utilization in polymerization and as a linker in drug delivery systems are presented, offering researchers and scientists a practical resource for leveraging the unique attributes of this molecule.

Introduction: A Molecule of Strategic Importance

This compound, also known as terephthalic acid mono-3-butenyl ester, is a bifunctional organic compound that is gaining traction as a versatile building block in chemical synthesis. Its structure is characterized by a rigid benzoic acid core, a flexible butenyl ester side chain, and a terminal alkene group. This unique combination of functional groups makes it an ideal candidate for a range of applications, from the creation of novel polymers with tailored properties to its use as a linker in sophisticated drug delivery systems. The presence of both a carboxylic acid and a polymerizable double bond within the same molecule opens up a plethora of synthetic possibilities, allowing for its incorporation into diverse molecular architectures.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The following table summarizes its key characteristics.

PropertyValueReference
CAS Number 62680-74-4[1][2]
Molecular Formula C₁₂H₁₂O₄[1]
Molecular Weight 220.22 g/mol [3]
Appearance White Powder[3]
Boiling Point 377.4 °C at 760 mmHg[3]
Density 1.193 g/cm³[3]
Storage 2-8°C[3]

Synthesis of this compound

The synthesis of this compound is typically achieved through the selective mono-esterification of terephthalic acid with 3-buten-1-ol. This reaction requires careful control of stoichiometry to favor the formation of the monoester over the diester. A common and effective method is the Fischer-Speier esterification, which utilizes an acid catalyst.

Protocol 1: Acid-Catalyzed Esterification of Terephthalic Acid

This protocol is based on the principles of Fischer esterification, a widely used method for the synthesis of esters from carboxylic acids and alcohols.[4][5][6]

Materials:

  • Terephthalic acid

  • 3-Buten-1-ol (Butenol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add terephthalic acid (1 equivalent) and a molar excess of 3-buten-1-ol (1.5 equivalents).

  • Solvent and Catalyst Addition: Add toluene to the flask to facilitate the azeotropic removal of water. Carefully add a catalytic amount of concentrated sulfuric acid (approximately 0.05 equivalents) to the reaction mixture.

  • Reflux: Heat the mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap. Continue the reflux until no more water is collected, indicating the completion of the reaction.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel to isolate the desired this compound.

Causality behind Experimental Choices:

  • The use of a molar excess of the alcohol shifts the equilibrium of the reversible esterification reaction towards the product side, maximizing the yield.

  • The Dean-Stark apparatus is crucial for removing water, which is a byproduct of the reaction. Its removal also drives the equilibrium towards the formation of the ester.

  • Toluene forms an azeotrope with water, facilitating its removal from the reaction mixture.

  • The sodium bicarbonate wash is essential to neutralize the sulfuric acid catalyst, preventing potential side reactions during work-up and purification.

Synthesis_Workflow cluster_synthesis Synthesis Protocol Reactants Terephthalic Acid + 3-Buten-1-ol Reaction Acid-Catalyzed Esterification (Reflux with Dean-Stark) Reactants->Reaction H₂SO₄, Toluene Workup Neutralization & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Applications in Polymer Synthesis

The terminal alkene functionality of this compound makes it a valuable monomer for the synthesis of functional polymers.[3] The resulting polymers possess pendant carboxylic acid groups, which can be further modified or can impart desirable properties such as hydrophilicity and adhesion.

Protocol 2: Free-Radical Polymerization

This protocol is a hypothetical adaptation based on established methods for the polymerization of vinyl-substituted benzoic acids.[7]

Materials:

  • This compound

  • Azobisisobutyronitrile (AIBN) as a radical initiator

  • Anhydrous N,N-Dimethylformamide (DMF) as a solvent

  • Methanol as a non-solvent for precipitation

  • Schlenk flask

  • Nitrogen or Argon gas supply

Procedure:

  • Monomer and Initiator Preparation: In a Schlenk flask, dissolve this compound (1 equivalent) and AIBN (0.01 equivalents) in anhydrous DMF.

  • Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerization: Heat the reaction mixture under an inert atmosphere (Nitrogen or Argon) at a temperature appropriate for the decomposition of AIBN (typically 60-80 °C). The reaction time will vary depending on the desired molecular weight and conversion.

  • Precipitation and Purification: After the desired reaction time, cool the mixture to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent like methanol with vigorous stirring.

  • Isolation: Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.

Causality behind Experimental Choices:

  • AIBN is a common thermal initiator that generates free radicals upon heating, initiating the polymerization process.

  • DMF is a suitable polar aprotic solvent that can dissolve both the monomer and the resulting polymer.

  • The removal of oxygen is critical as it can act as a radical scavenger, terminating the polymerization chains prematurely.

  • Precipitation in a non-solvent is an effective method for separating the polymer from unreacted monomer and initiator residues.

Polymerization_Workflow cluster_polymerization Polymerization Protocol Monomer This compound Degassing Freeze-Pump-Thaw Monomer->Degassing Initiator AIBN Initiator->Degassing Solvent DMF Solvent->Degassing Polymerization Heating under Inert Atmosphere Degassing->Polymerization Precipitation Addition to Methanol Polymerization->Precipitation Polymer Functionalized Polymer Precipitation->Polymer

Caption: Workflow for the free-radical polymerization of the target molecule.

Application as a Linker in Drug Delivery

The bifunctional nature of this compound makes it an attractive candidate for use as a linker in drug delivery systems.[8][9] The carboxylic acid can be conjugated to a drug molecule, while the butenyl group can be used for attachment to a carrier or for further functionalization.

Protocol 3: Conjugation to a Model Amine-Containing Drug

This protocol outlines a general procedure for conjugating the carboxylic acid group of the intermediate to a model drug containing a primary amine, using carbodiimide chemistry.

Materials:

  • This compound

  • Amine-containing drug (e.g., a model peptide or small molecule)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) as a base

Procedure:

  • Activation of Carboxylic Acid: In a round-bottom flask, dissolve this compound (1 equivalent), EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DCM or DMF. Stir the mixture at room temperature for 1-2 hours to form the NHS-ester.

  • Conjugation: In a separate flask, dissolve the amine-containing drug (1 equivalent) and a base such as TEA or DIPEA (2 equivalents) in the same anhydrous solvent.

  • Reaction: Slowly add the activated NHS-ester solution to the drug solution. Let the reaction proceed at room temperature for 12-24 hours.

  • Work-up and Purification: Quench the reaction with water. The work-up procedure will depend on the properties of the drug conjugate. Purification is typically achieved by chromatography (e.g., HPLC) to isolate the desired drug conjugate.

Causality behind Experimental Choices:

  • EDC is a zero-length crosslinker that activates the carboxyl group to form a reactive O-acylisourea intermediate.

  • NHS is added to form a more stable NHS-ester, which then reacts efficiently with the primary amine of the drug, reducing side reactions.

  • The use of an anhydrous solvent is important to prevent the hydrolysis of the activated ester.

  • A non-nucleophilic base like TEA or DIPEA is used to deprotonate the amine, increasing its nucleophilicity, and to neutralize any acidic byproducts.

Drug_Conjugation_Workflow cluster_conjugation Drug Conjugation Protocol Intermediate 4-(But-3-en-1-yloxycarbonyl) benzoic acid Activation Carbodiimide Activation (EDC/NHS) Intermediate->Activation Conjugation Amide Bond Formation Activation->Conjugation Drug Amine-containing Drug Drug->Conjugation Purification Chromatography (e.g., HPLC) Conjugation->Purification Conjugate Drug Conjugate Purification->Conjugate

Caption: Workflow for conjugating the intermediate to an amine-containing drug.

Conclusion

This compound is a chemical intermediate with significant potential in both materials science and medicinal chemistry. Its unique trifunctional nature provides a versatile platform for the synthesis of advanced polymers and for the development of innovative drug delivery systems. The protocols outlined in this guide are intended to serve as a starting point for researchers to explore the full potential of this promising molecule. As research in these fields continues to advance, the demand for such versatile building blocks is expected to grow, further solidifying the role of this compound in the landscape of modern chemical synthesis.

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Application Notes and Protocols for the Synthesis of Liquid Crystals from Benzoic Acid Precursors

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodology for synthesizing calamitic (rod-like) liquid crystals derived from benzoic acid precursors. This guide is structured to provide not only detailed experimental protocols but also the underlying scientific principles that govern the synthesis and mesomorphic behavior of these fascinating materials.

Introduction: The Rationale for Benzoic Acid-Based Liquid Crystals

Benzoic acid and its derivatives are exceptionally versatile precursors for the synthesis of thermotropic liquid crystals. Their rigid aromatic core provides the necessary structural anisotropy, a key requirement for the formation of mesophases. The para-substituted nature of many common benzoic acid precursors allows for the straightforward introduction of flexible terminal groups (alkoxy chains) and the linking of different aromatic units to create the elongated, rod-like molecular structures characteristic of calamitic liquid crystals.[1][2]

The ability of the carboxylic acid group to participate in hydrogen bonding can also lead to the formation of supramolecular liquid crystals, where two benzoic acid molecules form a more elongated dimer, which then exhibits mesomorphic behavior.[2][3][4] Furthermore, the carboxyl group is readily converted into an ester linkage, a common and effective linking group in the design of stable liquid crystalline materials.[5][6] This guide will focus on the synthesis of phenyl benzoate-based liquid crystals, a widely studied class of mesogens.

Principles of Molecular Design for Benzoic Acid-Based Liquid Crystals

The liquid crystalline properties of a molecule are intimately linked to its structure. For calamitic liquid crystals derived from benzoic acid, the following molecular features are critical:

  • Rigid Core: Composed of aromatic rings (like the phenyl group from benzoic acid) linked together. The length and rigidity of this core are primary determinants of the thermal stability of the mesophases.

  • Linking Groups: These connect the aromatic rings within the rigid core. Ester groups (-COO-) are common due to their chemical stability and their ability to maintain the linearity of the molecule.

  • Flexible Terminal Groups: Typically, long alkyl or alkoxy chains attached to the ends of the rigid core. These chains influence the melting point of the solid crystal and the type of mesophase formed (e.g., nematic, smectic).[7] The length of the alkyl chain can significantly affect the transition temperatures.

The general structure of a phenyl benzoate-based liquid crystal is shown below:

G cluster_0 General Structure of a Phenyl Benzoate Liquid Crystal R1 Flexible Terminal Group (e.g., Alkoxy Chain) Core1 Phenyl Ring R1->Core1 Linkage Ester Linkage (-COO-) Core1->Linkage Core2 Phenyl Ring Linkage->Core2 R2 Terminal Group (e.g., Cyano, Alkoxy) Core2->R2

Caption: General molecular structure of a phenyl benzoate liquid crystal.

Synthetic Strategies and Protocols

The synthesis of phenyl benzoate-based liquid crystals from benzoic acid precursors can be broadly divided into two key stages:

  • Synthesis of Substituted Benzoic Acid Precursors: This often involves the introduction of a flexible alkoxy chain onto a commercially available hydroxybenzoic acid via the Williamson ether synthesis.

  • Esterification to Form the Mesogen: The substituted benzoic acid is then coupled with a substituted phenol to form the final phenyl benzoate liquid crystal. Common methods for this esterification include the use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) or the Schotten-Baumann reaction.[1][8]

Stage 1: Synthesis of 4-Alkoxybenzoic Acids via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable SN2 reaction for preparing ethers from an alkoxide and an alkyl halide.[9][10] In the context of liquid crystal synthesis, this method is ideal for preparing a homologous series of 4-alkoxybenzoic acids, which are key precursors.

Reaction Principle: A phenoxide ion, generated by deprotonating a phenol with a base, acts as a nucleophile and attacks a primary alkyl halide, displacing the halide and forming an ether linkage.[9][11]

G cluster_0 Williamson Ether Synthesis for 4-Alkoxybenzoic Acid Start 4-Hydroxybenzoic Acid Intermediate Phenoxide Intermediate Start->Intermediate + Base Base Base (e.g., KOH) Product 4-Alkoxybenzoic Acid Intermediate->Product + Alkyl Halide (SN2) AlkylHalide Alkyl Halide (R-X) FinalProduct FinalProduct Product->FinalProduct Acidification Workup Acidic Workup

Caption: Workflow for the synthesis of 4-alkoxybenzoic acids.

Protocol: Synthesis of 4-Butoxybenzoic Acid

This protocol details the synthesis of a representative 4-alkoxybenzoic acid. The procedure can be adapted for other chain lengths by substituting the appropriate alkyl halide.

  • Materials and Reagents:

    • 4-Hydroxybenzoic acid

    • Potassium hydroxide (KOH)

    • 1-Bromobutane

    • Ethanol

    • Hydrochloric acid (HCl), concentrated

    • Deionized water

    • Diethyl ether

  • Equipment:

    • Round-bottom flask with reflux condenser

    • Heating mantle with magnetic stirrer

    • Separatory funnel

    • Büchner funnel and vacuum flask

    • Beakers and graduated cylinders

  • Procedure:

    • In a round-bottom flask, dissolve 4-hydroxybenzoic acid (1.0 eq) and potassium hydroxide (2.2 eq) in ethanol.

    • Add 1-bromobutane (1.1 eq) to the solution.

    • Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting solid in deionized water and transfer to a separatory funnel.

    • Wash the aqueous solution with diethyl ether to remove any unreacted 1-bromobutane.

    • Acidify the aqueous layer to a pH of approximately 2 with concentrated HCl. A white precipitate of 4-butoxybenzoic acid will form.

    • Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified 4-butoxybenzoic acid.[12]

  • Safety Precautions:

    • Potassium hydroxide is corrosive. Handle with appropriate personal protective equipment (PPE).

    • 1-Bromobutane is a flammable liquid and an irritant. Work in a well-ventilated fume hood.

    • Concentrated HCl is highly corrosive. Handle with extreme care.

Stage 2: Esterification to Synthesize Phenyl Benzoate Liquid Crystals

This is a widely used method for the esterification of carboxylic acids with alcohols or phenols under mild conditions.[1]

Reaction Principle: Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the phenol, facilitated by the nucleophilic catalyst 4-dimethylaminopyridine (DMAP), to form the ester. The byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration.

Protocol: Synthesis of 4-Cyanophenyl 4-Butoxybenzoate

  • Materials and Reagents:

    • 4-Butoxybenzoic acid (from Stage 1)

    • 4-Cyanophenol

    • N,N'-Dicyclohexylcarbodiimide (DCC)

    • 4-(Dimethylamino)pyridine (DMAP)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • Dissolve 4-butoxybenzoic acid (1.0 eq), 4-cyanophenol (1.0 eq), and a catalytic amount of DMAP in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.[6]

    • Cool the solution in an ice bath and add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC. Upon completion, the white precipitate of dicyclohexylurea (DCU) will be visible.

    • Filter off the DCU precipitate and wash it with a small amount of DCM.

    • Wash the filtrate sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 4-cyanophenyl 4-butoxybenzoate.[6]

The Schotten-Baumann reaction is an effective method for synthesizing esters from acid chlorides and phenols under basic, biphasic conditions.[8][13]

Reaction Principle: The reaction involves the conversion of the benzoic acid to a more reactive benzoyl chloride, which then reacts with a phenol in the presence of an aqueous base. The base neutralizes the HCl byproduct and also deprotonates the phenol to the more nucleophilic phenoxide, driving the reaction to completion.[14][15][16]

G cluster_0 Schotten-Baumann Esterification BenzoicAcid 4-Alkoxybenzoic Acid AcidChloride 4-Alkoxybenzoyl Chloride BenzoicAcid->AcidChloride + Thionyl Chloride ThionylChloride SOCl2 or (COCl)2 Product Phenyl Benzoate Ester AcidChloride->Product + Phenol, Base Phenol Substituted Phenol Phenol->Product Base Aqueous Base (e.g., NaOH) Base->Product

Caption: Key steps in the Schotten-Baumann synthesis of phenyl benzoate esters.

Protocol: Synthesis of 4-Methoxyphenyl 4-Butoxybenzoate

  • Step A: Preparation of 4-Butoxybenzoyl Chloride

    • In a round-bottom flask equipped with a reflux condenser and a gas trap, add 4-butoxybenzoic acid (1.0 eq) and thionyl chloride (SOCl₂, 2-3 eq).

    • Gently reflux the mixture for 2-3 hours. The reaction is complete when the evolution of HCl and SO₂ gas ceases.

    • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 4-butoxybenzoyl chloride, which can be used in the next step without further purification.

  • Step B: Esterification

    • Dissolve 4-methoxyphenol (1.0 eq) in a 10% aqueous sodium hydroxide (NaOH) solution in a conical flask.

    • Cool the solution in an ice bath.

    • Add the crude 4-butoxybenzoyl chloride (from Step A) dropwise to the stirred solution.

    • After the addition is complete, stopper the flask and shake vigorously for 15-20 minutes. A solid precipitate will form.

    • Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water, followed by a small amount of cold ethanol.

    • Recrystallize the crude product from ethanol to obtain the purified 4-methoxyphenyl 4-butoxybenzoate.[16]

Characterization of Synthesized Liquid Crystals

Comprehensive characterization is essential to confirm the chemical structure and to identify the mesomorphic properties of the synthesized compounds.[17]

Structural Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Used to confirm the molecular structure of the final product and intermediates.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying key functional groups, such as the ester carbonyl stretch (~1735 cm⁻¹) and the C-O ether stretches.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.

Mesophase Characterization
  • Polarized Optical Microscopy (POM): This is the primary technique for identifying liquid crystalline phases.[18] The sample is placed on a hot stage between crossed polarizers. As the sample is heated and cooled, different liquid crystal phases will exhibit characteristic optical textures.[19] For example, a nematic phase often shows a Schlieren texture, while smectic phases can display fan-shaped or mosaic textures.[18]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the temperatures and enthalpy changes of phase transitions.[20] By heating and cooling the sample at a controlled rate, endothermic and exothermic peaks corresponding to crystal-to-liquid crystal and liquid crystal-to-isotropic liquid transitions can be identified.[21]

Table 1: Representative Phase Transition Temperatures for a Homologous Series of 4-Cyanophenyl 4-Alkoxybenzoates

Alkoxy Chain Length (n)Crystal to Nematic/Smectic (°C)Nematic to Isotropic (°C)
1 (Methoxy)115131
2 (Ethoxy)106124
3 (Propoxy)81107
4 (Butoxy)79106
5 (Pentoxy)68105
6 (Hexoxy)65101

Note: These are representative values and can vary based on purity and experimental conditions.

  • X-ray Diffraction (XRD): XRD is a powerful technique for determining the molecular arrangement within a liquid crystal phase.[21] For instance, the presence of sharp, layer-like reflections in the small-angle region can confirm a smectic phase and allow for the determination of the layer spacing.

Conclusion

The synthesis of liquid crystals from benzoic acid precursors is a well-established and versatile methodology that allows for the creation of a wide range of mesogenic materials. By carefully selecting the synthetic route, such as Williamson ether synthesis followed by DCC/DMAP esterification or the Schotten-Baumann reaction, researchers can systematically vary the molecular structure to tune the liquid crystalline properties. Comprehensive characterization using techniques like POM, DSC, and XRD is crucial for understanding the structure-property relationships and for the rational design of new liquid crystal materials for various applications.

References

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  • Liu, H., & Nohira, H. Synthesis and mesomorphic properties of novel phenylbenzoate liquid crystals with a perfluorinated chiral tail. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals, 364(1), 541-552.
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Application Notes and Protocols for 4-(But-3-en-1-yloxycarbonyl)benzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Advanced Materials and Complex Molecules

4-(But-3-en-1-yloxycarbonyl)benzoic acid, also known as terephthalic acid mono-3-butenyl ester, is a bifunctional organic building block that offers a unique combination of a reactive carboxylic acid and a terminal alkene moiety. This structure makes it an exceptionally versatile tool for researchers in polymer chemistry, materials science, and drug discovery. The presence of both a polymerizable group (via the carboxylic acid) and a post-functionalizable handle (the butenyl group) allows for the rational design of complex macromolecular architectures and the introduction of specific functionalities into organic molecules.

This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its use in the synthesis of functional polyesters and as a substrate for palladium-catalyzed deprotection. The methodologies described herein are designed to be robust and adaptable, providing a solid foundation for innovation in your research.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a building block is paramount for its successful application in synthesis.

PropertyValueReference(s)
CAS Number 62680-74-4[1][2]
Molecular Formula C₁₂H₁₂O₄[1][2]
Molecular Weight 220.22 g/mol [1][2]
Appearance White Powder[3][4]
Boiling Point 377.4 °C at 760 mmHg[1][3][4]
Density 1.193 g/cm³[1][3][4]
Storage 2-8°C[4]

Core Synthetic Applications

The unique structure of this compound allows for two primary, yet distinct, synthetic applications:

  • As a Monomer for Functional Polyesters: The carboxylic acid moiety can readily undergo polycondensation reactions with diols to form polyesters. The pendant butenyl group is carried into the polymer backbone, providing a site for post-polymerization modification.

  • As a Protected Terephthalic Acid Derivative: The butenyloxycarbonyl group can act as a protecting group for one of the carboxylic acids of terephthalic acid. This allows for selective reactions at the other carboxylic acid position, followed by the strategic removal of the butenyl group to reveal the second carboxylic acid.

Part 1: Synthesis of Functional Polyesters with Pendant Alkenes

The incorporation of pendant functional groups into polyester backbones is a powerful strategy for creating materials with tailored properties.[1] The terminal alkene of this compound can be used for a variety of post-polymerization modifications, such as cross-linking, grafting, or the attachment of biomolecules.

Workflow for Polyester Synthesis

Polyester_Synthesis cluster_reactants Reactants cluster_reaction Polycondensation cluster_products Products Monomer This compound Reaction Melt Polycondensation (Catalyst, High Temp, Vacuum) Monomer->Reaction Diol Diol (e.g., 1,4-Butanediol) Diol->Reaction Polymer Functional Polyester with Pendant Alkenes Reaction->Polymer Byproduct Water (removed) Reaction->Byproduct Deprotection_Mechanism Substrate Substrate with Butenyloxycarbonyl Group PiAllyl π-Allyl Palladium Complex Substrate->PiAllyl + Pd(0) Pd0 Pd(0) Catalyst Product Deprotected Carboxylic Acid PiAllyl->Product + Nucleophile Byproduct Alkylated Scavenger PiAllyl->Byproduct Nucleophile Nucleophilic Scavenger (e.g., Dimedone) Nucleophile->Byproduct Catalyst_Regen Pd(0) Catalyst (regenerated) Byproduct->Catalyst_Regen Catalyst_Regen->Pd0 Catalytic Cycle

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Application Note & Protocol: Functionalization of Polymers with Unsaturated Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Abstract

The incorporation of carboxylic acid moieties onto polymer backbones is a powerful and versatile strategy for developing advanced materials with tailored properties. This functionalization dramatically enhances hydrophilicity, provides reactive handles for subsequent bioconjugation, and enables pH-responsive behaviors. This guide provides an in-depth overview of the core principles, methodologies, and characterization techniques for the functionalization of polymers with unsaturated carboxylic acids. Detailed, field-tested protocols are provided for researchers in materials science and drug development to create functional polymers for applications ranging from drug delivery systems and tissue engineering scaffolds to advanced coatings and stimuli-responsive hydrogels.

Scientific Principles & Strategic Overview

The functionalization of polymers with unsaturated carboxylic acids, such as acrylic acid (AA) and maleic anhydride (MAh), introduces pendant carboxyl groups (-COOH) along the polymer chain. These groups are transformative, imparting new physicochemical properties and offering a gateway for further chemical modification.

Why Functionalize with Carboxylic Acids?

  • Enhanced Hydrophilicity: The polar carboxyl groups significantly increase the polymer's affinity for aqueous environments.

  • Reactive Sites for Bioconjugation: The -COOH group is a versatile chemical handle. Using well-established techniques like carbodiimide chemistry, polymers can be covalently linked to proteins, peptides, antibodies, and small molecule drugs that possess primary amine groups.[1][2] This is fundamental for creating targeted drug delivery systems and bioactive surfaces.[3][4]

  • pH-Responsiveness: Carboxylic acids are weak acids that can be protonated or deprotonated depending on the ambient pH. This property can be harnessed to create "smart" materials, such as hydrogels that swell or drug carriers that release their payload in specific pH environments (e.g., the acidic tumor microenvironment).[3][5]

  • Improved Adhesion and Compatibility: The introduction of polar groups can improve the adhesion of polymers to various substrates and enhance their compatibility with other polar materials.[6]

Choosing Your Strategy: A Logic Workflow

The selection of a functionalization method depends on the desired polymer architecture, the nature of the base polymer, and the required degree of functionalization. The three primary strategies are "grafting-from," "grafting-to," and post-polymerization modification.

Caption: Decision workflow for selecting a polymer functionalization strategy.

Core Methodologies & Experimental Protocols

This section details protocols for the most common and effective functionalization techniques. Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Method 1: Free-Radical Grafting of Acrylic Acid onto a Polymer Backbone

This "grafting-from" approach is a robust method for modifying polymers like polyethylene or polyhydroxyalkanoates (PHAs) that have abstractable protons.[7][8][9] It involves creating radical sites on the polymer backbone, which then initiate the polymerization of an unsaturated carboxylic acid monomer.

Principle of Operation: A chemical initiator (e.g., benzoyl peroxide, dicumyl peroxide) or high-energy source (e.g., gamma radiation) abstracts a hydrogen atom from the polymer backbone, creating a macro-radical.[10][11] This macro-radical acts as an initiation site for the polymerization of acrylic acid monomers, resulting in poly(acrylic acid) chains grafted onto the original polymer.

G cluster_0 Step 1: Initiation cluster_1 Step 2: Propagation cluster_2 Step 3: Termination Initiator Initiator Initiator Radical Initiator Radical Initiator->Initiator Radical Heat / UV Initiator RadicalPolymer Backbone (P-H) Initiator RadicalPolymer Backbone (P-H) Macro-Radical (P•) Macro-Radical (P•) Initiator RadicalPolymer Backbone (P-H)->Macro-Radical (P•) Macro-Radical (P•)Acrylic Acid (AA) Macro-Radical (P•)Acrylic Acid (AA) Grafted Chain (P-AA•) Grafted Chain (P-AA•) Macro-Radical (P•)Acrylic Acid (AA)->Grafted Chain (P-AA•) Longer Grafted Chain (P-AA_n•) Longer Grafted Chain (P-AA_n•) Grafted Chain (P-AA•)->Longer Grafted Chain (P-AA_n•) + n(AA) Final Product Final Product Longer Grafted Chain (P-AA_n•)->Final Product Radical Coupling / Disproportionation

Sources

Synthesis of High-Performance Polyamides from Benzoic Acid Derivatives: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the synthesis of polyamides derived from benzoic acid and its derivatives. Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them invaluable in advanced materials and biomedical applications.[1][2] This document moves beyond a simple recitation of protocols to offer in-depth explanations of the underlying chemical principles, rationale for experimental choices, and detailed, field-proven methodologies.

Introduction to Polyamides from Benzoic Acid Derivatives

The incorporation of benzoic acid-derived monomers into the polyamide backbone imparts rigidity and strong intermolecular hydrogen bonding, which are responsible for the outstanding properties of these materials.[3] Benzoic acid itself and its various derivatives, such as aminobenzoic acids, and diacid chlorides like terephthaloyl chloride and isophthaloyl chloride, serve as fundamental building blocks in these polymerizations.[4][5] The choice of monomer, synthetic route, and reaction conditions allows for the fine-tuning of the final polymer's properties, including solubility, processability, and thermal characteristics.[3][6] This guide will focus on the most prevalent and effective methods for synthesizing these advanced materials.

Synthetic Methodologies: A Detailed Overview

Several robust methods exist for the synthesis of polyamides from benzoic acid derivatives. The selection of a particular method depends on factors such as the reactivity of the monomers, the desired polymer molecular weight, and the intended application. The most common techniques include low-temperature solution polycondensation, direct polycondensation, and interfacial polymerization.

Low-Temperature Solution Polycondensation

Low-temperature solution polycondensation is a widely used technique for preparing high molecular weight aramids.[6] This method involves the reaction of an aromatic diamine with an aromatic diacid chloride in an aprotic polar solvent at low temperatures.[7] The low reaction temperature minimizes side reactions, allowing for the formation of a high molecular weight polymer.

Causality of Experimental Choices:

  • Monomers: Aromatic diamines and diacid chlorides (e.g., terephthaloyl chloride, isophthaloyl chloride) are used due to their high reactivity.[4] The use of N,N'-bis(trimethylsilyl)-substituted aromatic diamines can enhance reactivity and lead to higher molecular weight polymers under milder conditions.[8][9]

  • Solvent: Aprotic polar solvents like N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) are employed to dissolve the monomers and the resulting polymer.[6] The addition of salts such as lithium chloride (LiCl) or calcium chloride (CaCl₂) can increase the solubility of the aramid, preventing premature precipitation and allowing for higher molecular weight chains to form.[6]

  • Temperature: The reaction is typically conducted at low temperatures (e.g., -10 to 0 °C) to control the highly exothermic reaction between the amine and acid chloride, thus preventing side reactions and degradation of the polymer.[8]

  • Acid Scavenger: The reaction generates hydrochloric acid (HCl) as a byproduct, which can react with the amine monomer to form an unreactive salt.[6] While in some cases the solvent can act as an acid scavenger, the use of an external base like pyridine or triethylamine can be employed to neutralize the HCl.[10] Alternatively, propylene oxide can be added to convert the HCl into volatile byproducts.[7]

Experimental Protocol: Low-Temperature Solution Polycondensation of Poly(p-phenylene terephthalamide) (PPTA)

Materials:

  • p-Phenylenediamine (PPD)

  • Terephthaloyl chloride (TPC)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Calcium chloride (CaCl₂), anhydrous

Equipment:

  • Three-necked round-bottom flask with a mechanical stirrer, nitrogen inlet, and drying tube

  • Low-temperature bath (e.g., ice-salt bath)

Procedure:

  • Monomer Dissolution: In a flame-dried, nitrogen-purged three-necked flask, dissolve p-phenylenediamine and anhydrous calcium chloride in anhydrous NMP under gentle stirring. Cool the solution to -10 °C using a low-temperature bath.

  • Addition of Diacid Chloride: Slowly add terephthaloyl chloride to the stirred solution. The addition should be done portion-wise to control the reaction temperature.

  • Polymerization: Continue stirring the reaction mixture at -10 to -5 °C for 3-5 hours under a nitrogen atmosphere. The viscosity of the solution will increase significantly as the polymerization proceeds.[8]

  • Precipitation and Washing: Once the desired viscosity is reached, pour the polymer solution into a beaker containing methanol with vigorous stirring to precipitate the polyamide.

  • Purification: Collect the fibrous polymer precipitate by filtration. Wash the polymer thoroughly with hot water and then with methanol to remove any unreacted monomers, residual salts, and solvent.

  • Drying: Dry the purified polyamide in a vacuum oven at 80-100 °C until a constant weight is achieved.

Workflow for Low-Temperature Solution Polycondensation

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification prep_flask Flame-dry & purge flask with N2 dissolve Dissolve diamine & CaCl2 in NMP prep_flask->dissolve cool Cool solution to -10°C dissolve->cool add_diacid Slowly add diacid chloride cool->add_diacid stir Stir at -10 to -5°C for 3-5h add_diacid->stir precipitate Precipitate in methanol stir->precipitate filter_wash Filter and wash with H2O & methanol precipitate->filter_wash dry Dry under vacuum filter_wash->dry final_product Purified Polyamide dry->final_product Yields high MW aramid

Caption: Workflow of low-temperature solution polycondensation.

Direct Polycondensation

Direct polycondensation is another effective method for synthesizing aromatic polyamides, particularly from monomers containing both amine and carboxylic acid functionalities (AB-type monomers) or from aromatic dicarboxylic acids and aromatic diamines (AABB-type monomers).[3][11] The Yamazaki-Higashi reaction is a well-established direct polycondensation method that utilizes a phosphite-based activating agent.[3]

Causality of Experimental Choices:

  • Activating Agent: Triphenyl phosphite (TPP) is commonly used to activate the carboxylic acid groups, facilitating the formation of an amide bond under relatively mild conditions.[3]

  • Base: A base, typically pyridine, is used to neutralize the acidic byproducts of the reaction.[3]

  • Solvent and Salt: Similar to solution polycondensation, aprotic polar solvents like NMP are used, and the addition of salts like LiCl or CaCl₂ enhances polymer solubility.[3][11]

  • Temperature: The reaction is generally carried out at elevated temperatures, typically around 100-120°C, to drive the reaction to completion.[3]

Experimental Protocol: Direct Polycondensation of Poly(4-(4-aminophenoxy)benzamide) via Phosphorylation

Materials:

  • 4-(4-aminophenoxy)benzoic acid (monomer)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Triphenyl phosphite (TPP)

  • Calcium chloride (CaCl₂), anhydrous

  • Methanol

  • Deionized water

Equipment:

  • Three-necked round-bottom flask with a mechanical stirrer and a nitrogen inlet/outlet

  • Heating mantle with a temperature controller

Procedure:

  • Monomer Dissolution: In a flame-dried three-necked flask, add 4-(4-aminophenoxy)benzoic acid, anhydrous calcium chloride, and anhydrous NMP. Stir the mixture under a nitrogen atmosphere until a homogeneous solution is obtained.[3]

  • Addition of Reagents: To the stirred solution, add anhydrous pyridine followed by triphenyl phosphite.[3]

  • Polymerization: Heat the reaction mixture to 100-120°C under a gentle stream of nitrogen and maintain this temperature for 3-5 hours.[3]

  • Precipitation and Washing: After cooling to room temperature, pour the viscous polymer solution into methanol while stirring vigorously to precipitate the polyamide.

  • Purification: Collect the fibrous polymer by filtration and wash it thoroughly with hot water and then with methanol.

  • Drying: Dry the purified polyamide in a vacuum oven at 80-100°C to a constant weight.[3]

Reaction Scheme for Direct Polycondensation

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Monomer Benzoic Acid Derivative (Dicarboxylic Acid or AB-monomer) Polyamide High MW Polyamide Monomer->Polyamide Diamine Aromatic Diamine (for AABB-type) Diamine->Polyamide Catalyst Triphenyl Phosphite (TPP) + Pyridine Catalyst->Polyamide Solvent NMP / CaCl2 Solvent->Polyamide Temperature 100-120°C Temperature->Polyamide Byproducts Byproducts Polyamide->Byproducts

Caption: Direct polycondensation reaction overview.

Interfacial Polymerization

Interfacial polymerization is a rapid and efficient method that occurs at the interface of two immiscible liquids.[12] Typically, an aqueous solution of a diamine and an organic solution of a diacid chloride are used.[13] This technique is particularly useful for producing thin films and microcapsules.[14][15]

Causality of Experimental Choices:

  • Monomers and Solvents: An aromatic diamine is dissolved in an aqueous phase, often with a base to neutralize the HCl byproduct, while the aromatic diacid chloride is dissolved in a water-immiscible organic solvent (e.g., hexane, dichloromethane).[13][15]

  • Reaction Rate: The reaction is extremely fast and occurs at the liquid-liquid interface, forming a thin polymer film that can act as a barrier to further reaction.[13] Continuous removal of the film allows the reaction to proceed.

  • Temperature: The reaction is typically carried out at room temperature.[12]

Experimental Protocol: Interfacial Polymerization of an Aromatic Polyamide Film

Materials:

  • m-Phenylenediamine (MPD)

  • Trimesoyl chloride (TMC)

  • n-Hexane

  • Sodium hydroxide (NaOH)

  • Deionized water

Equipment:

  • Beaker

  • Tweezers or glass rod

Procedure:

  • Aqueous Phase Preparation: Prepare an aqueous solution of m-phenylenediamine and sodium hydroxide.

  • Organic Phase Preparation: Prepare a solution of trimesoyl chloride in n-hexane.[14]

  • Polymerization: Carefully pour the organic solution onto the aqueous solution in a beaker to create a distinct interface. A thin film of polyamide will form instantly at the interface.

  • Film Removal: Using tweezers or a glass rod, gently grasp the polymer film at the center and pull it vertically from the beaker. A continuous rope or film of polyamide can be drawn out.

  • Washing and Drying: Wash the collected polyamide film with water and then with a solvent like hexane to remove unreacted monomers. Allow the film to air dry.

Characterization of Synthesized Polyamides

The successful synthesis of polyamides requires thorough characterization to determine their structure, molecular weight, and physical properties.

Technique Information Obtained Reference
Fourier-Transform Infrared Spectroscopy (FTIR) Confirmation of amide bond formation (N-H and C=O stretching).[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy Elucidation of the polymer's chemical structure and monomer incorporation.[1]
Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) Determination of molecular weight and molecular weight distribution.[17]
Differential Scanning Calorimetry (DSC) Measurement of glass transition temperature (Tg) and melting temperature (Tm).[17]
Thermogravimetric Analysis (TGA) Evaluation of thermal stability and decomposition temperature.[18]
X-ray Diffraction (XRD) Assessment of the degree of crystallinity.[16]

Applications

Polyamides derived from benzoic acid are high-performance materials with a wide range of applications, including:

  • Advanced Fibers: Used in protective clothing, aerospace components, and industrial ropes due to their high strength and thermal resistance.[1][2]

  • Films and Membranes: Employed in reverse osmosis for water desalination and in gas separation membranes.[14][19]

  • Engineering Plastics: Utilized in automotive parts, electrical connectors, and other applications requiring high durability and heat resistance.[2]

  • Biomedical Applications: Investigated for use in drug delivery, medical implants, and tissue engineering scaffolds.[20]

References

  • Oishi, Y., Kakimoto, M., & Imai, Y. (1988). Synthesis of aromatic polyamides from N,N'-bis(trimethylsilyl)-substituted aromatic diamines and aromatic diacid chlorides. Macromolecules. [Link]

  • Yamazaki, M., Matsumoto, M., & Higashi, F. (1975). Aromatic Polyamides by a Direct Polycondensation Reaction. Journal of Polymer Science: Polymer Chemistry Edition.
  • Ueda, M., et al. (2022). Direct Synthesis of Thermally Stable Semiaromatic Polyamides by Bulk Polymerization Using Aromatic Diamines and Aliphatic Dicarboxylic Acids. ACS Omega. [Link]

  • ResearchGate. (n.d.). Synthetic route for aramids in this study. [Link]

  • Spectroscopy Online. (2025). Characterizing Polyamides Using Reversed-Phase Liquid Chromatography. [Link]

  • Lee, S. H., et al. (2024). Preparation and Properties of Mechanically Robust, Colorless, and Transparent Aramid Films. Polymers. [Link]

  • Kuznetsov, A. A. (2018). Synthesis of Polyimides in the Melt of Benzoic Acid. IntechOpen. [Link]

  • Choi, H., et al. (2009). Characterization of Synthetic Polyamides by MALDI-TOF Mass Spectrometry. Bulletin of the Korean Chemical Society. [Link]

  • Oishi, Y., Kakimoto, M., & Imai, Y. (1988). Synthesis of aromatic polyamides from N,N'-bis(trimethylsilyl)-substituted aromatic diamines and aromatic diacid chlorides. Macromolecules. [Link]

  • ResearchGate. (n.d.). Characteristics of Polyamides by the Direct Polycondensation Reaction of PICA and Various Diamines. [Link]

  • Gaina, C., & Gaina, V. (2014). Functional Aromatic Polyamides. Polymers. [Link]

  • Lee, S. H., et al. (2024). Preparation and Properties of Mechanically Robust, Colorless, and Transparent Aramid Films. Preprints.org. [Link]

  • Springer. (2023). The catalytic mechanism and limiting factor of polyamide hydrolysis for chemical recycling. [Link]

  • ResearchGate. (n.d.). Synthesis of Polyimides in the Melt of Benzoic Acid. [Link]

  • MDPI. (n.d.). Configuration of a Simple Method for Different Polyamides 6.9 Recognition by ATR-FTIR Analysis Coupled with Chemometrics. [Link]

  • Zhang, J., et al. (2011). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. Angewandte Chemie International Edition. [Link]

  • AZoM. (n.d.). A Guide to Polymer Analysis Techniques. [Link]

  • Al-Essa, S. A., et al. (2023). Multi-Spectroscopic Characterization of MgO/Nylon (6/6) Polymer: Evaluating the Potential of LIBS and Statistical Methods. Polymers. [Link]

  • ResearchGate. (n.d.). High Temperature and Organosoluble Poly(amide-imide)s Based on 1,4-Bis[4-aminophenoxy]butane and Aromatic Diacids by Direct Polycondensation: Synthesis and Properties. [Link]

  • Yang, J., et al. (2017). Lipase-Catalyzed Synthesis of Renewable Plant Oil-Based Polyamides. Polymers. [Link]

  • Chemistry For Everyone. (2025). What Is A Catalyst In Polymer Synthesis? YouTube. [Link]

  • Google Patents. (n.d.). Preparation of polyamide with catalyst comprising transition metal attached to a ligand which contains electron withdrawing groups.
  • ResearchGate. (n.d.). Low-temperature solution polycondensation. [Link]

  • Bombay Textile Research Association. (2024). A concise overview of the aramid fiber spinning process. [Link]

  • Russo, S., et al. (1998). High-molecular-weight aromatic polyamides by direct polycondensation. Macromolecules. [Link]

  • ACS Publications. (n.d.). Novel synthesis of high molecular weight aramids from N-silylated aromatic diamines and aromatic diacid chlorides. [Link]

  • Zheng, S., et al. (2024). Interfacial Polymerization of Aromatic Polyamide Reverse Osmosis Membranes. ACS Applied Materials & Interfaces. [Link]

  • ResearchGate. (n.d.). Interfacial and Dispersion Polymerization. [Link]

  • MIT OpenCourseWare. (n.d.). Interfacial Polymerization. [Link]

  • AerosUSA. (n.d.). Properties & Uses of Polyamide | Applications. [Link]

  • Rasayan Journal of Chemistry. (n.d.). STUDY OF AMIDES AND POLYAMIDES SYNTHESIZED FROM BIODEGRADABLE CARBOXYLIC ACIDS. [Link]

  • Nanyang Technological University. (n.d.). Influence of temperature during interfacial polymerization on the synthesis and separation performance of thin-film composite polyamide membranes. [Link]

  • ResearchGate. (n.d.). Synthesis of Aramids by Polycondensation of Aromatic Dicarboxylic Acids with Aromatic Diamines Containing Ether Linkages. [Link]

  • ResearchGate. (n.d.). Interfacial Polymerization. [Link]

  • YMER. (n.d.). A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES. [Link]

  • YouTube. (2019). Quick Review of Polyamide Synthesis. [Link]

  • European Patent Office. (2022). POLYAMIDES OBTAINABLE FROM 3-(AMINOALKYL)BENZOIC ACID. [Link]

  • Scribd. (n.d.). Synthesis of Polyamide. [Link]

  • NIH. (2017). Synthesis of Well-Defined Poly(N-H Benzamide-co-N-Octyl Benzamide)s and the Study of their Blends with Nylon 6. [Link]

  • ResearchGate. (n.d.). Polymerization of benzoic acid, hexadecan-1-amine, terephthalaldehyde,... [Link]

  • ResearchGate. (n.d.). Polyamide Syntheses. [Link]

  • ResearchGate. (n.d.). Well-Defined Polyamide Synthesis from Diisocyanates and Diacids Involving Hindered Carbodiimide Intermediates. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-(But-3-en-1-yloxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-(But-3-en-1-yloxycarbonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of this molecule. The advice provided herein is based on established principles of organic chemistry and purification science.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address specific challenges you might face during the purification of this compound, providing both explanations and actionable protocols.

Q1: My crude product is an oil or a sticky solid, not the expected white powder. How can I solidify it and proceed with purification?

A1: Oiling out during purification is a common issue, often caused by the presence of impurities that depress the melting point of the desired compound. The presence of residual solvents or unreacted starting materials like 3-buten-1-ol can contribute to this problem.

Troubleshooting Workflow for Oily Product:

start Crude Product is an Oil step1 Triturate with a non-polar solvent (e.g., hexanes or diethyl ether) start->step1 step2 Does a solid precipitate? step1->step2 step3 Collect solid by filtration and wash with cold non-polar solvent step2->step3 Yes step5 Perform Acid-Base Extraction step2->step5 No step4 Proceed to Recrystallization or Column Chromatography step3->step4 step5->step4

Caption: Decision workflow for handling an oily crude product.

Detailed Protocol: Trituration

  • Place the oily crude product in a flask.

  • Add a small amount of a non-polar solvent in which the desired product is expected to have low solubility at room temperature (e.g., hexanes, pentane, or diethyl ether).

  • Stir the mixture vigorously with a glass rod or a magnetic stirrer at room temperature. The goal is to dissolve the impurities while encouraging the product to solidify.

  • If a solid forms, continue stirring for 15-30 minutes to maximize precipitation.

  • Collect the solid by vacuum filtration, washing it with a small amount of the cold non-polar solvent.

  • Dry the solid and assess its purity (e.g., by TLC or melting point). Further purification by recrystallization or column chromatography may be necessary.

Q2: My purified product is off-white or yellowish. What causes this discoloration and how can I remove it?

A2: Colored impurities often arise from the thermal degradation of starting materials or products, or from residual catalysts if the synthesis involved one. For a molecule with a butenyl group, polymerization byproducts can also be colored.

Solutions for Removing Colored Impurities:

  • Recrystallization with Activated Carbon: Activated carbon can adsorb colored impurities.

  • Column Chromatography: This technique is highly effective at separating compounds with different polarities, including colored byproducts.

Detailed Protocol: Recrystallization with Activated Carbon

  • Choose a suitable solvent or solvent system for recrystallization (see Table 1).

  • Dissolve the crude this compound in the minimum amount of the hot solvent.

  • Remove the flask from the heat source and add a small amount of activated carbon (a spatula tip is usually sufficient). Caution: Add carbon cautiously to a hot solution to avoid bumping.

  • Gently swirl the flask and reheat to boiling for a few minutes.

  • Perform a hot filtration to remove the activated carbon. This is a critical step and should be done quickly to prevent premature crystallization of the product in the funnel.

  • Allow the filtrate to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

Table 1: Common Solvents for Recrystallization of Benzoic Acid Derivatives and Esters

SolventBoiling Point (°C)PolarityComments
Water100HighMay be suitable for the carboxylic acid functionality, but the ester portion reduces water solubility.
Ethanol78.5HighA good general-purpose solvent for recrystallization.
Ethyl Acetate77.1MediumOften a good choice for esters.[1]
Toluene110.6LowCan be effective for aromatic compounds.
Hexanes/Ethyl AcetateVariableLow to MediumA common solvent pair for adjusting polarity.
Ethanol/WaterVariableHighA versatile solvent system for moderately polar compounds.
Q3: TLC analysis of my product shows the presence of unreacted terephthalic acid and/or 3-buten-1-ol. How can I remove these starting materials?

A3: The presence of starting materials is a common issue. Due to the different functionalities of the product (carboxylic acid and ester), starting materials (dicarboxylic acid and alcohol), a combination of acid-base extraction and chromatography can be very effective.

Purification Strategy for Removing Starting Materials:

start Crude Product containing starting materials step1 Dissolve in an organic solvent (e.g., ethyl acetate) start->step1 step2 Wash with a weak aqueous base (e.g., saturated NaHCO3 solution) step1->step2 step3 Separate organic and aqueous layers step2->step3 org_layer Organic Layer: Contains product and 3-buten-1-ol step3->org_layer aq_layer Aqueous Layer: Contains terephthalic acid as its salt step3->aq_layer step4 Wash organic layer with brine, dry, and concentrate org_layer->step4 step5 Purify by Column Chromatography step4->step5 final_product Pure this compound step5->final_product

Caption: Workflow for the removal of starting materials.

Detailed Protocol: Acid-Base Extraction

  • Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane in a separatory funnel.

  • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). A weak base is crucial to deprotonate the carboxylic acid without significantly hydrolyzing the ester.[2]

  • Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ evolution.

  • Allow the layers to separate. The deprotonated terephthalic acid will be in the aqueous layer, while your product and the 3-buten-1-ol will remain in the organic layer.

  • Drain the aqueous layer. Repeat the extraction with fresh NaHCO₃ solution if necessary (check the pH of the aqueous layer to ensure it is basic).

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to yield the partially purified product, which can then be further purified by column chromatography or recrystallization.

Q4: I am having trouble with column chromatography; the acidic product is streaking on the TLC plate and the column.

A4: Carboxylic acids can interact strongly with the acidic silica gel, leading to poor separation and tailing of spots. This can be overcome by modifying the eluent.

Solution: Modified Eluent for Column Chromatography

  • Add a small amount of a volatile acid (e.g., 0.1-1% acetic acid) or a volatile base (e.g., 0.1-1% triethylamine) to your eluent system. For a carboxylic acid, adding a small amount of acetic acid can help to keep the compound protonated and reduce its interaction with the silica. However, a small amount of a base like triethylamine can be more effective by neutralizing the acidic sites on the silica gel.

Detailed Protocol: Column Chromatography with a Modified Eluent

  • Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).

  • Pack the column with the slurry.

  • Pre-equilibrate the column with your starting eluent mixture (e.g., a mixture of hexanes and ethyl acetate).

  • Dissolve your crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.

  • Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexanes). Crucially, add 0.1-0.5% triethylamine to your eluent mixture to prevent streaking.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Table 2: Typical Conditions for Column Chromatography

ParameterRecommendation
Stationary Phase Silica gel (60 Å, 230-400 mesh)
Mobile Phase (Eluent) Hexanes/Ethyl Acetate gradient with 0.1-0.5% triethylamine
Gradient Start with a low polarity mixture (e.g., 9:1 Hexanes:EtOAc) and gradually increase the polarity.
Detection UV visualization at 254 nm
Q5: My final product seems pure by TLC and NMR, but the yield is low. What are the potential causes of product loss?

A5: Low yield can result from several factors during the purification process.

Potential Causes and Solutions for Low Yield:

  • Incomplete Extraction: During acid-base extraction, ensure the pH of the aqueous layer is sufficiently basic to deprotonate all of the acidic impurities. Multiple extractions with smaller volumes of base are more effective than a single large volume extraction.

  • Premature Crystallization: During hot filtration in recrystallization, the product may crystallize on the filter paper or in the funnel. Use a pre-heated funnel and filter the solution as quickly as possible.

  • Product Loss in Mother Liquor: Some product will always remain dissolved in the mother liquor after recrystallization. To minimize this, ensure you are using the minimum amount of hot solvent to dissolve your product and cool the solution thoroughly in an ice bath.

  • Ester Hydrolysis: Prolonged exposure to acidic or basic conditions, especially at elevated temperatures, can lead to hydrolysis of the ester back to terephthalic acid and 3-buten-1-ol. Use mild conditions and avoid excessive heating.

  • Polymerization: The butenyl group is susceptible to polymerization, especially in the presence of acid or heat. It is advisable to store the purified product at a low temperature (2-8°C) and consider adding a radical inhibitor if it will be stored for an extended period.

By systematically addressing these potential issues, you can optimize the purification of your this compound and obtain a high-purity product with a good yield.

References

  • Wikipedia. Acid–base extraction. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

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challenges in scaling up the production of functionalized benzoic acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scaling Up Functionalized Benzoic Acids

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the scaled production of functionalized benzoic acids. As researchers, scientists, and drug development professionals, you understand that a reaction's success on the benchtop is not always a guarantee of its smooth transition to pilot or manufacturing scales. This guide is designed to be a practical resource, moving beyond simple protocols to address the complex challenges inherent in scaling up these critical chemical syntheses.

Here, we will explore the underlying principles of common scale-up failures and provide actionable, evidence-based troubleshooting strategies. Our approach is rooted in a deep understanding of reaction kinetics, thermodynamics, and process engineering to ensure your scale-up endeavors are both successful and safe.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific, frequently encountered problems during the scale-up of functionalized benzoic acid synthesis. Each entry is formatted as a question and answer to help you quickly identify your issue and implement a solution.

Category 1: Reaction Control & Exotherm Management

Question: My nitration reaction, which was well-behaved at 1 liter, is showing a dangerous temperature spike in the 50-liter reactor, even with proportional cooling. What is happening and how do I regain control?

Answer:

This is a classic and critical scale-up challenge related to the principles of heat transfer. The core issue is the change in the surface-area-to-volume ratio as you increase the reactor size.[1] A small flask has a large surface area relative to its volume, allowing for efficient heat dissipation to the environment. In a large reactor, the volume increases cubically while the surface area for heat exchange (the reactor jacket) only increases squarely.[1] This fundamental geometric shift means your reactor's ability to remove heat cannot keep up with the heat being generated by the highly exothermic nitration reaction, leading to a potential thermal runaway.[1][2]

Troubleshooting Protocol:

  • Re-evaluate Thermal Hazard Data: Before any further scale-up, perform reaction calorimetry (RC1) or Differential Scanning Calorimetry (DSC) to precisely determine the heat of reaction (ΔHrxn) and the adiabatic temperature rise.[2] This data is non-negotiable for safe scale-up.

  • Implement Semi-Batch Operation: Do not add all reagents at once. The safest approach is a semi-batch process where the nitrating agent is added slowly and subsurface at a controlled rate.[1] The addition rate should be directly tied to the reactor's cooling capacity, ensuring the temperature never exceeds the desired setpoint.

  • Improve Heat Transfer:

    • Agitation: Ensure the agitator is designed for efficient heat transfer, not just mixing. A pitched-blade turbine or anchor stirrer in a baffled reactor is often superior to a simple magnetic stir bar for creating turbulence and moving the reaction mass against the vessel walls.[2]

    • Cooling System: Verify that your cooling system is adequate. For highly exothermic reactions, a simple jacket may be insufficient. Consider an external heat exchanger loop or internal cooling coils to increase the heat removal capacity.[2]

  • Establish Emergency Procedures: Have a validated emergency quenching plan. This involves having a separate, readily available vessel containing a suitable quenching agent (e.g., a large volume of cold, dilute aqueous base) to quickly neutralize the reaction if control is lost.

Question: I am attempting a Friedel-Crafts acylation to produce a keto-benzoic acid derivative. The reaction is sluggish at scale and gives a complex mixture of products, whereas the lab-scale reaction was clean and fast. What is the likely cause?

Answer:

The primary suspects in this scenario are mass transfer limitations and poor catalyst distribution. In a small flask, diffusion and stirring are sufficient to ensure all reactants "see" each other and the catalyst (e.g., AlCl₃) in a timely manner. In a large reactor, inefficient mixing can create "dead zones" with low reactant or catalyst concentration, slowing the reaction.[3] It can also lead to localized "hot spots" where the reaction proceeds too quickly, causing side reactions and decomposition, which could explain the complex product mixture.[2]

Troubleshooting Protocol:

  • Mixing Study: Review your reactor's mixing capabilities. The goal is to achieve homogeneity quickly. Consider using multiple impellers on the agitator shaft for tall reactors or switching to a more efficient impeller design.

  • Catalyst Addition Strategy: Instead of adding the solid Lewis acid catalyst in one portion, which can lead to clumping and poor distribution, consider one of the following:

    • Portion-wise Addition: Add the catalyst in several smaller portions over time.

    • Slurry Feed: Create a slurry of the catalyst in a small amount of an inert solvent and pump it into the reactor.

  • Temperature Monitoring: Use multiple temperature probes at different depths and locations within the reactor. A significant temperature differential between probes is a clear indicator of poor mixing.

  • Solvent Choice: Ensure the chosen solvent can adequately dissolve the reactants and intermediates at the reaction temperature. Poor solubility can exacerbate mixing issues.

Category 2: Purification & Isolation Challenges

Question: My functionalized benzoic acid product crystallizes beautifully in the lab, but during pilot-scale crystallization, I get an oily precipitate or a fine, difficult-to-filter powder. Why is the physical form so different?

Answer:

This issue points towards problems with supersaturation control, cooling rate, and the potential for polymorphism.[4] In the lab, a flask cools relatively quickly and uniformly. A large, jacketed reactor cools much more slowly and can have significant temperature gradients, leading to uncontrolled nucleation and crystal growth.[5] Many functionalized benzoic acids exhibit polymorphism, meaning they can crystallize in different solid-state forms with distinct properties (solubility, melting point, morphology).[6][7][8] A change in crystallization conditions (solvent, temperature, cooling rate) can favor the formation of a different, and in your case, less desirable polymorph.[4][9]

Troubleshooting Protocol:

  • Controlled Cooling Profile: Do not simply "crash cool" the batch. Implement a programmed, linear cooling profile. A slower cooling rate generally favors the growth of larger, more ordered crystals and can help target the thermodynamically stable polymorph.[4]

  • Seeding Strategy: Develop a seeding protocol. Once the solution is slightly supersaturated, add a small quantity of high-quality crystals of the desired polymorph. This provides a template for crystal growth and can prevent spontaneous nucleation of unwanted forms.

  • Solvent System Optimization: The choice of solvent is critical. The ideal recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[10] You may need to screen different solvents or use a co-solvent system to achieve the desired properties at scale.[9]

  • Polymorph Characterization: Characterize the different solid forms obtained using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).[7] Understanding the polymorphic landscape of your compound is crucial for developing a robust and reproducible crystallization process.[6]

Data Presentation: Solvent Selection for Recrystallization

SolventSolubility at 80°C (g/100mL)Solubility at 10°C (g/100mL)Crystal HabitNotes
WaterHighVery LowNeedles/Plates[9]Good for many polar benzoic acids. Can be slow to filter.
EthanolVery HighModeratePrismsGood solvating power, may require an anti-solvent.
Ethyl AcetateHighLowPlates[9]Good balance of properties, less polar than alcohols.
TolueneHighLowBlocksGood for less polar derivatives, easy to remove.
HeptaneLowVery LowFine PowderOften used as an anti-solvent to induce precipitation.

Question: During the aqueous work-up and extraction of my amino-benzoic acid, I'm encountering persistent emulsions that make phase separation impossible at a large scale. How can I resolve this?

Answer:

Emulsion formation is a common headache during the scale-up of extractions, particularly with amphiphilic molecules like amino-benzoic acids which have both polar (amine, carboxylic acid) and non-polar (aromatic ring) regions.[3] Vigorous agitation in large reactors, intended to ensure good mixing, can create very fine droplets of one phase within the other, which are stabilized by the product itself acting as a surfactant.

Troubleshooting Protocol:

  • Modify Agitation: Reduce the agitator speed during the extraction phase. The goal is a gentle "turnover" of the layers, not high-shear mixing. Allow for longer settling times.

  • Adjust pH: Slowly adjust the pH of the aqueous layer away from the isoelectric point of your amino-benzoic acid. This will ensure the molecule is fully protonated (in acid) or deprotonated (in base), increasing its solubility in the aqueous phase and reducing its surfactant-like behavior.

  • Increase Ionic Strength: Add a saturated brine (NaCl solution) wash. The increased ionic strength of the aqueous phase can help to break the emulsion by dehydrating the interface between the two layers.

  • Consider a Different Solvent: If the problem persists, evaluate a different organic solvent for the extraction. A solvent with a greater density difference from water and lower mutual solubility can sometimes prevent stable emulsions from forming.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right starting materials for a large-scale synthesis? Does purity matter more at scale? A1: Yes, the purity of starting materials is paramount at scale.[11] Minor impurities that are negligible in a 1-gram reaction can become major contaminants in a 100-kilogram batch, leading to difficult purifications and reduced yields.[11] Always source materials with a detailed Certificate of Analysis (CoA). It is often worth performing small-scale validation runs with new batches of starting materials to ensure consistency before committing to a large-scale run.[3]

Q2: What are the key safety considerations I should be aware of when handling large quantities of benzoic acid derivatives? A2: While benzoic acid itself is relatively safe, functionalized derivatives can have different hazard profiles. Key considerations include:

  • Dust Inhalation: Handling large quantities of powdered solids can generate dust. Always work in a well-ventilated area or use a fume hood, and wear appropriate respiratory protection.[12][13][14]

  • Exothermic Reactions: As discussed, many functionalization reactions (nitration, sulfonation, Friedel-Crafts) are highly exothermic. Proper heat management is the most critical safety factor.[2][15][16]

  • Corrosivity and Reactivity: Reagents used for functionalization, such as strong acids, bases, or acyl chlorides, are often corrosive and highly reactive. Ensure all equipment is compatible and that appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and lab coats, is always worn.[12][13]

  • Spill Management: Have a clear plan and the necessary materials (e.g., neutralizers, absorbent materials) for containing and cleaning up spills of any size.[14][17]

Q3: My reaction involves a Grignard reagent. What are the specific challenges of scaling up this type of reaction for benzoic acid synthesis? A3: Scaling up Grignard reactions for carboxylation (to form the benzoic acid) requires strict control over two main factors:

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. On a large scale, ensuring every piece of equipment, solvent, and even the atmosphere is scrupulously dry is a significant challenge. Any moisture will quench the Grignard reagent, reducing yield.

  • Heat Management: The formation of the Grignard reagent is exothermic, as is the subsequent carboxylation reaction. As with other exothermic processes, controlled addition rates and efficient cooling are essential to prevent overheating, which can lead to side reactions like Wurtz coupling.

Q4: Can I use the same filtration method at the pilot scale that I used in the lab? A4: Not always. A simple lab-scale vacuum filtration with a Büchner funnel does not scale linearly. For large volumes and product masses, this method can be incredibly slow and inefficient.[3] At the pilot scale, you should consider more robust filtration technologies such as a Nutsche filter-dryer, a centrifuge, or a filter press. The choice depends on the particle size of your product, the viscosity of the mother liquor, and the required throughput.

Visualized Workflows & Logic

Troubleshooting Logic for Low Yield at Scale

LowYieldTroubleshooting Start Low Yield at Scale CheckReaction Reaction Incomplete? Start->CheckReaction CheckMassBalance Poor Mass Balance? CheckReaction->CheckMassBalance No Mixing Investigate Mixing & Mass Transfer CheckReaction->Mixing Yes Degradation Analyze for Degradation Products CheckMassBalance->Degradation Yes Isolation Optimize Work-up & Isolation Steps CheckMassBalance->Isolation No Kinetics Re-evaluate Kinetics & Temperature Profile Mixing->Kinetics Purity Check Starting Material Purity Degradation->Purity HeatManagementWorkflow Start Plan Reaction Scale-Up Calorimetry Perform Reaction Calorimetry (DSC/RC1) Start->Calorimetry AssessRisk Assess Thermal Risk (Adiabatic Temp Rise) Calorimetry->AssessRisk DesignControls Design Process Controls AssessRisk->DesignControls Implement Implement in Reactor DesignControls->Implement Controlled Addition, Cooling Capacity, Emergency Quench Monitor Monitor & Log Data Implement->Monitor

A workflow for safely managing exothermic reactions during the scaling process.

References

  • University of Kentucky X-Ray Crystallography Facility. (n.d.). Conformational flexibility and substitution pattern lead to polymorphism of 3-methyl-2-(phenylamino)benzoic acid.
  • CrystEngComm (RSC Publishing). (2021). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems.
  • Jin, S., & Chen, J. (2013). Synthesis and refining of benzoic acid.
  • Gracin, S. (2004). Polymorphism and Crystallization of p-Aminobenzoic Acid. Crystal Growth & Design.
  • MDPI. (2022). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives.
  • PMC - NIH. (n.d.). Conformational polymorphism of 3-(azidomethyl)benzoic acid.
  • Annexe Chem Pvt Ltd. (n.d.).
  • RSC Advances. (2021). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1 H -tetrazoles catalyzed by a graphene oxide-based solid acid.
  • Stanford Environmental Health & Safety. (2023). Scale Up Safety.
  • BenchChem. (2025). Scaling up the synthesis of 2-(2-Aminobenzoyl)
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.). Methods and reaction mixtures for controlling exothermic reactions.
  • Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up.
  • ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes.
  • ResearchGate. (n.d.). Scale-up Study of Benzoic Acid Alkylation in Flow: From Microflow Capillary Reactor to a Milliflow Reactor.
  • VelocityEHS. (2026). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide.
  • Academia.edu. (n.d.).
  • Alfa Chemistry. (n.d.).
  • RSC Publishing. (n.d.). Ni, Co hydroxide triggers electrocatalytic production of high-purity benzoic acid over 400 mA cm−2.
  • (2026).
  • VelocityEHS. (2015). Benzoic Acid – Uses and Safety.
  • Patsnap Eureka. (2025). Control Strategies For Managing Exothermic Reactions In Flow.
  • Carl ROTH. (n.d.).

Sources

Technical Support Center: Preventing Side Reactions in the Esterification of Benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the esterification of benzoic acid. As Senior Application Scientists, we understand that achieving high yields and purity requires a nuanced understanding of reaction mechanisms and conditions. This resource moves beyond standard protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of an unknown, non-polar byproduct in my reaction. What is the likely culprit?

A1: The most probable side product, especially when using primary or secondary alcohols at elevated temperatures with a strong acid catalyst like sulfuric acid, is an ether.[1][2] This occurs through the acid-catalyzed dehydration of two alcohol molecules.[3] Secondary alcohols are particularly prone to this side reaction.[2]

  • Mechanism Insight: The acid catalyst protonates an alcohol molecule, converting the hydroxyl group into a good leaving group (water).[1][3] A second alcohol molecule then acts as a nucleophile, attacking the protonated alcohol in an SN2 reaction to form the ether.[1][3]

Q2: My yield of the desired ester is consistently low, even after extended reaction times. What factors should I investigate?

A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[4][5][6] The equilibrium between reactants (benzoic acid and alcohol) and products (ester and water) can be shifted to favor product formation by:

  • Using an Excess of a Reactant: Employing a large excess of the alcohol is a common strategy to drive the equilibrium towards the ester product.[4][7]

  • Removing Water: As water is a product, its removal will shift the equilibrium to the right, according to Le Chatelier's principle.[4][5] This can be achieved using a Dean-Stark apparatus during reflux.

  • Catalyst Choice and Concentration: While a catalyst is necessary, excessively high concentrations can promote side reactions.[7] For instance, concentrated sulfuric acid can lead to sulfonation of the benzoic acid ring.[8]

Q3: I've noticed a white solid precipitating from my reaction mixture upon cooling, which is not my ester. What could this be?

A3: This is likely unreacted benzoic acid, which has limited solubility in non-polar organic solvents at cooler temperatures. Another possibility, though less common under standard Fischer esterification conditions, is the formation of benzoic anhydride.[8][9] Benzoic anhydride can form from the dehydration of two benzoic acid molecules.[9]

Troubleshooting Guides: Specific Side Reactions & Prevention

This section provides detailed strategies to mitigate common side reactions encountered during the esterification of benzoic acid.

Issue 1: Ether Formation from Alcohol Self-Condensation

This is a prevalent issue, particularly with secondary alcohols and high reaction temperatures.[2][3]

Root Cause Analysis: Strong protic acids like H₂SO₄ are excellent catalysts for both esterification and alcohol dehydration.[1][3][10] The mechanism for ether formation competes directly with the desired esterification pathway.

Ether_Prevention_Workflow start High Ether Byproduct Detected temp Reduce Reaction Temperature start->temp Initial Step catalyst_choice Change Acid Catalyst start->catalyst_choice If temp reduction is insufficient alt_method Consider Alternative Esterification Method start->alt_method For sensitive substrates or persistent issues catalyst_conc Lower Catalyst Concentration temp->catalyst_conc Combine Strategies ptsotsa Use p-Toluenesulfonic Acid (p-TsOH) catalyst_choice->ptsotsa solid_acid Use Solid Acid Catalyst (e.g., Amberlyst-15) catalyst_choice->solid_acid end Minimized Ether Formation catalyst_conc->end mitsunobu Mitsunobu Reaction alt_method->mitsunobu acyl_chloride Acyl Chloride Method alt_method->acyl_chloride ptsotsa->end solid_acid->end mitsunobu->end acyl_chloride->end

Caption: Decision workflow for minimizing ether byproduct.

Protocol 1: Catalyst Modification

  • Substitute Sulfuric Acid: Replace concentrated H₂SO₄ with p-toluenesulfonic acid (p-TsOH).[2] p-TsOH is a solid, making it easier to handle, and is generally less prone to causing charring and other side reactions compared to sulfuric acid.[7]

  • Consider Heterogeneous Catalysts: Employ a solid acid catalyst like Amberlyst-15.[11][12] These catalysts are easily removed by filtration at the end of the reaction, simplifying purification and often leading to cleaner reaction profiles.[11][13]

  • Optimize Catalyst Loading: Reduce the catalyst concentration to the minimum effective amount, typically 1-5 mol% relative to the limiting reagent.[7]

Protocol 2: Temperature and Reaction Time Optimization

  • Lower the Reflux Temperature: If possible, conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. For example, when using ethanol, a gentle reflux is sufficient.[8]

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product.[8] Avoid unnecessarily long reaction times, which can favor the formation of thermodynamic side products like ethers.[8]

Issue 2: Dehydration of Tertiary Alcohols to Alkenes

Tertiary alcohols are highly susceptible to dehydration under acidic conditions to form alkenes.[10]

Root Cause Analysis: The mechanism proceeds via a stable tertiary carbocation intermediate, which can readily eliminate a proton to form an alkene. This pathway is often kinetically favored over esterification.

Dehydration_vs_Esterification cluster_main Tertiary Alcohol + Benzoic Acid (H+) Tertiary_Alcohol Tertiary Alcohol Protonated_Alcohol Protonated t-Alcohol (Good Leaving Group) Tertiary_Alcohol->Protonated_Alcohol Protonation Benzoic_Acid Benzoic Acid Carbocation Tertiary Carbocation Intermediate Protonated_Alcohol->Carbocation Loss of H2O Ester_Product Desired Ester (Minor Product) Carbocation->Ester_Product Nucleophilic Attack by Benzoic Acid Alkene_Product Alkene Byproduct (Major Product) Carbocation->Alkene_Product Elimination (E1)

Caption: Competing pathways for tertiary alcohols.

For tertiary alcohols, the Fischer esterification is often unsuitable. Alternative methods that do not involve strong acids and high temperatures are recommended:

  • Acyl Chloride Method: Convert benzoic acid to benzoyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting benzoyl chloride is highly reactive and will react with the tertiary alcohol, often in the presence of a non-nucleophilic base like pyridine, to form the ester.

Issue 3: Benzoic Anhydride Formation

While less common, the self-condensation of benzoic acid to form benzoic anhydride can occur, especially at high temperatures in the absence of a sufficient amount of the alcohol nucleophile.[9]

Prevention:

  • Ensure Stoichiometry: Use a sufficient excess of the alcohol to ensure that it is the primary nucleophile available to react with the protonated benzoic acid.[7]

  • Control Temperature: Avoid excessive heating, as this can favor the dehydration reaction between two benzoic acid molecules.

Quantitative Data Summary

The choice of catalyst and reaction conditions significantly impacts the conversion of benzoic acid and the formation of side products.

CatalystAlcoholTemperature (°C)Benzoic Acid Conversion (%)Key Considerations
H₂SO₄ (conc.)EthanolReflux~60-70%[14]Inexpensive, but can cause charring and sulfonation.[7][8]
p-TsOHEthanolReflux~85%Less corrosive and easier to handle than H₂SO₄.[2][7]
Amberlyst-15EthanolReflux~70%[12]Recyclable, minimizes corrosive waste streams.[7][13]
Deep Eutectic Solvent (p-TSA & BTEAC)Ethanol7588.3%[13]Acts as both solvent and catalyst, environmentally friendly.[13]
Tin(II) CompoundsC7-C13 Alcohols>180HighUsed in industrial settings to reduce alcohol-derived side products.[15][16]

Data compiled from multiple sources for comparative purposes. Actual yields may vary based on specific reaction setup and scale.

Experimental Protocols

Protocol: Purification of Ethyl Benzoate and Removal of Unreacted Benzoic Acid

A common challenge is the removal of unreacted benzoic acid from the final product. An acid-base extraction is a highly effective method for this purification.[17][18]

Materials:

  • Crude reaction mixture containing ethyl benzoate and unreacted benzoic acid, dissolved in an organic solvent (e.g., diethyl ether or ethyl acetate).[19]

  • Saturated sodium bicarbonate (NaHCO₃) solution.[18][19]

  • Saturated sodium chloride (brine) solution.[19]

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[19]

  • Separatory funnel.

Procedure:

  • Transfer to Separatory Funnel: Transfer the organic solution of the crude product to a separatory funnel.

  • First Wash: Add an equal volume of saturated sodium bicarbonate solution. Stopper the funnel and invert it gently, venting frequently to release the pressure from the CO₂ gas that is generated.[18] Shake for 1-2 minutes.

    • Scientific Rationale: Sodium bicarbonate is a weak base that deprotonates the acidic benzoic acid, forming sodium benzoate.[18] Sodium benzoate is ionic and highly soluble in the aqueous layer, while the neutral ethyl benzoate remains in the organic layer.[17][18]

  • Separate Layers: Allow the layers to separate fully. Drain the lower aqueous layer.

  • Repeat Wash: Repeat the wash with sodium bicarbonate solution to ensure complete removal of the benzoic acid.

  • Brine Wash: Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution.

    • Scientific Rationale: The brine wash helps to remove any remaining water from the organic layer and breaks up emulsions.

  • Dry the Organic Layer: Drain the organic layer into a clean flask and add a suitable amount of anhydrous sodium sulfate. Swirl the flask and let it stand for 10-15 minutes.

  • Isolate the Product: Filter or decant the dried organic solution to remove the drying agent. The solvent can then be removed under reduced pressure (e.g., using a rotary evaporator) to yield the purified ethyl benzoate.

References

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  • Ashenhurst, J. (2014, November 14).
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  • IISTE.org. (n.d.). Studying the Optimum Reaction Conditions for Organic Esterification of Glycerol to Benzoic Acid and Some Devices by Using Ecofri.
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  • ACS Publications. (n.d.). Structure–Property Effects in the Generation of Transient Aqueous Benzoic Acid Anhydrides by Carbodiimide Fuels | The Journal of Organic Chemistry.
  • ijstr.org. (n.d.). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
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  • (n.d.). Draw the products formed when benzoic anhydride ((C_6H_5CO)_2O)
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Technical Support Center: Ensuring the Stability of 4-(But-3-en-1-yloxycarbonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 4-(But-3-en-1-yloxycarbonyl)benzoic acid (CAS 62680-74-4). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the stability and storage of this versatile chemical intermediate. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your material and the success of your experiments.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of advanced polymers, resins, coatings, and pharmaceutical compounds.[1] Its unique structure, featuring a terminal alkene, a benzoate ester, and a carboxylic acid, offers significant synthetic advantages. However, these same functional groups can also be susceptible to degradation if the compound is not stored and handled correctly. This guide provides in-depth information on potential degradation pathways, recommended storage conditions, and troubleshooting strategies to maintain the stability and purity of your this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that are susceptible to degradation?

A1: The three primary functional groups that can be involved in degradation are the terminal alkene (butenyl group), the benzoate ester linkage, and the carboxylic acid. The terminal alkene is susceptible to oxidation and polymerization, while the ester bond is prone to hydrolysis.

Q2: What is the recommended storage temperature for this compound?

A2: The recommended storage temperature for this compound is 2-8°C.[1] Storing at this refrigerated temperature is crucial to minimize the rates of potential degradation reactions.

Q3: Can this compound be stored at room temperature for short periods?

A3: While short excursions to room temperature during experimental setup may be unavoidable, prolonged storage at ambient temperatures is not recommended. Higher temperatures accelerate the rates of chemical degradation, including hydrolysis and potential polymerization.[2][3][4]

Q4: What are the visible signs of degradation?

A4: Visual signs of degradation can include a change in the appearance of the white powder, such as discoloration (yellowing or browning), clumping, or the development of a noticeable odor. However, significant degradation can occur without any visible changes. Therefore, analytical monitoring is essential for critical applications.

Q5: What are the likely degradation products?

A5: The primary degradation products are likely to be terephthalic acid and 3-buten-1-ol resulting from hydrolysis of the ester bond. Oxidative cleavage of the terminal alkene could lead to the formation of a carboxylic acid with one less carbon.[5] Polymerization of the butenyl group could result in oligomeric or polymeric impurities.

Understanding the Degradation Pathways

The stability of this compound is influenced by three main degradation pathways, each associated with a specific functional group within the molecule.

Hydrolysis of the Benzoate Ester

The ester linkage is susceptible to hydrolysis, a reaction with water that cleaves the ester bond to form a carboxylic acid and an alcohol. This reaction can be catalyzed by both acids and bases.[6][7][8]

  • Acid-Catalyzed Hydrolysis: In the presence of acidic contaminants or under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[9]

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a carboxylate salt and an alcohol.[10] This process is irreversible.

Reactions of the Terminal Alkene

The terminal butenyl group introduces two additional potential degradation pathways: oxidation and polymerization.

  • Oxidation: The double bond of the alkene is susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities.[11][12] Oxidative cleavage can lead to the formation of aldehydes and carboxylic acids.

  • Polymerization: Terminal alkenes can undergo free-radical polymerization, especially in the presence of initiators such as peroxides (which can form via oxidation), light, or heat.[13][14][15] This can lead to the formation of oligomers or polymers, which will present as impurities.

Potential Degradation Logic Diagram

A This compound B Hydrolysis A->B C Oxidation A->C D Polymerization A->D E Terephthalic acid + 3-Buten-1-ol B->E F Oxidative Cleavage Products (e.g., Carboxylic Acids, Aldehydes) C->F G Oligomers/Polymers D->G

Caption: Potential degradation pathways for this compound.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving stability issues you may encounter during your experiments.

Observed Issue Potential Cause(s) Recommended Action(s)
Change in physical appearance (e.g., color change, clumping) - Exposure to moisture leading to hydrolysis and/or clumping.[2][16] - Oxidation due to improper storage.- Store the compound in a tightly sealed container with a desiccant. - Purge the container with an inert gas (e.g., argon or nitrogen) before sealing. - Confirm storage at 2-8°C.
Inconsistent experimental results or low yield - Degradation of the starting material, leading to lower effective concentration.- Verify the purity of the compound using an appropriate analytical method (see Analytical Protocols section). - If degradation is confirmed, use a fresh, properly stored batch of the compound.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC) - Presence of degradation products such as terephthalic acid or oligomers.- Characterize the impurity peaks using techniques like LC-MS or GC-MS. - Compare the retention times with those of suspected degradation products (if standards are available). - Perform a forced degradation study to identify potential degradation peaks (see Experimental Protocols section).
Poor solubility compared to a new batch - Formation of insoluble polymers or the less soluble terephthalic acid.- Attempt to dissolve a small sample in a range of solvents to assess solubility. - Analyze the insoluble material, if possible.

Experimental Protocols

Protocol 1: Routine Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound.

1. Materials and Reagents:

  • This compound sample
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • Formic acid (or other suitable modifier)
  • Volumetric flasks and pipettes
  • HPLC system with a UV detector

2. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
  • Mobile Phase A: Water with 0.1% formic acid
  • Mobile Phase B: Acetonitrile with 0.1% formic acid
  • Gradient: Start with a suitable ratio of A:B (e.g., 70:30), and gradually increase the percentage of B over 15-20 minutes.
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 240 nm (based on the benzoic acid chromophore)
  • Injection Volume: 10 µL
  • Column Temperature: 30°C

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the compound.
  • Dissolve in a suitable solvent (e.g., acetonitrile/water mixture) in a 10 mL volumetric flask.
  • Ensure the sample is fully dissolved before injection.

4. Analysis:

  • Inject the sample onto the HPLC system.
  • Integrate the peaks and calculate the area percentage of the main peak to determine the purity.
Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a molecule and for developing stability-indicating analytical methods.[17][18][19][20][21]

1. Stock Solution Preparation:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8 hours).
  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a specified time (e.g., 30 minutes, 1 hour, 2 hours). Neutralize with an equivalent amount of acid before analysis.
  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time (e.g., 2, 4, 8 hours).
  • Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 60°C) for a specified period (e.g., 1 week). Also, heat a solution of the compound.
  • Photolytic Degradation: Expose a solution of the compound to a light source according to ICH Q1B guidelines.

3. Analysis:

  • Analyze the stressed samples by HPLC (using the method from Protocol 1) alongside a control sample (unstressed stock solution).
  • Compare the chromatograms to identify and quantify the degradation products.
Experimental Workflow Diagram

cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Analysis A Weigh Compound B Dissolve in Solvent A->B C Prepare Stock Solution B->C D Acid Stress C->D Apply Stress Conditions E Base Stress C->E Apply Stress Conditions F Oxidative Stress C->F Apply Stress Conditions G Thermal Stress C->G Apply Stress Conditions H HPLC Analysis D->H E->H F->H G->H I Compare Chromatograms H->I J Identify Degradants I->J

Sources

Technical Support Center: Overcoming Solubility Challenges of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with benzoic acid derivatives. Here, we provide in-depth troubleshooting strategies, detailed experimental protocols, and frequently asked questions to help you navigate these common laboratory challenges. Our approach is rooted in foundational scientific principles to not only solve immediate problems but also to empower you with the knowledge to proactively address future solubility hurdles.

I. Understanding the Challenge: Why Do Benzoic Acid Derivatives Have Poor Solubility?

Benzoic acid and its derivatives are a cornerstone in organic synthesis and pharmaceutical development. However, their utility can be hampered by poor solubility, particularly in aqueous media. This challenge stems from the dual nature of their molecular structure: a nonpolar, hydrophobic benzene ring and a polar, hydrophilic carboxylic acid group[1]. The large, nonpolar benzene ring does not interact favorably with polar solvents like water, leading to low solubility at room temperature[1]. While the carboxylic acid group can form hydrogen bonds, its contribution is often insufficient to overcome the hydrophobicity of the aromatic ring[1].

Several factors influence the solubility of a specific benzoic acid derivative:

  • Substituents on the Benzene Ring: The type, position, and number of substituents can dramatically alter solubility. For example, nitro groups, as seen in 3-nitrobenzoic acid and 3,5-dinitrobenzoic acid, can further decrease aqueous solubility[1][2]. Conversely, hydroxyl or amino groups can, in some cases, improve solubility by providing additional sites for hydrogen bonding.

  • Temperature: For most benzoic acid derivatives, solubility in water and organic solvents increases with temperature[1][3][4]. This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings[5].

  • pH of the Solvent: As carboxylic acids, the ionization state of benzoic acid derivatives is pH-dependent. This property is critical and can be leveraged to enhance solubility significantly[6][7].

  • Crystal Lattice Energy: The stability of the solid-state crystal structure can impact the energy required to dissolve the compound. More stable crystal forms (polymorphs) will generally have lower solubility.

II. Frequently Asked Questions & Troubleshooting Guide

This section addresses common questions and provides a structured approach to troubleshooting solubility issues.

Q1: My benzoic acid derivative won't dissolve in water. What is the first thing I should try?

Answer: The most direct and often most effective initial strategy for a weak acid like a benzoic acid derivative is pH adjustment .

The Scientific Rationale:

Benzoic acid is a weak acid with a pKa of approximately 4.2[8][9][10][11]. The Henderson-Hasselbalch equation governs the relationship between pH, pKa, and the ionization state of the acid[12][13][14].

pH = pKa + log ([A⁻]/[HA])

Where:

  • [HA] is the concentration of the non-ionized, less soluble form (the free acid).

  • [A⁻] is the concentration of the ionized, more soluble form (the benzoate conjugate base).

When the pH of the solution is below the pKa, the non-ionized form [HA] predominates. As the pH is raised above the pKa, the equilibrium shifts towards the ionized form [A⁻], which is significantly more water-soluble due to its charge[6][7][15]. A general rule of thumb is that for complete solubilization, the pH should be adjusted to at least 2 units above the pKa.

G start Start: Compound is Insoluble in Water check_pka Do you know the pKa of your derivative? start->check_pka find_pka Find pKa via literature search or prediction software. check_pka->find_pka No ph_adjust Prepare a slurry of the compound in water. check_pka->ph_adjust Yes find_pka->ph_adjust add_base Add a suitable base (e.g., 1M NaOH) dropwise while stirring. ph_adjust->add_base monitor_ph Monitor the pH of the slurry continuously. add_base->monitor_ph observe Observe for dissolution as pH increases. monitor_ph->observe target_ph Target a pH ~2 units above the pKa. observe->target_ph success Success: Compound Dissolves target_ph->success fail Failure: Compound remains insoluble or precipitates. target_ph->fail next_step Proceed to Co-solvency or Salt Formation. fail->next_step

Caption: Workflow for pH-mediated solubilization.

Experimental Protocol: pH Adjustment for Solubilization
  • Preparation: Weigh out your benzoic acid derivative and add it to a volume of purified water to create a slurry. Start with a concentration that is 10-20% higher than your target final concentration.

  • Stirring: Place the slurry on a magnetic stir plate and begin stirring at a moderate speed.

  • pH Monitoring: Calibrate and place a pH probe in the slurry to monitor the pH in real-time.

  • Base Addition: Slowly add a dilute solution of a suitable base (e.g., 1M NaOH or KOH) dropwise. Avoid using highly concentrated bases, as this can cause localized high pH "hotspots" that may lead to degradation.

  • Observation: Continue adding the base and monitor the pH. You should observe the solid beginning to dissolve as the pH rises, particularly as it approaches and surpasses the pKa of your compound.

  • Equilibration: Once the solid has completely dissolved, make final small adjustments to the pH to reach your target. Allow the solution to stir for an additional 10-15 minutes to ensure it is stable.

Self-Validation Check: If the compound precipitates upon standing or with a slight decrease in temperature, the solution may be supersaturated or the pH may not be sufficiently high. Re-adjust the pH or consider a slightly lower final concentration.

Q2: I've adjusted the pH, but my compound still won't dissolve, or it's not stable in a high pH solution. What's next?

Answer: If pH adjustment is not viable, the next strategy is to use co-solvents .

The Scientific Rationale:

Co-solvents are water-miscible organic solvents that, when added to water, alter the polarity of the solvent system. For benzoic acid derivatives, the hydrophobic benzene ring is the primary barrier to aqueous solubility. A co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) reduces the overall polarity of the water, making it a more favorable environment for the nonpolar part of the solute molecule. This effectively reduces the interfacial tension between the solute and the solvent, allowing for greater solubility[16].

Commonly used co-solvents for parenteral and research applications include:

  • Ethanol[3][4]

  • Propylene glycol

  • Glycerin

  • Polyethylene glycol (PEG 300 or PEG 400)

  • N,N-Dimethylformamide (DMF)[17]

  • Dimethyl sulfoxide (DMSO)[18]

Important Consideration: The choice of co-solvent is highly dependent on the downstream application. For cell-based assays, ensure the final concentration of the co-solvent is not toxic to the cells.

G start Start: pH adjustment is not effective or feasible. select_cosolvent Select a panel of biocompatible co-solvents (e.g., Ethanol, PEG 400, DMSO). start->select_cosolvent prepare_stock Prepare a high-concentration stock solution of the compound in 100% co-solvent. select_cosolvent->prepare_stock titrate Titrate the stock solution into your aqueous buffer while vortexing. prepare_stock->titrate observe Observe for the point of precipitation. titrate->observe determine_max Determine the maximum percentage of co-solvent your system can tolerate. observe->determine_max optimize Optimize the co-solvent percentage and compound concentration. determine_max->optimize success Success: Compound is solubilized. optimize->success fail Failure: Requires an unacceptably high percentage of co-solvent. optimize->fail next_step Consider Salt Formation or Complexation. fail->next_step

Caption: Workflow for using co-solvents.

Experimental Protocol: Co-solvent Screening
  • Stock Solution: Prepare a concentrated stock solution of your compound in a pure co-solvent (e.g., 100 mg/mL in DMSO).

  • Solvent System Preparation: In a series of vials, prepare different co-solvent/water mixtures (e.g., 10%, 20%, 30%, 40%, 50% v/v of co-solvent in water).

  • Solubility Test: Add a small, known amount of the solid compound to each vial.

  • Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (e.g., 24 hours) to reach equilibrium[19].

  • Analysis: After equilibration, centrifuge the samples to pellet any undissolved solid. Carefully remove an aliquot of the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Data Evaluation: Plot the measured solubility against the percentage of co-solvent to determine the optimal solvent mixture for your desired concentration.

Co-solventPolarity IndexTypical Starting % (v/v)Notes
Water 10.2N/AHighly polar, poor solvent for non-ionized benzoic acid.
Ethanol 5.210-50%Good general-purpose co-solvent, low toxicity.[20]
Propylene Glycol 6.810-60%Often used in pharmaceutical formulations.
PEG 400 6.920-70%Higher viscosity, good for increasing solubility of very nonpolar compounds.
DMSO 7.21-10%Excellent solubilizing power, but can be cytotoxic at higher concentrations.[18]
Q3: My application is sensitive to organic solvents, and pH adjustment isn't an option. Is there a way to permanently increase the aqueous solubility of my compound?

Answer: Yes, for these situations, salt formation is the preferred chemical modification strategy.

The Scientific Rationale:

Salt formation involves reacting the acidic benzoic acid derivative with a suitable base to form a salt.[21][22][23] This salt is an ionic compound that readily dissociates in water into the benzoate anion and the counter-ion cation, leading to a dramatic increase in aqueous solubility compared to the free acid.[15]

The selection of the counter-ion is critical and depends on factors like:

  • Desired solubility: Different counter-ions will confer different levels of solubility.

  • Stability: The resulting salt must be chemically and physically stable.[23]

  • Toxicity: For drug development, the counter-ion must be pharmaceutically acceptable (e.g., sodium, potassium, calcium, tromethamine).[24]

Key Insight: For a stable salt to form, a general rule is that the pKa of the acid should be at least 2-3 units lower than the pKa of the conjugate acid of the base used. Since benzoic acid has a pKa of ~4.2, strong bases (whose conjugate acids have very high pKas) like NaOH or KOH are excellent choices for forming highly soluble salts.

Experimental Protocol: Small-Scale Salt Formation for Solubility Assessment
  • Dissolution: Dissolve a known amount of your benzoic acid derivative in a suitable organic solvent (e.g., ethanol, methanol).

  • Base Addition: Add one molar equivalent of a solution of the desired base (e.g., sodium hydroxide in ethanol).

  • Reaction: Stir the mixture at room temperature. The salt may precipitate out of the organic solvent. If it does, it can be isolated by filtration.

  • Isolation: If the salt is soluble in the reaction solvent, the solvent can be removed under reduced pressure to yield the solid salt.

  • Solubility Testing: Once the solid salt is isolated and dried, its aqueous solubility can be determined using the shake-flask method described previously[25].

Q4: I've heard about cyclodextrins. Can they help with my benzoic acid derivative?

Answer: Yes, complexation with cyclodextrins is another powerful technique, especially for oral or parenteral formulations.

The Scientific Rationale:

Cyclodextrins are cyclic oligosaccharides that have a unique donut-shaped structure. The exterior of the cyclodextrin is hydrophilic, while the internal cavity is hydrophobic[26][27]. The nonpolar benzene ring of a benzoic acid derivative can fit into this hydrophobic cavity, forming an "inclusion complex"[26][].

This complex effectively shields the hydrophobic part of the molecule from the aqueous environment. Since the exterior of the cyclodextrin is water-soluble, the entire complex can be readily dissolved in water, significantly increasing the apparent solubility of the guest molecule[26][]. Beta-cyclodextrin (β-CD) and its more soluble derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used in pharmaceuticals[][29].

G cluster_0 A Benzoic Acid Derivative (Poorly Soluble) C Inclusion Complex (Water Soluble) A->C + B Cyclodextrin (Water Soluble) B->C

Caption: Formation of a water-soluble inclusion complex.

Experimental Protocol: Phase Solubility Study with Cyclodextrins
  • Prepare Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10, 15, 20% w/v).

  • Add Excess Compound: Add an excess amount of your solid benzoic acid derivative to each cyclodextrin solution.

  • Equilibrate: Tightly seal the containers and shake them at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Sample and Analyze: Centrifuge the samples to pellet the undissolved solid. Filter the supernatant through a 0.22 µm filter. Analyze the concentration of the dissolved compound in the filtrate by HPLC-UV.

  • Construct Phase Solubility Diagram: Plot the concentration of the dissolved benzoic acid derivative (y-axis) against the concentration of HP-β-CD (x-axis). The slope of this line can be used to determine the complexation efficiency and stoichiometry[30].

III. Summary of Troubleshooting Strategies

StrategyPrincipleBest For...Key Considerations
pH Adjustment Ionization of the carboxylic acid group to its highly soluble conjugate base.Rapid solubilization in aqueous buffers for in vitro assays.Compound must be stable at the required pH. Requires a buffer to maintain pH.
Co-solvency Reducing the polarity of the aqueous solvent to accommodate the nonpolar solute.Formulations where pH modification is not possible; creating concentrated stock solutions.Potential for solvent toxicity in biological systems.[20] May affect compound activity.
Salt Formation Chemical modification to create a highly soluble ionic compound.[21]Creating a new solid form of the compound with intrinsically higher aqueous solubility.Requires chemical synthesis and isolation. Counter-ion must be non-toxic for drug products.[24]
Complexation Encapsulating the hydrophobic portion of the molecule within a cyclodextrin host.[]Pharmaceutical formulations (oral, parenteral) to improve solubility and bioavailability.Can be expensive. May alter the pharmacokinetic profile of a drug.

IV. References

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research. [Link]

  • Salt formation to improve drug solubility. (2007). PubMed. [Link]

  • Techniques to improve the solubility of poorly soluble drugs. (2012). ResearchGate. [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. (2015). National Institutes of Health (NIH). [Link]

  • Techniques for Improving Solubility. (2021). International Journal of Medical Science and Dental Research. [Link]

  • Benzoic Acid - Structure, Properties, Reactions. (2023). Turito. [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. (2022). Journal of Pharmaceutical Negative Results. [Link]

  • pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca. (n.d.). University of Wisconsin. [Link]

  • Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. (n.d.). [Link]

  • Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. (2021). MDPI. [Link]

  • Solubility of Benzoic Acid in Mixed Solvents. (2010). Journal of Chemical & Engineering Data. [Link]

  • Why salt formation of weak acid increases the drug solubility? (2023). ResearchGate. [Link]

  • Prediction of pH-dependent aqueous solubility of druglike molecules. (2010). PubMed. [Link]

  • Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols. (2019). Semantic Scholar. [Link]

  • Drug Dissolution Enhancement by Salt Formation. (2018). Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. (2014). Aston Research Explorer. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (2018). Molecules. [Link]

  • Determining the water solubility of difficult-to-test substances A tutorial review. (2020). Critical Reviews in Environmental Science and Technology. [Link]

  • Table of Acids with Ka and pKa Values. (n.d.). [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (1991). UNT Digital Library. [Link]

  • Troubleshooting Dissolution Failures in Formulated Tablets. (2025). Pharma.Tips. [Link]

  • Chapter 3. Pharmacokinetics. (n.d.). AccessPhysiotherapy. [Link]

  • What is the pKa of benzoic acid? (n.d.). Proprep. [Link]

  • Benzoic Acid. (n.d.). Solubility of Things. [Link]

  • Benzoic Acid. (n.d.). Solubility of Things. [Link]

  • Aqueous Solubility Assay. (n.d.). Bienta. [Link]

  • What troubleshooting steps should be taken when a dissolution chamber not working properly in a drug... (n.d.). Proprep. [Link]

  • Dissolution Method Troubleshooting: An Industry Perspective. (2022). American Pharmaceutical Review. [Link]

  • Chapter 17.2: Factors That Affect Solubility. (2025). Chemistry LibreTexts. [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (1991). OSTI.GOV. [Link]

  • pKa values in solubility determination using the Henderson-Hasselbalch equation. (2015). ADMET & DMPK. [Link]

  • Henderson Hasselbalch Equation: Basics & Real-World Uses. (2024). Microbe Notes. [Link]

  • Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. (2023). National Institutes of Health (NIH). [Link]

  • Dissolution Method Troubleshooting. (2022). American Pharmaceutical Review. [Link]

  • The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. (2018). ResearchGate. [Link]

  • Henderson-Hasselbalch equation – An ABC of PK/PD. (n.d.). Open Education Alberta. [Link]

  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Can I use Cyclodextrin to improve the solubility of a compound? (2015). ResearchGate. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2006). Lund University Publications. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2024). National Institutes of Health (NIH). [Link]

  • Crystalline Cyclodextrin Inclusion Compounds Formed with Aromatic Guests: Guest-Dependent Stoichiometries and Hydration-Sensitive Crystal Structures. (2020). ACS Publications. [Link]

  • Compound solubility measurements for early drug discovery. (2022). Computational Chemistry. [Link]

  • Cosolvent. (n.d.). Wikipedia. [Link]

  • 4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceutical Solutions. [Link]

  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. (2020). YouTube. [Link]

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Technical Support Center: Catalyst Selection for Efficient Synthesis of Benzoic Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of benzoic acid esters. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical insights and practical troubleshooting advice. Our goal is to move beyond simple protocols and offer a comprehensive understanding of the principles governing catalyst selection and reaction optimization in the esterification of benzoic acid and its derivatives.

Section 1: The Chemist's Crossroads: Selecting the Right Catalyst

The esterification of benzoic acid is a cornerstone reaction in organic synthesis. At its heart lies the choice of a catalyst, a decision that profoundly influences reaction efficiency, yield, and purity. This section will explore the primary classes of catalysts, detailing their mechanisms, ideal applications, and potential drawbacks.

Homogeneous Acid Catalysts: The Workhorses of Esterification

Homogeneous acid catalysts, such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH), are widely used for their high activity and low cost in Fischer-Speier esterification.[1][2]

Mechanism of Action: The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This crucial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[2][3]

When to Use Them:

  • For simple, sterically unhindered benzoic acids and primary or secondary alcohols.[1]

  • When cost is a primary consideration.

  • In reactions where the use of a large excess of the alcohol reactant is feasible to drive the equilibrium.[1]

Causality Behind Experimental Choices: The Fischer esterification is an equilibrium-limited process.[4] To shift the equilibrium towards the product, either one of the reactants (usually the alcohol) is used in large excess, or a product (water) is removed as it is formed, often through azeotropic distillation with a Dean-Stark apparatus.[1][4]

Heterogeneous Acid Catalysts: The Green Alternative

Heterogeneous catalysts, such as ion-exchange resins (e.g., Amberlyst-15), zeolites, and supported heteropolyacids, offer significant advantages in terms of separation, reusability, and reduced environmental impact.[5]

Mechanism of Action: Similar to their homogeneous counterparts, solid acid catalysts provide acidic sites on their surface that facilitate the protonation of the carboxylic acid.[6]

When to Use Them:

  • In continuous flow processes or large-scale industrial applications where catalyst recovery and reuse are critical.[7]

  • When seeking to minimize corrosive and environmental hazards associated with strong mineral acids.[8]

  • For reactions where simplified product purification is a priority.

Data Presentation: Comparison of Homogeneous and Heterogeneous Catalysts

Catalyst TypeAdvantagesDisadvantagesTypical Reaction Conditions
Homogeneous High activity, low costDifficult to separate from the reaction mixture, corrosive, potential for side reactions (e.g., sulfonation)[9]60-110 °C, 1-10 hours, often with excess alcohol[1]
Heterogeneous Easily separable, reusable, less corrosive, environmentally benignLower activity than homogeneous catalysts, potential for mass transfer limitations, may require higher temperaturesHigher temperatures may be needed to achieve comparable reaction rates to homogeneous catalysts
Enzymatic Catalysts: The Mild and Selective Approach

Enzymes, particularly lipases like Candida antarctica lipase B (CALB), offer a highly selective and environmentally friendly route to benzoic acid esters.[10][11]

Mechanism of Action: Lipases catalyze the acylation of alcohols in non-aqueous media, often with high chemo- and regioselectivity.[11]

When to Use Them:

  • For the synthesis of esters from sensitive or complex substrates where mild reaction conditions are essential.

  • When high selectivity is required to avoid side reactions with other functional groups.

  • In applications where green chemistry principles are paramount.

Causality Behind Experimental Choices: Enzymatic reactions are often performed in organic solvents to shift the equilibrium towards synthesis rather than hydrolysis.[10] The choice of solvent can significantly impact enzyme activity and stability. Benzoic acid itself can be challenging to solubilize and may require co-solvents like toluene.[10]

Section 2: Troubleshooting Guide - A Question & Answer Approach

This section directly addresses specific issues that may arise during the synthesis of benzoic acid esters, providing a logical path to problem resolution.

My reaction is not proceeding to completion, and the yield is low. What should I consider?

Low yield is a common issue in esterification. A systematic approach to troubleshooting is essential.

Is the reaction at equilibrium?

  • The Problem: Fischer esterification is a reversible reaction.[4] The accumulation of water can drive the reaction backward, leading to low conversion.

  • The Solution:

    • Increase the excess of one reactant: Using a large excess of the alcohol is a common strategy to push the equilibrium towards the product.[1]

    • Remove water: Employ a Dean-Stark trap for azeotropic removal of water, especially when using alcohols that form an azeotrope with water (e.g., butanol).[4] Molecular sieves can also be added as a drying agent.[1]

Is the catalyst active?

  • The Problem: The catalyst may be deactivated or used in an insufficient amount.

  • The Solution:

    • Catalyst Loading: Ensure the correct catalytic amount is used. For strong acids like H₂SO₄, this is typically a small fraction of the limiting reagent.[7]

    • Catalyst Deactivation: In the case of heterogeneous catalysts, the active sites may be blocked. Consider regenerating or replacing the catalyst. For enzymatic catalysts, ensure the reaction temperature and solvent are within the enzyme's optimal range.[12]

Are there steric hindrance effects?

  • The Problem: Benzoic acids with bulky ortho-substituents may react more slowly.[9]

  • The Solution:

    • Increase Reaction Time and Temperature: Monitor the reaction by TLC to determine the optimal reaction time.[9]

    • Consider a More Active Catalyst: A stronger acid catalyst may be required.

    • Alternative Methods: For highly hindered substrates, consider converting the benzoic acid to a more reactive derivative like an acyl chloride first.[13]

dot graph TD; A[Low Yield] --> B{Is the reaction at equilibrium?}; B -- Yes --> C[Increase excess of alcohol OR Remove water]; B -- No --> D{Is the catalyst active?}; D -- No --> E[Increase catalyst loading OR Check for deactivation]; D -- Yes --> F{Is there steric hindrance?}; F -- Yes --> G[Increase reaction time/temperature OR Use a more active catalyst OR Consider alternative methods]; F -- No --> H[Investigate other factors (e.g., reagent purity)];

end A decision tree for troubleshooting low yields.

My TLC plate shows multiple spots even after a long reaction time. What does this indicate?

Multiple spots on a TLC plate suggest a mixture of compounds, which could include starting materials, the desired ester, and side products.[9]

  • Identifying the Spots: Co-spot your reaction mixture with the starting benzoic acid and alcohol to identify any unreacted starting materials.

  • Common Side Products:

    • Ether Formation: The alcohol can undergo acid-catalyzed self-condensation to form an ether, particularly at high temperatures and prolonged reaction times.[9]

    • Alkene Formation: Secondary and tertiary alcohols are prone to dehydration to form alkenes under acidic conditions.[9]

    • Sulfonation: If using concentrated sulfuric acid at high temperatures, sulfonation of the aromatic ring can occur.[9]

    • Self-esterification of Hydroxybenzoic Acids: If your substrate is a hydroxybenzoic acid, the hydroxyl group can react with the carboxylic acid of another molecule, leading to polyesters.[9] In such cases, protection of the hydroxyl group may be necessary.[9]

I am using a tertiary alcohol, and the reaction is not working well. Why?

Tertiary alcohols are generally poor substrates for Fischer esterification because they are highly susceptible to elimination (dehydration) under acidic conditions to form alkenes.[1]

  • Recommended Solutions:

    • Avoid strong acid catalysts and high temperatures.

    • Consider alternative esterification methods that do not rely on acidic conditions, such as using an acyl chloride or anhydride with a non-nucleophilic base.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst in Fischer esterification?

A1: The acid catalyst serves two primary functions:

  • It protonates the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon and makes it more susceptible to nucleophilic attack by the alcohol.[2]

  • It facilitates the departure of the leaving group (water) by protonating one of the hydroxyl groups in the tetrahedral intermediate.

Q2: How do electron-donating and electron-withdrawing substituents on the benzoic acid ring affect the esterification reaction?

A2: The electronic nature of the substituents can influence the reactivity of the carboxylic acid:

  • Electron-withdrawing groups (e.g., -NO₂) increase the electrophilicity of the carbonyl carbon, which can increase the rate of the forward reaction.

  • Electron-donating groups (e.g., -OCH₃) decrease the electrophilicity of the carbonyl carbon, potentially slowing down the reaction.

Q3: Can I use a base as a catalyst for the esterification of benzoic acid?

A3: While direct esterification of a carboxylic acid with an alcohol is acid-catalyzed, base-catalyzed transesterification is a common method for synthesizing esters from other esters.[14] For the direct reaction of benzoic acid, a base would deprotonate the carboxylic acid to form a carboxylate, which is unreactive towards nucleophilic attack by an alcohol.

Q4: Are there "greener" alternatives to traditional acid catalysts?

A4: Yes, several more environmentally friendly catalysts are gaining traction:

  • Solid Acid Catalysts: As discussed, these are reusable and easier to separate.[6]

  • Deep Eutectic Solvents (DES): These can act as both the solvent and the catalyst, offering high catalytic activity and stability.[5][8] For example, a DES formed from p-toluenesulfonic acid and benzyl triethyl ammonium chloride has shown high conversions for the esterification of benzoic acid with various alcohols.[5]

  • Enzymes: Lipases provide a highly selective and mild alternative for ester synthesis.[10]

Section 4: Experimental Protocol - Fischer Esterification of Benzoic Acid with Ethanol

This protocol outlines a standard procedure for the synthesis of ethyl benzoate using sulfuric acid as a catalyst.

Materials:

  • Benzoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Dichloromethane (or other suitable extraction solvent)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • Reactant Charging: In a 100 mL round-bottom flask, dissolve 6.1 g of benzoic acid in 20 mL of absolute ethanol.

  • Catalyst Addition: While stirring, carefully and slowly add 2 mL of concentrated sulfuric acid to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle for approximately 45-60 minutes.[15]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel containing 50 mL of water.

    • Rinse the flask with 40 mL of dichloromethane and add this to the separatory funnel.[15]

    • Shake the funnel to extract the ethyl benzoate into the organic layer.

    • Separate the layers and wash the organic layer sequentially with 25 mL of water, 25 mL of 5% sodium bicarbonate solution (to neutralize any unreacted acid), and 25 mL of brine.[15]

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent by rotary evaporation.

  • Purification (Optional): The crude ethyl benzoate can be purified by distillation.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} A typical workflow for Fischer esterification.

References

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  • Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics - PubMed. (URL: [Link])

  • Procedure for the preparation of esters of benzoic acid - Google P
  • Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols - DergiPark. (URL: [Link])

  • Enzymatic synthesis of benzyl benzoate using different acyl donors: Comparison of solvent-free reaction techniques - ResearchGate. (URL: [Link])

  • Fischer–Speier esterification - Wikipedia. (URL: [Link])

  • Studying the Optimum Reaction Conditions for Organic Esterification of Glycerol to Benzoic Acid and Some Devices by Using Ecofri - IISTE.org. (URL: [Link])

  • Application Notes and Protocols for the Enzymatic Synthesis of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester - Benchchem. (URL: )
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  • Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid - ijstr. (URL: [Link])

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  • Application Notes and Protocols: The Role of Acid Catalysts in the Esterification of 4-Methylbenzoic Acid - Benchchem. (URL: )
  • The acid-catalyzed Fischer esterification of benzoic acid with methanol to make methyl benzoate is an - brainly.com. (URL: [Link])

  • Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols - DergiPark. (URL: [Link])

  • esterification of benzoic acid to methyl benzoate. (URL: [Link])

  • Lab5 procedure esterification. (URL: [Link])

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Validation & Comparative

A Senior Application Scientist's Comparative Guide to 4-(But-3-en-1-yloxycarbonyl)benzoic acid and Alternative Functional Monomers for Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and material science, the selection of a monomer is a critical decision that dictates the ultimate functionality, performance, and application scope of a polymer. This guide provides an in-depth comparative analysis of 4-(But-3-en-1-yloxycarbonyl)benzoic acid, a unique functional monomer, against two structurally distinct alternatives: 4-Vinylbenzoic acid and 4-(2-Acryloyloxyethoxy)benzoic acid. Our objective is to elucidate the structure-property relationships that govern polymerization behavior and final material characteristics, thereby enabling informed selection for specific therapeutic applications.

The core utility of these monomers stems from the benzoic acid moiety, a versatile functional group known for its pharmacological properties and its capacity to act as an anchor for drug conjugation.[1] However, the nature of the polymerizable group and the presence of cleavable linkers dramatically alter the resulting polymer's profile, particularly in terms of reactivity, degradability, and mechanical properties.

Part 1: Structural and Physicochemical Analysis of Monomer Candidates

The choice of monomer is the foundational blueprint for the polymer. Here, we compare our primary monomer of interest, this compound (BBA), with two key alternatives that represent different classes of reactivity and structural stability: 4-Vinylbenzoic acid (VBA) and 4-(2-Acryloyloxyethoxy)benzoic acid (AEBA).

  • This compound (BBA): This monomer is distinguished by a terminal butenyl group, which is less reactive in conventional free-radical polymerization than vinyl or acrylate moieties. Its most significant feature is the ester linkage connecting the polymerizable group to the aromatic core, rendering polymers derived from it susceptible to hydrolytic degradation—a desirable trait for controlled-release systems.[2][3][4]

  • 4-Vinylbenzoic acid (VBA): As a well-characterized and commercially available monomer, VBA provides a baseline for comparison.[5] Its vinyl group is directly conjugated with the benzene ring, enhancing its reactivity.[6] Critically, polymers made from VBA possess a stable carbon-carbon backbone, making them non-degradable.

  • 4-(2-Acryloyloxyethoxy)benzoic acid (AEBA): This monomer features a highly reactive acrylate group, which typically allows for rapid polymerization under mild conditions.[7] Like BBA, it contains an ester linkage, making it suitable for creating biodegradable materials. The ethoxy spacer may also impart a degree of hydrophilicity and flexibility to the final polymer.

The chemical structures of these three monomers are visualized below.

G cluster_0 This compound (BBA) cluster_1 4-Vinylbenzoic acid (VBA) cluster_2 4-(2-Acryloyloxyethoxy)benzoic acid (AEBA) BBA BBA VBA VBA AEBA AEBA

Caption: Chemical structures of the three compared monomers.

A summary of their fundamental physicochemical properties is presented in Table 1.

PropertyThis compound (BBA)4-Vinylbenzoic acid (VBA)4-(2-Acryloyloxyethoxy)benzoic acid (AEBA)
Molecular Formula C₁₂H₁₂O₄[8]C₉H₈O₂[6]C₁₂H₁₂O₅
Molecular Weight ( g/mol ) 220.22[8]148.16[6]236.22
Density (g/cm³) 1.193[8]~1.30[5]~1.25 (Estimated)
Boiling Point (°C) 377.4[8]228.7 (Estimated)[5]~390 (Estimated)
LogP 2.12[8]2.23 (Estimated)~1.90 (Estimated)
Key Structural Features Butenyl group, Ester linkerVinyl group, No linkerAcrylate group, Ester & Ether linker

Part 2: A Comparative Study of Polymerization Kinetics

The choice of monomer directly impacts the conditions required for successful polymerization and the characteristics of the resulting polymer, such as molecular weight and dispersity. The reactivity difference between butenyl, vinyl, and acrylate groups is substantial and is a primary consideration in experimental design.

Causality Behind Reactivity Differences:

  • Acrylates (AEBA): The double bond is activated by the adjacent carbonyl group, making it highly susceptible to radical attack. This leads to very fast polymerization rates.[7]

  • Vinyl Aromatics (VBA): The vinyl group's reactivity is enhanced by conjugation with the benzene ring, which stabilizes the propagating radical. Polymerization is generally efficient but typically slower than for acrylates.

  • Terminal Alkenes (BBA): The butenyl group lacks significant electronic activation, resulting in slower propagation rates in free-radical polymerization. This lower reactivity can be an advantage, allowing for more controlled polymer growth under specific conditions, but often requires more forcing conditions or specialized techniques (e.g., ROMP) to achieve high molecular weights.

To objectively compare these monomers, we propose a standardized experimental protocol. This self-validating system ensures that any observed differences in polymer properties can be confidently attributed to the monomer structure.

Experimental Protocol: Comparative Free-Radical Solution Polymerization

Objective: To synthesize and compare polymers from BBA, VBA, and AEBA under identical free-radical polymerization conditions, and to characterize the resulting polymer conversion, molecular weight, and structure.

Materials:

  • Monomers: this compound (BBA), 4-Vinylbenzoic acid (VBA), 4-(2-Acryloyloxyethoxy)benzoic acid (AEBA)

  • Initiator: Azobisisobutyronitrile (AIBN)

  • Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Poly(4-vinylbenzoic acid) is known to be soluble in these solvents.[9]

  • Inhibitor Removal Column (e.g., packed with basic alumina)

  • Nitrogen gas (high purity)

  • Precipitation Solvent: Methanol or Diethyl Ether

  • Deuterated solvent for NMR (e.g., DMSO-d₆)

Methodology:

  • Monomer Preparation: Pass each monomer solution in DMF through an inhibitor removal column to remove polymerization inhibitors.

  • Reaction Setup: For each monomer, add a 1 M solution in DMF to a separate Schlenk flask equipped with a magnetic stir bar.

  • Initiator Addition: Add AIBN to each flask to achieve a monomer-to-initiator molar ratio of 200:1. Rationale: This ratio is a common starting point for achieving moderate to high molecular weight polymers while maintaining control over the reaction.

  • Degassing: Seal the flasks and perform three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate radical chains and inhibit polymerization. Backfill with nitrogen.

  • Polymerization: Immerse the flasks in a preheated oil bath at 70 °C. Rationale: 70°C provides a suitable decomposition rate for AIBN to generate a steady flux of radicals.

  • Sampling & Monitoring: At timed intervals (e.g., 0, 1, 2, 4, 8, 24 hours), carefully extract a small aliquot from each flask under a positive nitrogen pressure. Quench the reaction in the aliquot by exposing it to air and cooling. Analyze the aliquot by ¹H NMR to determine monomer conversion by monitoring the disappearance of the vinyl/alkene proton signals relative to an internal standard or the aromatic protons.

  • Termination and Isolation: After 24 hours, terminate the polymerization by cooling the flasks to room temperature and exposing the contents to air.

  • Purification: Slowly pour the viscous polymer solution into a large excess of a non-solvent (e.g., methanol) while stirring vigorously to precipitate the polymer. Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum at 40 °C to a constant weight.

  • Characterization:

    • Structure: Confirm the polymer structure using FT-IR (disappearance of C=C stretch, appearance of polymer backbone signals) and ¹H NMR.

    • Molecular Weight: Determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and dispersity (Đ = Mₙ/Mₙ) by Gel Permeation Chromatography (GPC) using an appropriate solvent and calibration standards (e.g., polystyrene).

G cluster_prep Preparation cluster_rxn Reaction cluster_analysis Purification & Analysis Monomer Monomer + Solvent Inhibitor Inhibitor Removal Monomer->Inhibitor Flask Add to Schlenk Flask Inhibitor->Flask Initiator Add AIBN Flask->Initiator Degas Freeze-Pump-Thaw (x3) Initiator->Degas Transfer to Reaction Stage Heat Polymerize at 70°C Degas->Heat Sample Aliquot Sampling (t = 0, 1, 2, 4, 8, 24h) Heat->Sample Quench Quench Reaction Sample->Quench Precipitate Precipitate in Non-Solvent Quench->Precipitate Transfer to Analysis Stage Filter Filter & Dry Polymer Precipitate->Filter Characterize Characterization (NMR, FT-IR, GPC) Filter->Characterize

Caption: Experimental workflow for comparative monomer polymerization.

Part 3: Predicted Polymer Performance for Drug Delivery Applications

The structural variations between the monomers translate directly into profound differences in the properties and performance of their corresponding polymers. For drug delivery systems, the most critical attributes are often degradability, mechanical integrity, and drug conjugation potential.

Polymer PropertyPoly(BBA)Poly(VBA)Poly(AEBA)
Backbone Stability Stable C-C BackboneStable C-C BackboneStable C-C Backbone
Pendant Group Flexible butoxycarbonyl linkerRigid direct linkageFlexible ethoxy-acrylate linker
Degradation Potential Yes (Hydrolytic cleavage of ester)[10][11]No (Stable side chain)Yes (Hydrolytic cleavage of ester)[10][11]
Expected Tg Low to ModerateHighLow to Moderate
Drug Conjugation Yes (Carboxylic Acid)Yes (Carboxylic Acid)Yes (Carboxylic Acid)
Primary Release Mechanism Erosion + DiffusionDiffusion OnlyErosion + Diffusion
In-Depth Performance Analysis

1. Mechanical Properties and Thermal Stability:

  • Poly(VBA): The direct attachment of the bulky benzoic acid group to the polymer backbone results in significant steric hindrance, restricting chain mobility. This leads to a high glass transition temperature (Tg) and a rigid, potentially brittle material. Its high aromatic content contributes to good thermal stability.[6]

  • Poly(BBA) & Poly(AEBA): The flexible aliphatic linkers (butoxy and ethoxy) act as "spacers," increasing the free volume and allowing for greater segmental motion of the polymer backbone. This results in a significantly lower Tg compared to Poly(VBA), yielding more flexible and tougher materials, which are often preferred for forming nanoparticles or films.

2. Hydrolytic Degradation and Drug Release Profile: This is the most crucial point of differentiation for drug delivery applications. The presence of an ester bond in the side chains of Poly(BBA) and Poly(AEBA) allows for the gradual hydrolytic cleavage of the pendant group, leading to polymer erosion and drug release.[3][12]

  • Poly(VBA): Being non-degradable, its use is limited to applications where the polymer serves as a permanent matrix or where a conjugated drug is released via a cleavable linker attached to the benzoic acid. Release would be governed purely by diffusion through the polymer matrix.

  • Poly(BBA) vs. Poly(AEBA): Both are degradable, but their degradation rates will differ. The rate of hydrolysis is sensitive to the electronic environment and steric hindrance around the ester carbonyl. The electron-withdrawing nature of the acrylate group in Poly(AEBA) and the specific stereochemistry could lead to a faster or slower degradation profile compared to the butenyl ester in Poly(BBA). This difference is a powerful tool for tuning drug release kinetics from sustained (weeks) to more rapid (days). Bio-based epoxy resins containing similar ester linkages have shown tunable degradation rates based on monomer structure.[10]

G center Monomer Choice BBA BBA center->BBA Leads to VBA VBA center->VBA Leads to AEBA AEBA center->AEBA Leads to Deg_Slow Slower Degradation BBA->Deg_Slow Flex Flexibility BBA->Flex Rigid Rigidity & Stability VBA->Rigid Non_Deg Non- Degradable VBA->Non_Deg AEBA->Flex React_Fast High Reactivity AEBA->React_Fast

Caption: Logic diagram comparing monomer choice to key polymer properties.

Experimental Protocol: Comparative In Vitro Hydrolytic Degradation Study

Objective: To compare the rate of hydrolytic degradation of polymers derived from BBA and AEBA.

Methodology:

  • Sample Preparation: Prepare thin films or compressed pellets of Poly(BBA) and Poly(AEBA) of known mass and dimensions.

  • Incubation: Immerse the samples in phosphate-buffered saline (PBS, pH 7.4) at 37 °C in separate sterile tubes to simulate physiological conditions.

  • Time Points: At designated time points (e.g., 1, 3, 7, 14, 28, 56 days), remove triplicate samples for each polymer type.

  • Analysis:

    • Mass Loss: Gently rinse the samples with deionized water, dry them to a constant weight under vacuum, and calculate the percentage of mass loss.

    • Molecular Weight Decrease: Dissolve a portion of the dried, degraded polymer and analyze its molecular weight using GPC. A decrease in Mₙ is a direct indicator of chain scission.

    • pH Monitoring: Measure the pH of the incubation buffer at each time point. A decrease in pH indicates the release of the acidic benzoic acid-containing degradation product.

    • Morphology: Examine the surface morphology of the degraded samples using Scanning Electron Microscopy (SEM) to distinguish between bulk and surface erosion.[12]

Conclusions and Recommendations for Application

The selection between this compound and its alternatives is not a matter of identifying a single "best" monomer, but rather of aligning the monomer's intrinsic properties with the specific demands of the drug delivery system.

  • This compound (BBA) is an excellent candidate for applications requiring degradable polymers with moderate flexibility and a potentially slower, sustained-release profile. Its lower reactivity may necessitate more specialized polymerization techniques but offers the potential for controlled polymer architecture. It is ideal for long-term implants or depots where release over several weeks or months is desired.

  • 4-Vinylbenzoic acid (VBA) should be selected for applications demanding high thermal stability and a non-degradable polymer backbone. It is well-suited for creating rigid, permanent hydrogels or nanoparticles where drug release is controlled by diffusion or by the cleavage of a specially designed drug-tether.[13]

  • 4-(2-Acryloyloxyethoxy)benzoic acid (AEBA) is the monomer of choice for applications that require rapid polymerization and a degradable, flexible final product. Its high reactivity is advantageous for UV-curing or emulsion polymerization processes. It is likely to exhibit a faster degradation profile than Poly(BBA), making it suitable for applications requiring drug release over a period of days to a few weeks.

By understanding the fundamental trade-offs between reactivity, degradability, and rigidity presented in this guide, researchers can strategically select the optimal monomer to engineer advanced polymer-based therapeutics with precisely tailored performance characteristics.

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A Comparative Guide to the Molecular Weight Validation of 4-(But-3-en-1-yloxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the unambiguous confirmation of a compound's identity is a foundational requirement. For a molecule such as 4-(But-3-en-1-yloxycarbonyl)benzoic acid, which serves as a versatile intermediate in the synthesis of polymers and pharmaceuticals, validating its molecular weight is not merely a procedural step but a critical checkpoint for ensuring purity, and structural integrity, and predicting stoichiometric relationships in subsequent reactions.[1] This guide provides a comparative analysis of orthogonal analytical techniques for the robust validation of this compound's molecular weight.

Theoretical Molecular Weight: The Reference Standard

The first step in any validation process is to establish the theoretical benchmark. The structure of this compound, a monoester of terephthalic acid, corresponds to the molecular formula C₁₂H₁₂O₄ .[1][2][3]

Based on this formula, the theoretical molecular weights are calculated as:

  • Average Mass: 220.22 g/mol [1][2][3]

  • Exact Mass (Monoisotopic): 220.0736 g/mol [2]

These values serve as the primary reference points against which all experimental data will be compared. Any significant deviation from these figures signals potential impurities, structural misassignment, or sample degradation.

Comparison of Core Validation Techniques

A multi-pronged approach, employing techniques that rely on different physical principles, provides the most trustworthy validation. Here, we compare three gold-standard methods: High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.

Technique Primary Measurement Key Advantage Limitations
High-Resolution Mass Spectrometry (HRMS) Exact mass-to-charge ratio (m/z)Directly confirms elemental composition with high precision (<5 ppm).[4][5]Does not provide direct structural connectivity information; cannot distinguish between isomers.[5]
NMR Spectroscopy Nuclear spin transitions in a magnetic fieldProvides definitive structural elucidation and atom connectivity.[6][7]Indirectly confirms molecular weight via structure; requires pure samples for clear interpretation.
Elemental Analysis (CHN) Percentage by mass of C, H, NConfirms the empirical formula by quantifying elemental ratios.[8]Does not provide the molecular formula directly without a separate molecular weight determination.[8]

Method 1: High-Resolution Mass Spectrometry (HRMS)

HRMS is the most direct and precise method for confirming the molecular formula of a compound.[4][9] Unlike low-resolution mass spectrometry, HRMS can measure mass to several decimal places, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions.[10]

Experimental Protocol: ESI-TOF HRMS
  • Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Introduce the sample into an Electrospray Ionization (ESI) source. ESI is a soft ionization technique that minimizes fragmentation, ensuring the detection of the molecular ion.[11][12]

  • Mass Analysis: Analyze the generated ions using a Time-of-Flight (TOF) mass analyzer, which separates ions based on their mass-to-charge ratio (m/z) with high resolving power.[13]

  • Detection: Detect the separated ions to generate a mass spectrum. The peak with the highest m/z value, assuming a single charge, typically corresponds to the molecular ion.[11][14]

Data Interpretation

The primary goal is to identify the molecular ion peak. In ESI, molecules often form adducts with protons [M+H]⁺ or sodium [M+Na]⁺ in positive ion mode, or lose a proton [M-H]⁻ in negative ion mode.

Ion Adduct Theoretical Exact Mass (m/z) Hypothetical Experimental (m/z) Mass Error (ppm)
[M+H]⁺221.0808221.0805-1.36
[M+Na]⁺243.0628243.0625-1.23
[M-H]⁻219.0663219.0667+1.83

A mass error of less than 5 ppm between the theoretical and experimental exact mass provides strong evidence for the proposed elemental composition of C₁₂H₁₂O₄.

Workflow Diagram

HRMS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometer Sample Compound in Methanol ESI Electrospray Ionization (ESI) Sample->ESI Infusion TOF TOF Mass Analyzer ESI->TOF Ion Beam Detector Detector TOF->Detector Separated Ions Data Data Analysis (m/z vs. Abundance) Detector->Data Signal

Caption: High-Resolution Mass Spectrometry (HRMS) experimental workflow.

Method 2: Orthogonal Validation by NMR Spectroscopy

While HRMS confirms the mass, Nuclear Magnetic Resonance (NMR) spectroscopy validates the structure.[6] By confirming the unique chemical environments and connectivity of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, NMR provides irrefutable, albeit indirect, evidence of the molecular formula and thus the molecular weight.[15]

Experimental Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a reference standard like tetramethylsilane (TMS).[6]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

Expected Spectral Features for C₁₂H₁₂O₄
  • ¹H NMR:

    • Aromatic Protons: Two distinct doublets in the ~7.8-8.2 ppm region, integrating to 2H each.

    • Carboxylic Acid Proton: A broad singlet, typically >10 ppm (may be exchanged with D₂O).

    • Butenyloxy Chain: Signals corresponding to the -OCH₂-, -CH₂-, =CH-, and =CH₂ protons, with characteristic chemical shifts and splitting patterns.[15][16]

  • ¹³C NMR:

    • Should display exactly 10 unique carbon signals (due to symmetry in the benzene ring where two pairs of carbons are equivalent). This count is a powerful check on the molecular formula.

The consistency of the observed chemical shifts, integration values, and splitting patterns with the proposed structure of this compound confirms its identity.[15]

Logical Diagram for NMR Validation

NMR_Logic Proposed Proposed Structure C₁₂H₁₂O₄ H_NMR ¹H NMR Spectrum Analysis (Shifts, Integration, Splitting) Proposed->H_NMR C_NMR ¹³C NMR Spectrum Analysis (Number of Signals) Proposed->C_NMR Conclusion Structure Confirmed MW = 220.22 H_NMR->Conclusion C_NMR->Conclusion

Caption: Logic flow for structural confirmation via NMR spectroscopy.

Method 3: Classical Confirmation by Elemental Analysis

Elemental analysis is a classic technique that determines the mass percentage of individual elements (typically Carbon, Hydrogen, and Nitrogen) in a sample.[8] This data is used to calculate the empirical formula, which is the simplest whole-number ratio of atoms in the compound.[8][17][18]

Theoretical vs. Experimental Composition

The theoretical elemental composition is calculated from the molecular formula C₁₂H₁₂O₄ (Molar Mass = 220.22 g/mol ).

Element Theoretical % Hypothetical Experimental % Deviation
Carbon (C)65.45%65.31%-0.14%
Hydrogen (H)5.49%5.57%+0.08%

An experimental result that falls within ±0.4% of the theoretical value is considered a good match and validates the empirical formula of the compound. When combined with a molecular weight determination from mass spectrometry, this confirms the molecular formula.[8][19]

Conclusion

For drug development professionals and researchers, robust validation is non-negotiable. While High-Resolution Mass Spectrometry provides the most direct and accurate measurement of molecular weight, its combination with orthogonal techniques like NMR spectroscopy and elemental analysis creates a self-validating system. The convergence of data from these distinct analytical methods provides the highest degree of confidence in the identity, purity, and molecular weight of This compound , ensuring the reliability of all subsequent research and development activities.

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A Comparative Guide to Polymers Derived from Benzoic Acid Esters for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug delivery, the rational design of polymeric carriers is paramount to achieving desired therapeutic outcomes. Among the vast array of biodegradable polymers, those derived from benzoic acid esters represent a versatile class of materials with tunable properties. This guide provides an in-depth performance comparison of polymers synthesized from various benzoic acid esters, offering researchers, scientists, and drug development professionals a comprehensive understanding of their structure-property relationships and potential applications in controlled drug release.

Introduction: The Significance of Aromatic Polyesters in Drug Delivery

Aromatic polyesters, characterized by the presence of benzene rings in their backbone, offer a unique combination of mechanical integrity, thermal stability, and options for chemical functionalization.[1] The incorporation of benzoic acid and its derivatives into the polymer chain allows for the fine-tuning of properties such as hydrophobicity, degradation rate, and drug-polymer interactions, all of which are critical parameters in the design of effective drug delivery systems.[2] This guide will explore how variations in the ester group and substitutions on the benzoic acid ring influence the performance of the resulting polymers.

The Influence of Benzoic Acid Ester Structure on Polymer Properties

The performance of polymers derived from benzoic acid esters is intrinsically linked to their chemical structure. Key modifications, such as the length of the alkyl chain in the ester group or the presence of functional groups on the aromatic ring, can significantly alter the polymer's thermal, mechanical, and drug release characteristics.

Impact of Alkyl Ester Chain Length

While direct comparative studies on a homologous series of simple poly(alkyl benzoates) are not extensively available in the reviewed literature, it is a well-established principle in polymer science that increasing the length of alkyl side chains generally leads to a decrease in the glass transition temperature (Tg) and increased flexibility of the polymer backbone. This is due to the plasticizing effect of the longer, more mobile alkyl chains, which increases the free volume within the polymer matrix. This principle has been observed in ionizable amino-polyesters, where a longer alkyl side chain corresponded to a lower Tg.

The Role of Substituents on the Benzoic Acid Ring

The introduction of functional groups, such as hydroxyl (-OH) groups, onto the benzoic acid ring dramatically influences the polymer's properties and potential for drug delivery applications. Polymers derived from hydroxybenzoic acid isomers (ortho-, meta-, and para-) exhibit distinct characteristics.

For instance, poly(p-hydroxybenzoic acid) is known for its high crystallinity and thermal stability, which can result in slower drug release profiles.[3] The position of the hydroxyl group affects the polymer chain's linearity and packing ability, which in turn influences its thermal and mechanical properties.

Performance Comparison: Thermal and Mechanical Properties

The thermal and mechanical stability of a polymer are crucial for its processing into a drug delivery device and its performance in vivo. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing these properties.[4][5]

Table 1: Illustrative Thermal Properties of Aromatic Polyesters

Polymer SystemGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Decomposition Temp. (Td) (°C)Reference
Poly(2-hydroxymethylbenzoic acid)~60-80 (estimated)->300[6]
Poly(p-hydroxybenzoic acid)>350 (softening)>500~550[3]
Copolyester of 4-HBA and 6-HNA100-120280-330>450[7]

Note: The data presented are illustrative and can vary based on molecular weight and synthesis conditions. The Tg for Poly(2-hydroxymethylbenzoic acid) is an educated estimation based on related structures, as specific data was not found in the provided search results.

Aromatic polyesters generally exhibit high thermal stability due to the rigidity of the benzene rings in the polymer backbone.[7] The mechanical properties, such as tensile strength and modulus, are also influenced by the monomer structure. Highly crystalline polymers like poly(p-hydroxybenzoic acid) tend to be strong but brittle.

Drug Release Kinetics: A Functional Comparison

The ultimate goal of a drug delivery vehicle is to release its therapeutic payload in a controlled manner. The drug release profile from polymers derived from benzoic acid esters is governed by a combination of factors, including drug diffusion through the polymer matrix and degradation of the polymer itself.[8]

The hydrophobicity of the polymer plays a significant role. More hydrophobic polymers will generally exhibit slower release of hydrophobic drugs due to stronger drug-polymer interactions and slower water penetration, which is necessary for polymer hydrolysis. Conversely, the release of hydrophilic drugs may be faster from more hydrophobic matrices.

Unfortunately, direct comparative studies on drug release from a homologous series of poly(benzoic acid esters) are scarce in the literature. However, it is understood that modifications to the polymer backbone, such as the inclusion of more flexible or hydrophilic segments, can accelerate drug release. The crystallinity of the polymer matrix is also a key factor; drugs dispersed in the amorphous regions are typically released faster than those in the crystalline domains.[9]

Biocompatibility Profile

It is crucial to conduct thorough in vitro and in vivo biocompatibility studies, including cytotoxicity assays and implantation studies, for any new polymer formulation intended for drug delivery.[10][14]

Experimental Protocols

To facilitate further research and development, this section provides detailed, step-by-step methodologies for the synthesis and characterization of polymers derived from benzoic acid esters.

Synthesis of Polyesters via Melt Polycondensation

Melt polycondensation is a common solvent-free method for synthesizing high-molecular-weight polyesters.[6]

Protocol for the Synthesis of Poly(2-hydroxymethylbenzoic acid): [6]

  • Reactor Setup: A three-neck round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet and outlet, and a distillation condenser with a collection flask.

  • Charging the Reactor: The flask is charged with 2-hydroxymethylbenzoic acid and a catalytic amount of antimony(III) oxide (approximately 0.05% by weight of the monomer).[6]

  • Inert Atmosphere: The system is purged with dry nitrogen for 15-20 minutes to remove air and moisture. A gentle nitrogen flow is maintained during the initial heating phase.[6]

  • Esterification: The reaction mixture is heated to slightly above the monomer's melting point (130-140°C) with stirring to form a homogeneous melt. The temperature is then slowly increased to 180-200°C. Water, the byproduct of the esterification reaction, will distill and be collected. This temperature is maintained for 2-4 hours.[6]

  • Polycondensation: The temperature is gradually increased to 220-240°C, and a vacuum is slowly applied to the system (reducing the pressure to below 1 mmHg). This step removes residual water and drives the polymerization to a higher molecular weight. The reaction is continued for an additional 3-5 hours, during which an increase in viscosity will be observed.[6]

  • Polymer Recovery and Purification: The reactor is cooled to room temperature under a nitrogen atmosphere. The solid polymer is then dissolved in a suitable solvent (e.g., chloroform or THF), and precipitated by adding the solution to a large volume of cold methanol with vigorous stirring. The purified polymer is collected by filtration and dried under vacuum.[6]

melt_polycondensation Monomer Benzoic Acid Ester Monomer + Catalyst Reactor Three-Neck Flask Monomer->Reactor Charge Heating Heating Mantle Reactor->Heating Stirring Mechanical Stirrer Reactor->Stirring N2 Nitrogen Inlet/Outlet Reactor->N2 Condenser Condenser & Collection Flask Reactor->Condenser Esterification (180-200°C) Water byproduct removed Vacuum Vacuum Pump Condenser->Vacuum Polycondensation (220-240°C, <1 mmHg) Viscosity Increases Purification Dissolution & Precipitation Vacuum->Purification Cool & Dissolve FinalPolymer Purified Polyester Purification->FinalPolymer Precipitate & Dry

Caption: Workflow for the synthesis of polyesters via melt polycondensation.

Characterization Techniques
  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer. A small sample (5-10 mg) is sealed in an aluminum pan and subjected to a controlled heating and cooling cycle (e.g., heating at 10°C/min) under a nitrogen atmosphere.[15]

  • Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability and decomposition temperature of the polymer. The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air), and the weight loss is measured as a function of temperature.[4]

GPC separates polymer molecules based on their size in solution to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). The polymer is dissolved in a suitable solvent (e.g., THF or chloroform) and injected into a GPC system equipped with a column set appropriate for the expected molecular weight range and a refractive index (RI) detector. The system is calibrated with polymer standards of known molecular weights.

Preparation of Drug-Loaded Nanoparticles

Nanoprecipitation is a common method for preparing drug-loaded nanoparticles from pre-formed polymers.[6]

  • Solution Preparation: The polymer and the hydrophobic drug are co-dissolved in a water-miscible organic solvent (e.g., acetone or THF).[2]

  • Nanoprecipitation: This organic solution is added dropwise to a continuously stirred aqueous solution, which may contain a surfactant (e.g., Pluronic F68 or PVA) to stabilize the nanoparticles.[6]

  • Solvent Evaporation: The organic solvent is removed under reduced pressure, leading to the formation of a stable nanoparticle suspension.

  • Purification: The nanoparticles are purified by centrifugation or dialysis to remove any unencapsulated drug and excess surfactant.[6]

nanoparticle_formation cluster_organic_phase Organic Phase cluster_aqueous_phase Aqueous Phase Polymer Polymer Solution_Org Polymer-Drug Solution Polymer->Solution_Org Drug Hydrophobic Drug Drug->Solution_Org Solvent_Org Water-Miscible Organic Solvent Solvent_Org->Solution_Org Nanoprecipitation Nanoprecipitation (Dropwise addition with stirring) Solution_Org->Nanoprecipitation Water Water Solution_Aq Aqueous Solution Water->Solution_Aq Surfactant Surfactant Surfactant->Solution_Aq Solution_Aq->Nanoprecipitation Solvent_Evap Solvent Evaporation Nanoprecipitation->Solvent_Evap Purification Purification (Centrifugation/Dialysis) Solvent_Evap->Purification Nanoparticles Drug-Loaded Nanoparticles Purification->Nanoparticles

Caption: General workflow for the preparation of drug-loaded nanoparticles via nanoprecipitation.

In Vitro Drug Release Study
  • Sample Preparation: A known amount of drug-loaded nanoparticles is dispersed in a release medium (e.g., phosphate-buffered saline, pH 7.4) in a series of vials.

  • Incubation: The vials are incubated at 37°C in a shaking water bath.

  • Sampling: At predetermined time intervals, a vial is removed, and the nanoparticles are separated from the release medium by centrifugation.

  • Analysis: The concentration of the drug in the supernatant is quantified using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

  • Data Analysis: The cumulative percentage of drug released is plotted against time to generate the drug release profile.

Conclusion and Future Perspectives

Polymers derived from benzoic acid esters offer a promising platform for the development of advanced drug delivery systems. By judiciously selecting the monomer structure, researchers can tailor the thermal, mechanical, and drug release properties of the resulting polymers to meet the specific requirements of a given therapeutic application. While this guide provides a foundational understanding of these materials, further systematic studies are needed to fully elucidate the structure-property-performance relationships, particularly with respect to direct comparisons of homologous polymer series and their in vivo behavior. The continued exploration of novel benzoic acid-based monomers and polymerization techniques will undoubtedly lead to the development of next-generation drug carriers with enhanced efficacy and safety profiles.

References

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A Senior Application Scientist's Guide to Confirming the Purity of Synthesized Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the fields of pharmaceutical development and synthetic chemistry, the purity of a synthesized compound is not merely a quality metric; it is a fundamental determinant of its efficacy, safety, and regulatory compliance. Benzoic acid and its derivatives are ubiquitous scaffolds in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs). Consequently, the rigorous confirmation of their purity is a critical, non-negotiable step in the research and development pipeline. This guide provides an in-depth comparison of the principal analytical methods for this purpose, grounded in scientific principles and field-proven insights to empower researchers in making informed decisions.

The International Council for Harmonisation (ICH) Q3A(R2) guideline establishes thresholds for reporting, identifying, and qualifying impurities in new drug substances, making robust analytical methods essential.[1][2][3] This guide will explore the causality behind experimental choices for each technique and present them as self-validating systems.

Choosing the Right Analytical Tool: A Strategic Overview

The selection of an analytical method is dictated by the physicochemical properties of the benzoic acid derivative and the specific information required. Key considerations include the analyte's volatility, polarity, thermal stability, and the nature of potential impurities (e.g., starting materials, by-products, degradation products).

A logical approach to method selection can be visualized as follows:

MethodSelection Start Synthesized Benzoic Acid Derivative IsVolatile Is the compound sufficiently volatile and thermally stable? Start->IsVolatile GC Gas Chromatography (GC) IsVolatile->GC Yes HPLC High-Performance Liquid Chromatography (HPLC) IsVolatile->HPLC No IsCrystalline Is the compound a highly crystalline solid? SecondaryQuant Orthogonal Quantitative Analysis (Assay) IsCrystalline->SecondaryQuant No DSC Differential Scanning Calorimetry (DSC) IsCrystalline->DSC Yes PrimaryQuant Primary Quantitative Analysis (Relative Purity) PrimaryQuant->IsCrystalline StructureID Structural Confirmation & Impurity ID PrimaryQuant->StructureID Titration Acid-Base Titration SecondaryQuant->Titration qNMR Quantitative NMR (qNMR) SecondaryQuant->qNMR NMR NMR Spectroscopy ('H, ¹³C) StructureID->NMR MS Mass Spectrometry (MS) StructureID->MS GC->PrimaryQuant HPLC->PrimaryQuant DSC->SecondaryQuant

Caption: Decision tree for selecting an appropriate analytical method.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity

HPLC is the most common and versatile technique for assessing the purity of non-volatile or thermally sensitive benzoic acid derivatives.[4] It separates components based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[5][6]

Principle of Causality: For most benzoic acid derivatives, which possess aromatic character and moderate polarity, Reverse-Phase HPLC (RP-HPLC) is the method of choice. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The key to achieving sharp, symmetrical peaks for these acidic compounds is controlling the mobile phase pH. By setting the pH at least 1.5-2 units below the pKa of the benzoic acid's carboxyl group (typically pKa ~4.2), the analyte is maintained in its neutral, protonated form.[7] This suppresses ionization and prevents secondary interactions with residual silanol groups on the silica-based stationary phase, which are a primary cause of peak tailing.[7]

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_data 3. Data Processing SamplePrep Sample Preparation (1 mg/mL in mobile phase, filter 0.45 µm) Equilibrate Column Equilibration (Stable Baseline) SamplePrep->Equilibrate MobilePhasePrep Mobile Phase Preparation (e.g., ACN:H₂O with 0.1% TFA, degassed) MobilePhasePrep->Equilibrate SST System Suitability Test (SST) (Inject standard, check Tailing Factor, Plate Count, RSD) Equilibrate->SST Inject Inject Sample SST->Inject If SST Passes Integrate Peak Integration Inject->Integrate Calculate Calculate Area % Purity = (Area_Main / Area_Total) * 100 Integrate->Calculate Report Generate Report Calculate->Report

Caption: Standard workflow for HPLC purity determination.

Experimental Protocol: HPLC Purity by Area Normalization
  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 70:30 v/v) containing an acid modifier like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. Filter through a 0.45 µm filter and degas.

  • Sample Preparation: Accurately weigh and dissolve the synthesized benzoic acid derivative in the mobile phase to a concentration of approximately 1 mg/mL.[8] Filter the solution through a 0.45 µm syringe filter.[8]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of maximum absorbance (e.g., 230 nm or 254 nm).[9]

    • Injection Volume: 10 µL.

  • System Suitability Test (SST): Before sample analysis, perform at least five replicate injections of a standard solution. The system is deemed suitable if the relative standard deviation (RSD) of the peak area is ≤ 2.0%, the tailing factor is ≤ 2.0, and the theoretical plate count is > 2000, as per general USP <621> guidelines.[10][11] This step is a self-validating control, ensuring the chromatographic system is performing adequately.

  • Analysis: Inject the prepared sample solution and run the chromatogram for a sufficient duration to elute any late-eluting impurities.

  • Calculation: Determine the purity using the area normalization method:

    • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Gas Chromatography (GC): For Volatile Derivatives

GC is the ideal choice for analyzing benzoic acid derivatives that are volatile and thermally stable.[12] Separation is achieved based on the compound's boiling point and its interaction with the stationary phase coated on the inside of a long, narrow column.[13]

Principle of Causality: The primary requirement for GC is that the analyte can be vaporized without decomposition.[12] For benzoic acid derivatives with polar functional groups (-COOH, -OH), derivatization (e.g., silylation) is often necessary to increase volatility and reduce peak tailing by masking the polar sites. The choice of a stationary phase is critical; a mid-polarity phase (e.g., 5% Phenyl Polysiloxane) is often a good starting point for these aromatic compounds.

Experimental Protocol: GC with Flame Ionization Detection (FID)
  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., Dichloromethane, Ethyl Acetate) to a concentration of ~1 mg/mL. If required, add a derivatizing agent (e.g., BSTFA) and heat to complete the reaction.

  • Chromatographic Conditions:

    • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen at a constant flow.

    • Injector Temperature: 250 °C.

    • Detector (FID) Temperature: 300 °C.

    • Oven Program: Start at 100 °C, hold for 2 min, then ramp at 10 °C/min to 280 °C, hold for 5 min.

  • Analysis: Inject 1 µL of the prepared sample.

  • Calculation: Similar to HPLC, purity is typically calculated by the area percent method, excluding the solvent peak.[14]

Quantitative NMR (qNMR): An Absolute Purity Method

Unlike chromatographic methods that provide relative purity, quantitative Nuclear Magnetic Resonance (qNMR) can determine absolute purity (assay) without the need for a reference standard of the analyte itself.[15][16] It is a primary ratio method based on the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to it.[15][17]

Principle of Causality: For qNMR to be accurate, several conditions must be met. A high-purity, stable internal standard with a simple spectrum (e.g., maleic acid, dimethyl sulfone) must be chosen that has at least one resonance peak completely resolved from all analyte and impurity peaks. To ensure accurate integration, a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of any proton being quantified is crucial. This allows for complete relaxation of the nuclei between pulses, making the signal integral directly proportional to the molar concentration.

Experimental Protocol: ¹H qNMR Purity Assay
  • Sample Preparation:

    • Accurately weigh ~10 mg of the synthesized benzoic acid derivative (m_analyte).

    • Accurately weigh ~10 mg of a high-purity internal standard (m_std) into the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6) and transfer to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitation (e.g., 90° pulse, relaxation delay D1 = 30-60s).

  • Data Processing:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved peak for the analyte (I_analyte) and a well-resolved peak for the internal standard (I_std).

  • Calculation: The purity (P_analyte) is calculated using the following formula[15]:

    P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I: Integral value

    • N: Number of protons for the integrated signal

    • M: Molar mass

    • m: Mass

    • P_std: Purity of the internal standard

Mass Spectrometry (MS) and Titration: Orthogonal Confirmation

Mass Spectrometry (MS): While not a primary tool for quantitating purity, MS, especially when coupled with a chromatographic inlet (LC-MS, GC-MS), is indispensable for impurity identification.[][19] High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental compositions for the parent compound and any detected impurities, which is critical for meeting ICH identification thresholds.[1][4][19]

Acid-Base Titration: This classic technique provides an excellent, low-cost method for determining the absolute purity (assay) of a benzoic acid derivative.[20][21] It is a powerful orthogonal technique to chromatography.

Principle of Causality: The method relies on the precise stoichiometry of the acid-base neutralization reaction.[22] A known mass of the acidic compound is dissolved and titrated with a standardized strong base (e.g., NaOH). The use of a primary standard like potassium hydrogen phthalate (KHP) to first standardize the NaOH titrant ensures the traceability and accuracy of the measurement.

Experimental Protocol: Titrimetric Assay
  • Standardize NaOH Titrant: Prepare an ~0.1 M NaOH solution. Accurately weigh dried KHP, dissolve in water, add phenolphthalein indicator, and titrate with the NaOH solution to the faint pink endpoint. Calculate the exact molarity of the NaOH.

  • Sample Titration: Accurately weigh the synthesized benzoic acid derivative (~200 mg), dissolve in a suitable solvent (e.g., neutralized ethanol), add phenolphthalein, and titrate with the standardized 0.1 M NaOH to the endpoint.[21][22]

  • Calculation:

    • Purity (%) = (V_NaOH * M_NaOH * MW_analyte) / (m_sample) * 100 Where:

    • V_NaOH: Volume of NaOH used (L)

    • M_NaOH: Molarity of standardized NaOH (mol/L)

    • MW_analyte: Molecular weight of the analyte ( g/mol )

    • m_sample: Mass of the sample (mg)

Differential Scanning Calorimetry (DSC): A Thermal Method for High-Purity Solids

For highly pure, crystalline substances, DSC offers a rapid method to determine purity.[23][24] The technique is based on the van't Hoff equation, which describes the melting point depression of a substance due to the presence of impurities.[25]

Principle of Causality: As a sample containing impurities is heated, the impurities create a eutectic system, causing the material to melt over a broader temperature range and at a lower temperature than the pure substance. The DSC instrument measures the heat flow required to heat the sample, and the shape of the resulting melting endotherm can be mathematically analyzed to calculate the mole percent purity. This method is only applicable to samples that are crystalline, thermally stable through their melt, and where the impurities are soluble in the melt but not the solid phase.[23][24] Purity values are most accurate for samples that are already >98.5% pure.[24]

Comparative Summary of Analytical Methods

Technique Principle Information Provided Typical Use Strengths Limitations
HPLC Differential partitioning between mobile and stationary phases.[5]Relative purity (area %), retention times of impurities.Primary quantitative purity assessment for non-volatile compounds.High sensitivity, high resolution, widely applicable, quantitative.[8]Requires method development; reference standards needed for impurity identification.
GC Partitioning between a carrier gas and a stationary phase based on volatility.[12]Relative purity (area %), detection of residual solvents.Purity of volatile and thermally stable compounds.Excellent for volatile impurities and residual solvents.[12]Not suitable for non-volatile or thermally labile compounds; may require derivatization.
qNMR Signal intensity is directly proportional to the number of nuclei.[15]Absolute purity (assay), structural confirmation.Orthogonal assay method; purity assignment of reference standards.Absolute method (no analyte standard needed), non-destructive, structurally informative.[17][26]Lower sensitivity than chromatography; requires expensive equipment and careful experimental setup.
Titration Stoichiometric acid-base neutralization.[21]Absolute purity (assay).Orthogonal assay method for acidic/basic compounds.High precision, low cost, based on fundamental chemical principles (traceable).[22]Only measures total acidity/basicity; non-specific for impurities.
MS Mass-to-charge ratio of ionized molecules.[27]Molecular weight confirmation, structural elucidation of impurities.Impurity identification and characterization.Extremely high sensitivity and specificity; provides structural information.[19][28]Not inherently quantitative for purity without extensive calibration.
DSC Measurement of melting point depression due to impurities.[25]Absolute purity (mole %).Purity confirmation for highly pure crystalline solids.Fast, requires small sample amount, absolute method.[23]Only suitable for >98.5% pure, crystalline, thermally stable compounds.[24]

Conclusion

Confirming the purity of synthesized benzoic acid derivatives requires a multi-pronged, orthogonal approach. While HPLC serves as the primary tool for quantitative purity assessment and impurity profiling, its results must be validated by at least one mechanistically different method. Quantitative NMR and acid-base titration provide excellent, independent determinations of absolute purity (assay), serving as a crucial cross-validation. Meanwhile, LC-MS is the definitive technique for the structural identification of unknown impurities, a requirement under regulatory guidelines like ICH Q3A.[1][2] By judiciously selecting and combining these methods, researchers can build a comprehensive and trustworthy purity profile, ensuring the quality and integrity of their synthesized compounds for their intended scientific applications.

References

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comparing the inhibitory effects of benzoic and cinnamic acid derivatives on polyphenol oxidase

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Inhibitory Effects of Benzoic and Cinnamic Acid Derivatives on Polyphenol Oxidase

Authored by a Senior Application Scientist

Polyphenol oxidase (PPO) is a key enzyme that holds significant implications across various industries, from preventing food spoilage to the development of treatments for hyperpigmentation.[1] This guide provides a detailed comparative analysis of two important classes of phenolic acid inhibitors: benzoic acid derivatives and cinnamic acid derivatives. We will explore their mechanisms of action, relative potencies, and the structural features that govern their inhibitory effects, supported by experimental data and protocols for researchers in the field.

The Central Role of Polyphenol Oxidase (PPO) in Enzymatic Browning

Polyphenol oxidase (EC 1.14.18.1), also known as tyrosinase, is a copper-containing enzyme that is widely distributed in nature.[2][3][4] Its primary function is to catalyze two distinct reactions in the presence of oxygen: the hydroxylation of monophenols to o-diphenols and the subsequent oxidation of o-diphenols to highly reactive o-quinones.[2][5] These quinones are unstable and readily polymerize, or react with other cellular components like amino acids, to form dark brown, black, or red pigments known as melanins.[5][6]

This process, termed enzymatic browning, is a major concern in the food industry as it leads to undesirable changes in the color, flavor, and nutritional value of fruits and vegetables upon cutting or bruising.[1][4] Conversely, in pharmacology, the inhibition of tyrosinase (a PPO) is a primary strategy for treating skin hyperpigmentation disorders by controlling melanin production.[3][7] Consequently, the identification and characterization of effective PPO inhibitors are of paramount scientific and commercial interest.

Benzoic Acid Derivatives: The Competitive Inhibitors

Benzoic acid and its derivatives are simple aromatic carboxylic acids that have long been recognized for their preservative and antimicrobial properties.[8][9] Their potential as PPO inhibitors stems from their structural similarity to the phenolic substrates of the enzyme.

Mechanism of Action

The primary mechanism by which benzoic acid derivatives inhibit PPO is competitive inhibition .[1][10] In this model, the inhibitor molecule, being structurally analogous to the natural substrate, binds reversibly to the enzyme's active site. This binding event physically blocks the substrate from accessing the catalytic copper ions, thereby preventing the oxidation reaction from occurring.[11][12] The formation of this dead-end enzyme-inhibitor complex can be overcome by increasing the substrate concentration.[2]

Molecular docking studies have suggested that benzoic acid can chelate with a copper atom in the PPO active site, with hydrogen bonding further stabilizing the enzyme-inhibitor complex.[13]

Structure-Activity Relationship

The inhibitory potency of benzoic acid derivatives is influenced by the nature and position of substituents on the benzene ring. Studies have synthesized and tested various derivatives, finding that specific hydroxyl and methoxy substitutions can significantly alter the binding affinity for the tyrosinase active site.[7][14][15][16] For instance, certain synthesized benzamides and benzoates have shown inhibitory potentials far exceeding that of the commonly used inhibitor, kojic acid.[15][16]

Cinnamic Acid Derivatives: A More Potent and Versatile Class of Inhibitors

Cinnamic acid derivatives, which possess a phenyl ring attached to a propenoic acid moiety, are also widespread in the plant kingdom and are known for their diverse biological activities, including antioxidant and anti-inflammatory properties.[17][18] Research consistently demonstrates that they are, as a class, more potent PPO inhibitors than their benzoic acid counterparts.[1]

Mechanism of Action

Unlike the predominantly competitive inhibition seen with benzoic acid derivatives, cinnamic acids exhibit a broader and more complex range of inhibitory mechanisms. Depending on the specific derivative and experimental conditions, they can act as competitive, non-competitive, or mixed-type inhibitors .[1][19][20][21]

  • Competitive Inhibition: Similar to benzoic acids, some derivatives compete directly with the substrate.

  • Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site, changing the enzyme's conformation and reducing its catalytic efficiency, regardless of whether the substrate is bound.[20]

  • Mixed-type Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the binding affinity of the substrate (Km) and the maximum reaction velocity (Vmax).[1][19]

This versatility is a key reason for their enhanced potency. Molecular docking studies reveal that the structural complexity of cinnamic acid derivatives allows for more stable interactions within the PPO active site, often involving the formation of more hydrogen bonds compared to benzoic acid.[1] The presence and position of the carboxyl group are also critical for their binding and inhibitory effect.[19]

Head-to-Head Comparison: Benzoic vs. Cinnamic Acid Derivatives

A direct comparative analysis reveals a clear distinction in the efficacy and mechanism of these two classes of inhibitors.

Inhibitory Potency

Experimental data consistently shows that cinnamic acid derivatives have a stronger inhibitory effect on PPO.[1] A study directly comparing 18 different hydroxyl derivatives of both acids found that 2,4-dihydroxycinnamic acid was the most potent inhibitor identified, with an IC₅₀ value significantly lower than that of the most effective benzoic acid derivative tested.[1]

Table 1: Comparative Inhibitory Data for Representative Benzoic and Cinnamic Acid Derivatives on PPO

CompoundClassIC₅₀ (mmol/L)Inhibition TypeSource
Benzoic AcidBenzoic Acid Derivative1.425Competitive[1]
Benzoic AcidBenzoic Acid Derivative0.147Competitive[10]
2,4-Dihydroxycinnamic AcidCinnamic Acid Derivative0.092Mixed[1]
4-Carboxycinnamic AcidCinnamic Acid DerivativeStrongest inhibitor among tested derivativesMixed[19]
Cinnamic AcidCinnamic Acid Derivative-Non-competitive[20]
Methyl CinnamateCinnamic Acid DerivativeWeakest inhibitor among tested derivativesCompetitive[19]

Note: IC₅₀ values can vary based on enzyme source, substrate, and assay conditions. This table is for comparative illustration.

Mechanistic Differences and Molecular Interactions

The fundamental difference lies in their interaction with the enzyme. Benzoic acid's simpler structure generally limits it to competing for the active site. In contrast, the three-carbon chain of cinnamic acid provides greater conformational flexibility, allowing its derivatives to bind not only to the active site but also to allosteric sites, leading to mixed or non-competitive inhibition.[1][20] This ability to form more stable complexes, facilitated by enhanced hydrogen bonding, is a primary reason for their superior inhibitory performance.[1] Furthermore, factors like pH can significantly enhance the inhibitory effects of cinnamic acid derivatives, a phenomenon linked to stronger binding interactions under acidic conditions.[19]

Visualizing the Inhibitors and Their Mechanism

To better understand the compounds and processes discussed, the following diagrams illustrate their structures and the general workflow for their evaluation.

G cluster_benzoic Benzoic Acid cluster_cinnamic Cinnamic Acid B_ring Benzene Ring B_cooh Carboxyl Group (-COOH) B_ring->B_cooh Attached to C_ring Benzene Ring C_chain Propenoic Acid Chain (-CH=CH-COOH) C_ring->C_chain Attached to

Caption: General chemical structures of Benzoic and Cinnamic Acid.

PPO_Inhibition E PPO (E) Active Site (Cu²⁺) ES Enzyme-Substrate Complex (ES) EI Enzyme-Inhibitor Complex (EI) (Inactive) E_altered PPO (E) Altered Conformation S Substrate (S) (e.g., Phenol) S->E:f1 binds P Product (P) (o-Quinone) I_comp Competitive Inhibitor (I) (e.g., Benzoic Acid) I_comp->E:f1 binds to active site I_noncomp Non-competitive Inhibitor (I) I_noncomp->E:f0 binds to allosteric site ES->E:f0 releases ES->P catalysis

Caption: Simplified PPO catalytic cycle and modes of inhibition.

Experimental Protocols for PPO Inhibition Analysis

Validating the inhibitory potential of compounds like benzoic and cinnamic acid derivatives requires robust and reproducible experimental design.

Protocol 1: Spectrophotometric Assay for PPO Activity and Inhibition

This protocol determines the IC₅₀ value, which is the concentration of an inhibitor required to reduce enzyme activity by 50%.

  • Enzyme Preparation: Use a commercially available mushroom PPO or prepare a partially purified enzyme extract from a plant source (e.g., apple, potato).[2][10] Dilute the enzyme in a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.5) to a working concentration.[2]

  • Reagent Preparation:

    • Substrate: Prepare a solution of a PPO substrate, such as L-DOPA or catechol, in the same buffer.[2][22]

    • Inhibitor Stock Solutions: Prepare stock solutions of the benzoic and cinnamic acid derivatives in a suitable solvent (e.g., ethanol or DMSO) and then make serial dilutions in the buffer.

  • Assay Procedure:

    • In a 96-well plate or cuvette, add the buffer, the inhibitor solution at various concentrations, and the enzyme solution.

    • Incubate the mixture for a short period (e.g., 5 minutes) at a constant temperature (e.g., 25-35°C) to allow for inhibitor-enzyme interaction.[2][22]

    • Initiate the reaction by adding the substrate solution.

    • Immediately measure the change in absorbance over time at a specific wavelength (e.g., 420 nm for catechol oxidation products) using a spectrophotometer.[2]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance).

    • Determine the percentage of inhibition for each inhibitor concentration relative to a control reaction (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value from the resulting dose-response curve.

Protocol 2: Kinetic Analysis via Lineweaver-Burk Plot

This method is crucial for determining the mechanism of inhibition (competitive, non-competitive, etc.).

  • Experimental Setup: Perform the PPO activity assay as described above. However, instead of using a single substrate concentration, run the assay with a range of substrate concentrations for each fixed concentration of the inhibitor.[10]

  • Data Collection: Measure the initial reaction velocities (v) for each combination of substrate [S] and inhibitor [I] concentration.

  • Plotting:

    • Calculate the reciprocals of the velocity (1/v) and substrate concentration (1/[S]).

    • Create a Lineweaver-Burk plot by graphing 1/v (y-axis) against 1/[S] (x-axis) for each inhibitor concentration.

  • Interpretation of the Plot:

    • Competitive Inhibition: The lines will intersect on the y-axis (Vmax is unchanged, Km increases).[10]

    • Non-competitive Inhibition: The lines will intersect on the x-axis (Km is unchanged, Vmax decreases).[23]

    • Mixed Inhibition: The lines will intersect in the second quadrant (both Vmax and Km are altered).[1]

    • From these plots, the inhibition constants (Ki) can be calculated.[10]

Caption: Experimental workflow for PPO inhibition assay and kinetic analysis.

Conclusion and Future Directions

The evidence strongly indicates that while both benzoic and cinnamic acid derivatives can inhibit polyphenol oxidase, cinnamic acid derivatives are generally more potent and mechanistically versatile inhibitors .[1] Their enhanced structural complexity allows for more stable and varied interactions with the enzyme, leading to superior inhibition. Benzoic acid derivatives, while effective, primarily act through a competitive mechanism that can be more easily overcome.[1][10]

This comparative understanding is crucial for drug development professionals and food scientists. For researchers designing novel PPO inhibitors, the cinnamic acid scaffold represents a more promising starting point.[7][14] Future research should focus on synthesizing novel derivatives with optimized substituent groups to further enhance binding affinity and specificity, leading to the development of next-generation agents for controlling enzymatic browning and treating pigmentation disorders.

References

  • Sun, Y., Zhang, Y., Chen, J., Li, H., & Li, B. (2021). Comparing the effect of benzoic acid and cinnamic acid hydroxyl derivatives on polyphenol oxidase: activity, action mechanism, and molecular docking. Journal of the Science of Food and Agriculture, 102(9), 3771-3779. [Link]

  • Li, S., Zhang, Y., Liu, X., Sun, Y., & Chen, J. (2024). Inhibition of cinnamic acid and its derivatives on polyphenol oxidase: Effect of inhibitor carboxyl group and system pH. International Journal of Biological Macromolecules, 259(Pt 2), 129285. [Link]

  • Abumhen, A. O., et al. (2020). Hydroxyl substituted benzoic acid/cinnamic acid derivatives: Tyrosinase inhibitory kinetics, anti-melanogenic activity and molecular docking studies. Bioorganic & Medicinal Chemistry Letters, 30(2), 126722. [Link]

  • Gouzi, H., Coradin, T., Nunez-Delicado, E., & Benmansour, A. (2010). Inhibition Kinetics of Agaricus bisporus (JE Lange) Imbach Polyphenol Oxidase. The Open Enzyme Inhibition Journal, 3, 11-17. [Link]

  • Aydemir, T. (2008). Inhibition kinetic and mechanism of polyphenol oxidase from various sources by diethyldithiocarbamic acid. Food Chemistry, 108(2), 652-658. [Link]

  • Quintero-Quiroz, J., et al. (2020). Insight of Polyphenol Oxidase Enzyme Inhibition and Total Polyphenol Recovery from Cocoa Beans. Molecules, 25(11), 2570. [Link]

  • Wang, F., et al. (2022). Comparison of Inhibitory Effects of Cinnamic Acid, β-Cyclodextrin, L-Cysteine, and Ascorbic Acid on Soluble and Membrane-Bound Polyphenol Oxidase in Peach Fruit. Foods, 12(1), 167. [Link]

  • Abumhen, A. O., et al. (2020). Hydroxyl substituted benzoic acid/cinnamic acid derivatives: Tyrosinase inhibitory kinetics, anti-melanogenic activity and molecular docking studies. Bioorganic & Medicinal Chemistry Letters, 30(2), 126722. [Link]

  • ResearchGate. (2021). Comparing the effect of benzoic acid and cinnamic acid hydroxyl derivatives on polyphenol oxidase: activity, action mechanism, and molecular docking. [Link]

  • Moon, K. M., et al. (2020). Enzymatic browning: The role of substrates in polyphenol oxidase mediated browning. Trends in Food Science & Technology, 102, 18-29. [Link]

  • Ali, A., & Sahi, S. (2003). Kinetics of inhibition of polyphenol oxidase mediated browning in apple juice by beta-cyclodextrin and L-ascorbate-2-triphosphate. Journal of Enzyme Inhibition and Medicinal Chemistry, 18(1), 1-5. [Link]

  • ResearchGate. (2023). Enzymatic browning and polyphenol oxidase control strategies. [Link]

  • Wang, F., et al. (2022). Comparison of Inhibitory Effects of Cinnamic Acid, β-Cyclodextrin, L-Cysteine, and Ascorbic Acid on Soluble and Membrane-Bound Polyphenol Oxidase in Peach Fruit. Foods, 12(1), 167. [Link]

  • Semantic Scholar. (2024). Inhibition of Cinnamic Acid and its Derivatives on Ppo: Effect of Carboxyl Group and Ph. [Link]

  • ResearchGate. (2010). Benzoic acid-mediated inhibition of mushroom PPO diphenolase activity... [Link]

  • Zhou, L., et al. (2017). Different modes of inhibition for organic acids on polyphenoloxidase. Food Chemistry, 232, 27-34. [Link]

  • Takahashi, T., & Miyazawa, M. (2010). Tyrosinase inhibitory activities of cinnamic acid analogues. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 65(12), 913-917. [Link]

  • Khan, K. M., et al. (2010). Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(5), 670-674. [Link]

  • Khan, K. M., et al. (2010). Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(5), 670-674. [Link]

  • ResearchGate. (2021). Inhibition type of benzoic acid and 2, 4‐dihydroxycinnamic acid on PPO. [Link]

  • Vargas-Sánchez, R. D., et al. (2023). Potential Bioactive Function of Microbial Metabolites as Inhibitors of Tyrosinase: A Systematic Review. International Journal of Molecular Sciences, 24(17), 13351. [Link]

  • Kostopoulou, I., et al. (2016). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Molecules, 21(8), 1049. [Link]

  • Liao, T., et al. (2021). Inhibitory Mechanism of Salicylic Acid on Polyphenol Oxidase: A Cooperation between Acidification and Binding Effects. Foods, 10(9), 2097. [Link]

  • ResearchGate. (2005). Inhibition of benzoic acid on the polyaniline–polyphenol oxidase biosensor. [Link]

  • Queiroz, C., et al. (2008). Polyphenol Oxidase: Characteristics and Mechanisms of Browning Control. Food Reviews International, 24(4), 361-375. [Link]

  • Quintero-Quiroz, J., et al. (2020). Insight of Polyphenol Oxidase Enzyme Inhibition and Total Polyphenol Recovery from Cocoa Beans. Molecules, 25(11), 2570. [Link]

  • Ebrahimi, P., et al. (2023). Application of Phenolic Extracts for Inhibition of Polyphenol Oxidase Activity and Enzymatic Browning in Food Systems. Foods, 12(11), 2211. [Link]

  • Verma, A., Kumar, N., & Shukla, S. (2016). A comprehensive review on benzoic acid and its derivatives. YMER, 15(4), 1-13. [Link]

  • Semantic Scholar. (2016). a comprehensive review on benzoic acid and its derivatives. [Link]

  • Natella, F., Nardini, M., Di Felice, M., & Scaccini, C. (1999). Benzoic and cinnamic acid derivatives as antioxidants: structure-activity relation. Journal of agricultural and food chemistry, 47(4), 1453-1459. [Link]

  • Kumar, N., & Goel, N. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences and Research, 4(9), 3333. [Link]

  • Wang, F., et al. (2022). Comparison of Inhibitory Effects of Cinnamic Acid, β-Cyclodextrin, L-Cysteine, and Ascorbic Acid on Soluble and Membrane-Bound Polyphenol Oxidase in Peach Fruit. Foods, 12(1), 167. [Link]

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A Senior Application Scientist's Guide to the Cross-Validation and Comparative Analysis of 4-(But-3-en-1-yloxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced organic synthesis and drug delivery, the choice of bifunctional linker molecules is paramount. These molecules are the critical linchpins in systems like Antibody-Drug Conjugates (ADCs), where stability in circulation and controlled cleavage at the target site dictate therapeutic efficacy and safety.[1][2][3] This guide provides an in-depth analysis of 4-(But-3-en-1-yloxycarbonyl)benzoic acid, a linker precursor possessing a terminal alkene on its ester moiety. This feature presents a unique handle for subsequent chemical modification or a specific cleavage strategy, setting it apart from more conventional protecting groups.

This document will detail a robust, self-validating protocol for the synthesis and purification of this compound. Furthermore, it will objectively compare its performance characteristics against a common alternative, the tert-Butyloxycarbonyl (Boc) protected 4-carboxybenzoic acid, providing the experimental data necessary for an informed selection in your research endeavors.

Synthesis and Purification: A Protocol Built on Causality

The synthesis of this compound is most reliably achieved via the Steglich esterification. This method is chosen for its mild reaction conditions, which are crucial for preventing unwanted side reactions, such as the acid-catalyzed polymerization of the butenyl group that might occur under harsher Fischer esterification conditions.[4][5]

Experimental Protocol: Steglich Esterification

Objective: To synthesize this compound from terephthalic acid and 3-buten-1-ol.

Materials:

  • Terephthalic acid (1 equivalent)

  • 3-Buten-1-ol (1.1 equivalents)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equivalents, catalytic)

  • Dichloromethane (DCM), anhydrous

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Hydrochloric Acid (HCl), 1M solution

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert nitrogen atmosphere, add terephthalic acid (1 eq.) and anhydrous DCM. The inert atmosphere is critical to prevent the reaction of DCC with atmospheric moisture.

  • Reagent Addition: Add 3-buten-1-ol (1.1 eq.) and a catalytic amount of DMAP (0.1 eq.). Cool the stirring mixture to 0°C in an ice bath.

  • Initiation: Dissolve DCC (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. The dropwise addition helps to control the exothermic reaction.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir overnight.

  • Workup - Part 1 (Quenching & Urea Removal): The reaction will form a white precipitate, dicyclohexylurea (DCU). Filter the mixture through a Büchner funnel to remove the bulk of the DCU. DCU is the byproduct of DCC activation and its removal is a key purification step.[4]

  • Workup - Part 2 (Aqueous Extraction): Transfer the filtrate to a separatory funnel. Wash sequentially with 1M HCl to remove unreacted DMAP, followed by saturated NaHCO₃ solution to remove unreacted terephthalic acid, and finally with brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and remove the solvent (DCM) under reduced pressure using a rotary evaporator.

  • Final Purification: The resulting crude product should be purified by column chromatography on silica gel to yield the pure this compound.

dot

Caption: Synthetic workflow for this compound.

Cross-Validation of Experimental Results

A synthesized batch is only considered valid if its analytical data unequivocally matches established references and purity standards. This self-validating system ensures reproducibility and reliability.

Spectroscopic and Physical Data

The identity and purity of the synthesized compound must be confirmed by a suite of analytical techniques. The data presented below serves as the benchmark for validation.

Parameter Expected Value
Molecular Formula C₁₂H₁₂O₄[6][7]
Molecular Weight 220.22 g/mol [6][8]
Appearance White Powder[8]
Boiling Point 377.4°C at 760 mmHg[6][8]
Density 1.193 g/cm³[6][8]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.15 (d, 2H), 8.05 (d, 2H), 5.90 (m, 1H), 5.30 (m, 2H), 4.40 (t, 2H), 2.55 (q, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 171.5, 166.0, 135.0, 134.5, 130.0, 129.5, 117.5, 65.0, 33.5
FT-IR (KBr, cm⁻¹) ~3000 (O-H), ~1720 (C=O, ester), ~1690 (C=O, acid), ~1610 (C=C, aromatic)
Purity (by HPLC) > 98%

Note: NMR and IR values are predicted based on standard chemical shift and frequency tables for the functional groups present and should be confirmed against an experimental spectrum.[9][10][11]

Comparative Analysis with an Alternative Linker

To understand the practical advantages and disadvantages of this compound, we compare it to a widely used alternative: 4-((tert-Butoxycarbonyl)oxy)benzoic acid , where the carboxylic acid is protected as a Boc-ester. The Boc group is a cornerstone of protecting group chemistry, known for its stability and specific deprotection conditions.[12][13]

Feature This compound 4-((tert-Butoxycarbonyl)oxy)benzoic acid Analysis & Rationale
Synthesis Method Steglich Esterification (DCC/DMAP)[4]Reaction with Di-tert-butyl dicarbonate (Boc₂O)[14]Both are mild, high-yield reactions. Steglich may require more rigorous purification to remove urea byproduct.
Stability Generally stable to mild acids and bases. The ester bond can be hydrolyzed under strong basic/acidic conditions.Stable to a wide range of nucleophiles and bases.[15]The Boc group is known for its robust stability in non-acidic conditions, making it preferable for multi-step syntheses involving basic or nucleophilic reagents.
Deprotection/Cleavage 1. Standard ester hydrolysis (e.g., LiOH).2. Olefin-specific reactions (e.g., ozonolysis, cross-metathesis).Strong acid (e.g., Trifluoroacetic Acid - TFA)[13]This is the key difference. The butenyl group offers orthogonal cleavage potential. It can be removed without affecting acid-labile groups, or it can be used as a handle for further chemistry. The Boc group's reliance on strong acid limits its use with acid-sensitive substrates.
Synthetic Versatility High. The terminal alkene can be used for PEGylation, cross-linking, or attachment of other moieties.Moderate. Primarily used as a temporary protecting group.[15]The butenyl group transforms the molecule from a simple protected acid into a versatile bifunctional linker.
Cost & Availability More specialized; starting materials (3-buten-1-ol) are common but the final product is less commercially available.High commercial availability and relatively low cost of Boc₂O.For standard protection, the Boc-protected version is more economical and accessible.

dot

Cleavage_Comparison cluster_0 This compound cluster_1 Boc-Protected Benzoic Acid Butenyl_Protected R-COO-(CH2)2-CH=CH2 Butenyl_Cleaved R-COOH Butenyl_Protected->Butenyl_Cleaved LiOH (Hydrolysis) or Ozonolysis (Olefin Cleavage) Boc_Protected R-COO-tBu Boc_Cleaved R-COOH Boc_Protected->Boc_Cleaved TFA (Strong Acid)

Caption: Comparison of deprotection pathways for the two linkers.

Conclusion and Recommendations

This compound is not merely a protected carboxylic acid; it is a strategic building block.

  • Choose this compound when:

    • Your synthetic route requires an orthogonal cleavage strategy to avoid harsh acidic conditions that would remove other protecting groups (e.g., Boc, Trityl).

    • You intend to perform downstream chemistry on the linker itself , such as grafting it onto a polymer or performing olefin metathesis.

    • You are developing a linker for ADCs or other bioconjugates where the terminal alkene can serve as a unique conjugation point.[1][16]

  • Opt for the Boc-protected alternative when:

    • Your primary need is the temporary protection of a carboxylic acid.

    • The subsequent reaction steps are tolerant of strong acidic deprotection conditions.

    • Cost and commercial availability are primary drivers for your project.

The experimental protocols and comparative data provided herein are designed to empower researchers to make an informed, evidence-based decision, ensuring the chosen chemical tool is perfectly matched to the complex demands of the synthetic challenge at hand.

References

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  • Wikipedia. Steglich esterification. [Link]

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  • Google Patents. (1981). Process for purifying esters.
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  • ResearchGate. (2025). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. [Link]

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A Senior Application Scientist's Guide to Benchmarking Novel Drug Delivery Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide on evaluating and benchmarking the properties of novel polymers for drug delivery applications. In the quest for more effective and targeted therapeutics, the polymer carrier system is as critical as the active pharmaceutical ingredient (API) it delivers.[1] Polymers are the backbone of modern drug delivery, controlling the release, stability, and bioavailability of therapeutics.[2][3] This guide provides a framework for rigorously comparing a new polymer candidate, which we'll call "Novel Polymer X," against established, FDA-approved polymers such as Poly(lactic-co-glycolic acid) (PLGA), Polylactic acid (PLA), and Polyethylene glycol (PEG).

Our approach is grounded in robust experimental validation. We will not only present the data but also delve into the causality behind the experimental choices, ensuring that each protocol is a self-validating system. This guide is designed for researchers, scientists, and drug development professionals who require a thorough, objective comparison to make informed decisions in their work.

The Foundational Pillars of Polymer Performance in Drug Delivery

The success of a polymeric drug delivery system hinges on a delicate balance of physicochemical properties.[4] Before we dive into experimental protocols, it is crucial to understand what we are measuring and why it matters.

  • Molecular Weight (Mw) and Polydispersity Index (PDI): The molecular weight of a polymer directly influences its degradation rate, mechanical strength, and drug encapsulation efficiency.[5] The PDI tells us about the distribution of polymer chain lengths. A lower PDI (closer to 1.0) indicates a more homogenous population, which is critical for achieving reproducible manufacturing and predictable drug release kinetics.

  • Drug Loading and Encapsulation Efficiency (DLE & EE): DLE refers to the weight percentage of the drug in the final nanoparticle formulation, while EE measures how much of the initial drug was successfully encapsulated. High DLE and EE are economically and therapeutically desirable, reducing waste and the amount of formulation needed per dose.

  • In Vitro Drug Release Kinetics: This is arguably the most critical performance metric. The release profile (e.g., initial burst release, zero-order sustained release) dictates the therapeutic window and dosing frequency.[6] The ideal profile is application-dependent; acute therapies may benefit from a rapid release, while chronic conditions often require prolonged, steady-state delivery.[7]

  • Biocompatibility and Degradation: For most applications, the polymer must be biocompatible and degrade into non-toxic, clearable byproducts.[8] The degradation rate must be tunable to match the desired therapeutic duration.[9] PLGA, for instance, degrades via hydrolysis into lactic and glycolic acids, which are metabolized by the body.[8]

The following diagram illustrates the logical workflow for a comprehensive polymer characterization study.

G cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: Formulation & Loading cluster_2 Phase 3: Performance Evaluation cluster_3 Phase 4: Data Analysis & Comparison Polymer Novel Polymer X (and Controls: PLGA, PLA) GPC Gel Permeation Chromatography (GPC/SEC) Polymer->GPC Determine Mw, Mn, PDI DSC Differential Scanning Calorimetry (DSC) Polymer->DSC Determine Tg, Tm NMR NMR Spectroscopy Polymer->NMR Confirm Structure Formulate Formulate Nanoparticles (e.g., Emulsion-Solvent Evaporation) DLE_EE Determine Drug Loading (DLE) & Encapsulation Efficiency (EE) Formulate->DLE_EE Stability Colloidal Stability (Size, PDI, Zeta Potential) Formulate->Stability API Select Model API (Hydrophobic/Hydrophilic) API->Formulate Release In Vitro Drug Release Assay DLE_EE->Release Data Comparative Analysis vs. Literature/Control Values Release->Data Stability->Data

Caption: Workflow for benchmarking a novel drug delivery polymer.

Experimental Design: Protocols for Objective Comparison

To ensure a fair and objective comparison, all polymers (Novel Polymer X, PLGA, and PLA) must be subjected to identical experimental conditions.

Protocol: Molecular Weight and PDI Determination by Gel Permeation Chromatography (GPC)

Rationale: GPC, also known as Size Exclusion Chromatography (SEC), separates polymer molecules based on their size (hydrodynamic volume) in solution.[10] This is the gold-standard method for determining molecular weight distribution, which is a critical predictor of a polymer's in vivo performance.[11]

Methodology:

  • System Preparation:

    • Instrument: Agilent 1260 Infinity II GPC/SEC System (or equivalent).

    • Columns: 2 x Agilent PLgel MIXED-D columns in series.

    • Mobile Phase: Tetrahydrofuran (THF), HPLC grade.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 35°C.

    • Detector: Differential Refractive Index (dRI) detector.

  • Calibration:

    • Prepare a series of polystyrene standards of known molecular weights (e.g., 500 Da to 2 MDa).

    • Dissolve standards in THF to a concentration of ~1 mg/mL.

    • Inject each standard and record the retention time.

    • Construct a calibration curve by plotting the logarithm of the molecular weight against the retention time.[12][13]

  • Sample Preparation:

    • Accurately weigh 2-3 mg of each polymer (Novel Polymer X, PLGA, PLA).

    • Dissolve each polymer in 2 mL of THF. Allow to dissolve overnight on a gentle shaker to prevent shear degradation.[10]

    • Filter the solution through a 0.22 µm PTFE syringe filter before injection.

  • Analysis:

    • Inject 50 µL of each polymer sample into the GPC system.

    • Record the chromatogram.

    • Using the software and the polystyrene calibration curve, determine the Number-Average Molecular Weight (Mn), Weight-Average Molecular Weight (Mw), and Polydispersity Index (PDI = Mw/Mn).[10]

Protocol: Drug Loading & Encapsulation Efficiency (DLE & EE)

Rationale: This protocol quantifies the efficiency of drug encapsulation within the polymer matrix. We will use an indirect method, which measures the amount of free, unencapsulated drug in the supernatant after nanoparticle formation.[14][15] This is often simpler and more accurate than trying to extract the drug from the particles directly.[16]

Methodology:

  • Nanoparticle Formulation (Oil-in-Water Emulsion Solvent Evaporation):

    • Prepare an organic phase: Dissolve 50 mg of polymer and 5 mg of a model hydrophobic drug (e.g., Paclitaxel) in 2 mL of dichloromethane.

    • Prepare an aqueous phase: 10 mL of a 2% w/v Polyvinyl Alcohol (PVA) solution in deionized water.

    • Add the organic phase to the aqueous phase while sonicating on ice for 2 minutes to form an emulsion.

    • Stir the emulsion at room temperature for 4 hours to allow the dichloromethane to evaporate, hardening the nanoparticles.

  • Separation of Nanoparticles:

    • Transfer the nanoparticle suspension to a centrifuge tube.

    • Centrifuge at 15,000 x g for 20 minutes at 4°C.

    • Carefully collect the supernatant, which contains the unencapsulated drug. The pellet contains the drug-loaded nanoparticles.

  • Quantification of Unencapsulated Drug:

    • Use High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry to measure the concentration of the drug in the supernatant.[17] A pre-established calibration curve for the drug is required.

  • Calculations:

    • Encapsulation Efficiency (EE %):

      • EE (%) = [(Total Drug - Free Drug) / Total Drug] * 100[15]

    • Drug Loading Efficiency (DLE %):

      • First, wash and lyophilize the nanoparticle pellet to obtain the total weight of the drug-loaded nanoparticles.

      • DLE (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] * 100[18]

Protocol: In Vitro Drug Release Kinetics

Rationale: This assay simulates the release of the drug from the polymer matrix into a physiological environment over time. The "sample and separate" method is a robust and widely used technique for this purpose.[6]

Methodology:

  • Preparation:

    • Accurately weigh an amount of lyophilized drug-loaded nanoparticles equivalent to 1 mg of the encapsulated drug.

    • Disperse the nanoparticles in 1 mL of Phosphate-Buffered Saline (PBS, pH 7.4) containing 0.1% Tween 80 (to maintain sink conditions).

    • Place the suspension in a dialysis bag (e.g., MWCO 12-14 kDa) to retain the nanoparticles.

    • Suspend the dialysis bag in 20 mL of the same release medium in a sealed container.

  • Incubation and Sampling:

    • Place the container in an orbital shaker incubator at 37°C with gentle agitation (e.g., 100 rpm).[6]

    • At predetermined time points (e.g., 1, 4, 8, 24, 48, 72 hours, and so on for up to 30 days), withdraw 1 mL of the release medium from the container.

    • Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.[7]

  • Analysis:

    • Quantify the concentration of the drug in the collected samples using a validated HPLC or UV-Vis method.

  • Data Presentation:

    • Calculate the cumulative percentage of drug released at each time point.

    • Plot the cumulative release (%) versus time (hours/days).

Results & Discussion: A Comparative Benchmark

For this guide, we will use hypothetical data for "Novel Polymer X" to illustrate its potential advantages, benchmarked against typical literature values for established polymers.

Physicochemical Properties
PropertyNovel Polymer X PLGA (50:50) PLA (Amorphous) Justification & Insights
Mw (kDa) 8550 - 75100 - 150[19]The higher Mw of Novel Polymer X suggests it may have a slower degradation rate than PLGA, potentially enabling longer sustained release.[20]
PDI 1.2< 1.8[5]< 1.7The low PDI of Novel Polymer X indicates high batch-to-batch reproducibility, which is a critical quality attribute for pharmaceutical formulations.
Glass Transition (Tg, °C) 5545 - 50[9]55 - 60The higher Tg of Novel Polymer X compared to PLGA suggests better physical stability during storage, preventing particle aggregation.
Formulation Performance (Model Drug: Paclitaxel)
ParameterNovel Polymer X PLGA (50:50) PLA Justification & Insights
DLE (%) 12.5%~8%[19]~6%[21]Novel Polymer X demonstrates a significantly higher loading capacity for the hydrophobic drug Paclitaxel. This could be due to favorable chemical interactions between the drug and the polymer's unique monomeric units, reducing the required dose volume.
EE (%) 92%~85%[8]~80%The high encapsulation efficiency minimizes drug wastage during manufacturing, making the process more cost-effective.
Initial Burst Release (<24h) < 10%20-30%[6]~15%Novel Polymer X exhibits a markedly suppressed initial burst release. This is highly desirable for potent drugs like Paclitaxel, as it can prevent initial toxicity and maintain the drug concentration within the therapeutic window for a longer duration.
Release Profile (30 days) Near Zero-OrderBiphasic/Triphasic[6]SustainedThe near-linear (zero-order) release profile of Novel Polymer X is the "gold standard" for many controlled release applications, providing predictable and steady drug exposure. This contrasts with the often biphasic release of PLGA, which is characterized by an initial burst followed by a lag phase.[6]

The following diagram illustrates a decision-making framework for selecting a polymer based on the desired therapeutic outcome.

G Start Start: Define Therapeutic Goal DrugType Drug Type? Start->DrugType ReleaseProfile Desired Release Profile? DrugType->ReleaseProfile Hydrophobic ReleaseProfile2 Desired Release Profile? DrugType->ReleaseProfile2 Hydrophilic/ Biologic PLGA Result: Use PLGA ReleaseProfile->PLGA Moderate Sustained (Weeks) PLA Result: Use PLA ReleaseProfile->PLA Long-Term Sustained (Months) NovelX Result: Use Novel Polymer X ReleaseProfile->NovelX High-Load, Zero-Order Sustained Release PEG Result: Use PEG-based system (e.g., PEG-PLGA) ReleaseProfile2->PEG Increase Circulation & Solubility

Caption: Decision matrix for polymer selection in drug delivery.

Conclusion

This guide outlines a systematic and rigorous approach to benchmarking a novel polymer against established standards in the field of drug delivery. Through a combination of standardized protocols for physicochemical characterization, formulation performance, and in vitro release, we can generate a comprehensive data package for objective comparison.

Based on our hypothetical data, Novel Polymer X presents a compelling profile for the sustained delivery of hydrophobic drugs. Its key advantages include:

  • Superior Drug Loading: Potentially reducing the required dosage volume and manufacturing costs.

  • Controlled Release: A near zero-order release kinetic with a suppressed initial burst, which is ideal for improving safety and efficacy.

  • Excellent Reproducibility: A low PDI suggests reliable and consistent performance, a critical factor for clinical translation and regulatory approval.

The methodologies and frameworks presented here provide a robust foundation for any research team looking to validate and position a new polymer technology within the competitive landscape of drug delivery systems.

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A Senior Application Scientist's Guide to the Definitive Structural Analysis of 4-(But-3-en-1-yloxycarbonyl)benzoic acid: A Comparative Workflow

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, comparative framework for the complete structural elucidation of 4-(But-3-en-1-yloxycarbonyl)benzoic acid. As of this writing, a public crystal structure for this specific molecule has not been deposited in crystallographic databases. Therefore, this document serves as both a detailed protocol for its determination via single-crystal X-ray diffraction (SCXRD) and a comparative analysis against complementary techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) computational modeling. This multi-faceted approach is designed to deliver a comprehensive understanding of the molecule's solid-state conformation, solution-state behavior, and theoretical energetic landscape, which is crucial for its application in pharmaceuticals and materials science.[1]

Introduction: The Imperative for High-Resolution Structural Analysis

This compound is a bifunctional organic molecule featuring a rigid benzoic acid moiety and a flexible butenyloxycarbonyl chain.[1][2] This architecture makes it a valuable intermediate in the synthesis of advanced polymers, resins, and potentially, pharmaceutical compounds.[1] Understanding its precise three-dimensional structure is paramount. The solid-state conformation, dictated by crystal packing forces, governs properties like solubility, stability, and bioavailability. In contrast, its conformational dynamics in solution influence receptor-binding affinity and reactivity.

Single-crystal X-ray diffraction remains the gold standard for unambiguously determining molecular structure at atomic resolution.[3][4][5] It provides precise data on bond lengths, bond angles, and intermolecular interactions.[4][6] However, a crystal structure represents a single, low-energy state in the solid phase. To build a holistic profile, it is essential to compare this static picture with the dynamic solution-state behavior revealed by NMR spectroscopy and the theoretical, gas-phase geometries predicted by computational methods like DFT.[7][8][9] This guide will walk through the necessary steps to achieve this comprehensive analysis.

Part 1: The Crystallographic Workflow: From Powder to Structure

The path from a synthesized powder to a refined crystal structure is a meticulous process requiring both strategic planning and patience. The causality behind each step is critical for success.

Diagram: Overall Workflow for Structural Elucidation

Structural_Analysis_Workflow cluster_Synthesis Synthesis & Purification cluster_Crystallography X-ray Crystallography cluster_Analysis Comparative Analysis Syn Synthesis of Target Compound Pur Purification (e.g., Column Chromatography) Syn->Pur Cryst Crystal Growth Pur->Cryst NMR NMR Spectroscopy Pur->NMR DFT DFT Modeling Pur->DFT Mount Crystal Mounting & Screening Cryst->Mount Data Data Collection Mount->Data Solve Structure Solution & Refinement Data->Solve Compare Integrated Structural Analysis Solve->Compare NMR->Compare DFT->Compare

Caption: Workflow from synthesis to integrated structural analysis.

Step 1: Synthesis and Purification

A reliable synthetic route is the prerequisite for any structural study. Based on analogous esterifications, a probable synthesis involves the reaction of terephthalic acid with 3-buten-1-ol.[2]

Exemplary Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve terephthalic acid in a suitable solvent like dichloromethane.

  • Esterification: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Slowly add 3-buten-1-ol at 0°C.[2]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress with Thin Layer Chromatography (TLC).

  • Workup & Purification: Upon completion, perform an aqueous workup to remove water-soluble reagents. Purify the crude product using flash column chromatography on silica gel to achieve >99% purity, a critical factor for successful crystallization.[10]

Causality: High purity is non-negotiable. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and preventing the growth of single crystals suitable for diffraction.[10]

Step 2: Crystallization

Crystallization is often considered more of an art than a science, but a systematic approach significantly increases the chances of success.[11][12][13] For a small, relatively non-polar molecule like this, several methods are viable.

Recommended Crystallization Techniques: [10][14][15]

  • Slow Evaporation: Prepare a near-saturated solution in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like dichloromethane/hexane). Cover the vial with a perforated cap to allow solvent to evaporate over days or weeks. This is often the simplest and most effective starting point.[14]

  • Slow Cooling: Create a saturated solution in a solvent where the compound's solubility is temperature-dependent (e.g., methanol or ethanol).[12] Heat the solution until the solid dissolves completely, then allow it to cool to room temperature slowly, followed by further cooling in a refrigerator.

  • Vapor Diffusion: Place a vial containing the dissolved compound inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

Causality: The goal of all techniques is to achieve a state of supersaturation slowly. Rapid precipitation leads to the formation of microcrystalline powder or amorphous solid, whereas slow, controlled growth allows molecules to arrange themselves into a well-ordered lattice, yielding the desired high-quality single crystals.[10][12]

Step 3: Data Collection and Processing

Once suitable crystals (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) are obtained, the X-ray diffraction experiment can begin.

Experimental Protocol:

  • Crystal Mounting: A single crystal is carefully selected and mounted on a loop, which is then placed on a goniometer head in the diffractometer.[5] For data collection at low temperatures (typically 100 K), the crystal is flash-cooled in a stream of liquid nitrogen to minimize thermal vibrations and radiation damage.[5]

  • Data Collection: The crystal is rotated in a well-collimated beam of monochromatic X-rays. A detector, such as a CCD or CMOS sensor, records the positions and intensities of the diffracted X-ray spots.[6][16] A complete dataset usually requires collecting hundreds of images over a range of crystal orientations, a process that can take several hours.[4]

  • Data Processing: The raw diffraction images are processed using specialized software (e.g., CrysAlisPro, APEX, or XDS). This involves indexing the diffraction spots to determine the unit cell parameters and space group, integrating the intensity of each spot, and applying corrections for experimental factors (e.g., absorption, Lorentz factor, polarization).[17] The output is a reflection file containing a list of Miller indices (h,k,l) and their corresponding intensities.

Step 4: Structure Solution and Refinement

This final computational stage transforms the processed diffraction data into a 3D molecular model.

  • Structure Solution: Using software like SHELXT or Olex2, the "phase problem" is solved using direct methods, which are highly effective for small molecules.[18] This generates an initial electron density map.

  • Model Building: An initial atomic model is built into the electron density map.

  • Structure Refinement: The atomic positions and displacement parameters are optimized using a least-squares refinement process (e.g., with SHELXL or Phenix.refine) to improve the agreement between the calculated diffraction pattern from the model and the experimental data.[19][20] This iterative process, which includes adding hydrogen atoms and modeling any disorder, continues until the model converges to a chemically sensible structure with a good fit to the data.

Part 2: Comparative Structural Analysis

While X-ray crystallography provides an unparalleled view of the solid state, it is not the complete picture. Comparing this data with solution-state and theoretical data is crucial for a comprehensive understanding relevant to drug development and materials science.

Alternative 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the premier technique for determining molecular structure and conformation in solution.[21][22][23][24] Unlike the static picture from crystallography, NMR reveals the time-averaged structure, reflecting the dynamic equilibrium of different conformers.

Key Experiments and Expected Insights:

  • ¹H and ¹³C NMR: These experiments confirm the covalent structure (connectivity) of the molecule. Chemical shifts provide information about the local electronic environment of each nucleus.

  • 2D NMR (COSY, HSQC): These experiments establish through-bond correlations, confirming the assignment of all proton and carbon signals.

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): This is the most powerful NMR tool for conformational analysis.[21] NOE signals arise between protons that are close in space (< 5 Å), regardless of their bonding. By analyzing NOE patterns, one can determine the preferred relative orientations of the flexible butenyloxy chain and the benzoic acid ring in solution. For instance, NOEs between the protons of the butenyl group and the aromatic protons would indicate a folded conformation in solution.

Alternative 2: Density Functional Theory (DFT) Modeling

Computational chemistry, particularly DFT, allows for the calculation of molecular geometries and energies in a vacuum or with a solvent model.[25][26][27][28] This provides a crucial theoretical benchmark against which experimental data can be compared.

Methodology and Expected Insights:

  • Geometry Optimization: A starting 3D model of the molecule is built, and its geometry is optimized to find the lowest energy conformation (a local minimum on the potential energy surface). This can be performed for various possible starting conformations (e.g., extended vs. folded chain).

  • Conformational Search: A systematic or random search of the torsional landscape can identify different stable conformers and their relative energies.[26]

  • Comparison: The lowest-energy DFT-calculated structure can be directly compared with the X-ray crystal structure. Discrepancies between the gas-phase (DFT) and solid-state (X-ray) structures highlight the significant influence of intermolecular forces, such as hydrogen bonding and π-stacking, in the crystal lattice. For benzoic acid derivatives, hydrogen-bonded dimers are a common and highly stabilizing motif in the solid state.[29]

Part 3: Data Synthesis and Comparative Guide

A comprehensive structural analysis integrates the findings from all three techniques. The table below outlines the type and quality of information expected from each method.

Parameter Single-Crystal X-ray Diffraction (SCXRD) NMR Spectroscopy Density Functional Theory (DFT)
State Solid (Crystalline)SolutionGas-phase or implicit solvent
Primary Output 3D atomic coordinates, bond lengths, angles, crystal packingChemical shifts, coupling constants, NOEsOptimized 3D geometry, relative energies of conformers
Conformation Single, static conformation in the crystal latticeTime-averaged conformation reflecting dynamic equilibriumLowest energy (or multiple) static conformation(s)
Interactions Direct observation of intermolecular forces (H-bonds, π-stacking)Inferred through solvent effects and NOEsCan model intramolecular interactions; intermolecular requires cluster calculations
Precision Very high (bond lengths ±0.001-0.005 Å)Lower; provides connectivity and spatial proximityDependent on level of theory; good for relative comparisons
Key Advantage Unambiguous, high-resolution 3D structure[30]Describes behavior in a biologically relevant medium (solution)[31]Provides energetic rationale for conformational preferences[23]
Limitation Requires high-quality single crystals; static picture[3][7]Provides an averaged structure; less precise geometry[9]Model is a theoretical approximation; may not capture all real-world effects
Diagram: Information Synergy

Information_Synergy Xray SCXRD (Solid-State Structure, Packing Forces) Core Comprehensive Structural Understanding Xray->Core Static 3D map NMR NMR (Solution Dynamics, Average Conformation) NMR->Core Dynamic behavior DFT DFT (Intrinsic Geometry, Relative Energies) DFT->Core Energetic basis

Caption: Synergy of techniques for a complete structural profile.

Conclusion

The structural elucidation of this compound requires a multi-pronged approach. While single-crystal X-ray diffraction provides the definitive solid-state structure, its true power is realized when contextualized with solution-state data from NMR spectroscopy and theoretical calculations from DFT. This integrated workflow—from rational synthesis and meticulous crystallization to comparative analysis—yields a comprehensive understanding of the molecule's conformational landscape. For drug development professionals and materials scientists, this level of detail is not merely academic; it is the fundamental knowledge required to rationally design molecules with optimized properties, predict their behavior in different environments, and ultimately accelerate innovation.

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A Comparative Analysis of the Thermal Properties of Polyamides and Polyimides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of high-performance polymers, polyamides (PAs) and polyimides (PIs) stand out for their exceptional properties, which are often tailored to demanding applications where thermal stability is paramount. While both classes of polymers are characterized by their robust molecular structures, a nuanced understanding of their distinct thermal behaviors is crucial for material selection, component design, and predicting performance under operational stress. This guide provides a comprehensive comparative study of the thermal properties of polyamides and polyimides, supported by experimental data and standardized testing methodologies, to empower researchers, scientists, and drug development professionals in their material science endeavors.

The Decisive Role of Molecular Architecture

The fundamental differences in the thermal properties of polyamides and polyimides are intrinsically linked to their chemical structures. Polyamides, commonly known as nylons, are characterized by the repeating amide linkage (-CO-NH-) in their backbone. This feature allows for strong hydrogen bonding between polymer chains, contributing to their good mechanical strength and thermal resistance. The nature of the aliphatic or aromatic groups connecting these amide linkages significantly influences their thermal behavior.

Polyimides, on the other hand, possess a highly stable imide ring structure (-CO-N-CO-) within their polymer backbone.[1] The presence of aromatic rings in most high-performance polyimides results in a rigid and planar molecular architecture, leading to exceptionally high thermal and oxidative stability.[2] This inherent rigidity restricts chain mobility, which is directly reflected in their superior thermal properties compared to most polyamides.[3]

Caption: Fig. 1: Generalized chemical structures of a polyamide and an aromatic polyimide.

A Quantitative Comparison of Key Thermal Properties

The thermal performance of a polymer is not defined by a single parameter but rather a collection of properties that dictate its behavior across a range of temperatures. The following table summarizes typical values for key thermal properties of common polyamides and polyimides.

PropertyPolyamide (PA) 6Polyamide (PA) 6,6Aromatic Polyimide (e.g., Kapton®)
Glass Transition Temperature (Tg) 40-90 °C[4][5]50-60 °C[6]> 360 °C[1]
Melting Temperature (Tm) 223 °C[7]255 °C[8]Does not melt
Heat Deflection Temperature (HDT) 75 °C-360 °C[1]
Decomposition Temperature (Td) ~450 °C~450 °C522-524 °C[9]
Coefficient of Thermal Expansion (CTE) ~80-100 µm/m·°C~80-100 µm/m·°C20-50 µm/m·°C[10]
Thermal Conductivity 0.24-0.3 W/m·K[11]0.24-0.3 W/m·K[11]0.10-0.35 W/m·K[11]

Disclaimer: The values presented are typical and can vary significantly based on the specific grade, crystallinity, presence of fillers or reinforcements, and processing conditions.

In-Depth Analysis of Thermal Properties

Glass Transition Temperature (Tg)

The glass transition temperature marks the transition from a rigid, glassy state to a more flexible, rubbery state. For polyamides, the Tg typically lies between 40°C and 90°C, which is a critical consideration for applications where dimensional stability at elevated temperatures is required.[4][5] Above their Tg, the mechanical properties of polyamides, such as stiffness and strength, begin to decline.

Aromatic polyimides exhibit exceptionally high glass transition temperatures, often exceeding 360°C.[1] This is a direct consequence of their rigid molecular backbone, which severely restricts segmental motion. This high Tg is a primary reason for their use in demanding applications in the aerospace and electronics industries.

Melting Temperature (Tm)

For semi-crystalline polymers like many polyamides, the melting temperature is the point at which the crystalline regions transition to a disordered, liquid state. Polyamide 6 and 6,6 have distinct melting points of approximately 223°C and 255°C, respectively.[7][8] In contrast, most aromatic polyimides do not have a defined melting point; they decompose at high temperatures before they can melt. This is a testament to their exceptional thermal stability.

Thermal Decomposition Temperature (Td)

Thermogravimetric analysis (TGA) is used to determine the thermal stability of a polymer by measuring its weight loss as a function of temperature. Aromatic polyimides demonstrate superior thermal stability, with decomposition temperatures typically above 500°C.[9][12] Aliphatic polyamides generally begin to decompose at lower temperatures. The degradation of aromatic polyimides in an inert atmosphere often results in a significant amount of char residue, a characteristic of their excellent flame-retardant properties.[12]

Coefficient of Thermal Expansion (CTE)

The coefficient of thermal expansion quantifies the change in a material's size with a change in temperature. A low CTE is desirable for applications requiring high dimensional stability, especially when bonded to other materials with different expansion rates. Aromatic polyimides generally have a significantly lower CTE compared to aliphatic polyamides.[10] This is due to the rigid, closely packed nature of the polyimide chains, which limits their expansion upon heating. The CTE of both polyamides and polyimides can be further tailored by the addition of fillers and reinforcements.

Thermal Conductivity

Thermal conductivity measures a material's ability to conduct heat. Both polyamides and polyimides are generally considered thermal insulators, with relatively low thermal conductivity values.[11] However, the thermal conductivity of both polymer families can be significantly increased with the incorporation of thermally conductive fillers, such as boron nitride or graphite, to create materials suitable for thermal management applications.[13]

Experimental Protocols for Thermal Analysis

To ensure the scientific integrity of thermal property measurements, standardized experimental protocols are essential. The following outlines the methodologies for Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Thermomechanical Analysis (TMA).

Differential Scanning Calorimetry (DSC) for Tg and Tm Determination

DSC is a fundamental technique for measuring the heat flow into or out of a sample as a function of temperature or time. It is used to determine the glass transition temperature and melting temperature of polymers.

Experimental Workflow for DSC Analysis

Caption: Fig. 2: Experimental workflow for DSC analysis.

Step-by-Step Protocol (based on ASTM D3418): [14]

  • Sample Preparation: Accurately weigh 5 to 10 mg of the polymer sample into a standard aluminum DSC pan. Ensure the sample makes good thermal contact with the bottom of the pan. Crimp a lid onto the pan to encapsulate the sample.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature well below the first expected transition.

    • Initiate a heating ramp at a constant rate, typically 10°C/min for melting point determination and 20°C/min for glass transition.[14]

    • Continue heating to a temperature sufficiently above the final expected transition.

    • It is often beneficial to include a cooling segment and a second heating scan to erase the sample's prior thermal history and obtain more reproducible results.

  • Data Analysis: The resulting plot of heat flow versus temperature will show a step-like change in the baseline at the glass transition temperature (Tg) and an endothermic peak at the melting temperature (Tm).

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is crucial for determining the thermal stability and decomposition profile of a polymer.

Step-by-Step Protocol (based on ASTM E1131):

  • Sample Preparation: Place a small, accurately weighed sample (typically 10-15 mg) into a tared TGA pan.[15]

  • Instrument Setup: Position the sample pan in the TGA furnace.

  • Atmosphere and Heating Program:

    • Purge the furnace with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) at a controlled flow rate.

    • Heat the sample at a constant rate (e.g., 10-20°C/min) over the desired temperature range.[16]

  • Data Analysis: The TGA thermogram plots the percentage of initial mass remaining versus temperature. The onset of significant weight loss is typically reported as the decomposition temperature (Td). The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.[17]

Thermomechanical Analysis (TMA) for CTE Measurement

TMA measures the dimensional changes of a material as a function of temperature under a constant load. It is the preferred method for determining the coefficient of thermal expansion.[18]

Experimental Workflow for TMA Analysis

Caption: Fig. 3: Experimental workflow for TMA analysis.

Step-by-Step Protocol (based on ASTM E831): [19]

  • Sample Preparation: Prepare a sample with a well-defined geometry (e.g., a flat, rectangular prism with parallel faces) and measure its initial length accurately.

  • Instrument Setup: Place the sample on the TMA stage and lower the probe onto the sample surface. Apply a small, constant force to ensure continuous contact.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature.

    • Heat the sample at a constant rate (e.g., 5-10°C/min) through the temperature range of interest.[20]

  • Data Analysis: The TMA will record the change in the sample's dimension as a function of temperature. The CTE is calculated from the slope of the linear portion of the dimensional change versus temperature curve.

Conclusion

The choice between polyamides and polyimides for a given application is fundamentally driven by the required thermal performance. Polyamides offer a good balance of mechanical properties and moderate thermal resistance, making them suitable for a wide range of applications. However, when exceptional thermal stability, high-temperature dimensional integrity, and resistance to harsh environments are critical, aromatic polyimides are often the superior choice. A thorough understanding of their respective thermal properties, underpinned by robust experimental characterization using standardized techniques like DSC, TGA, and TMA, is indispensable for informed material selection and the successful development of high-performance products.

References

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A Senior Application Scientist's Guide to Assessing Batch-to-Batch Consistency in the Synthesis of 4-(But-3-en-1-yloxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of pharmaceutical development and advanced material science, the reproducibility of synthetic processes is paramount. The consistency of intermediates, such as 4-(But-3-en-1-yloxycarbonyl)benzoic acid, directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API) or polymer.[1][2] This guide provides an in-depth framework for assessing and ensuring the batch-to-batch consistency of this specific molecule. We will explore a robust synthetic protocol, outline a comprehensive analytical control strategy, and compare methodologies to provide researchers and drug development professionals with a practical, scientifically-grounded approach to quality control.

Introduction: The Critical Role of Consistency

This compound is a valuable bifunctional molecule, often serving as a linker in complex chemical architectures like Proteolysis Targeting Chimeras (PROTACs) or as a monomer in the synthesis of advanced polymers.[3] Its structure contains a carboxylic acid for further coupling, an ester linkage, and a terminal alkene for downstream modifications (e.g., via click chemistry or metathesis).

For any drug development program, regulatory bodies like the FDA and EMA mandate stringent control over the manufacturing process to ensure product quality and patient safety.[4] The International Council for Harmonisation (ICH) Q7 guidelines for Good Manufacturing Practice (GMP) for APIs explicitly state the need to ensure that intermediates and APIs meet their purported quality and purity requirements.[5][6][7][8][9] Batch-to-batch consistency is not merely about meeting specifications on a certificate of analysis; it is about ensuring that each batch behaves predictably in subsequent manufacturing steps, minimizing impurity profiles and maximizing yield.[1][10] Subtle variations can lead to significant downstream consequences, including failed batches, costly investigations, and delays in clinical timelines.

Recommended Synthesis: The Steglich Esterification Approach

While several esterification methods exist, the Steglich esterification offers a mild and highly efficient route, particularly for substrates that may be sensitive to the harsh acidic conditions of a classic Fischer esterification.[11][12][13] This method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[13][14]

Causality of Reagent Choice
  • Terephthalic Acid: The starting material provides the core benzoic acid structure. Its symmetric nature requires a selective mono-esterification, which presents the primary challenge.

  • But-3-en-1-ol: The alcohol component that introduces the desired butenyl side chain.

  • DCC (N,N'-Dicyclohexylcarbodiimide): This is the activating agent. It reacts with the carboxylic acid of terephthalic acid to form a highly reactive O-acylisourea intermediate.[11] This activation is crucial as it allows the esterification to proceed under mild, neutral conditions at room temperature.[12]

  • DMAP (4-Dimethylaminopyridine): DMAP acts as a superior acyl transfer catalyst.[14][15] It is more nucleophilic than the alcohol and reacts with the O-acylisourea intermediate to form a highly reactive N-acylpyridinium salt. This intermediate is then readily attacked by but-3-en-1-ol to form the desired ester, significantly accelerating the reaction and suppressing a common side reaction where the O-acylisourea rearranges into an unreactive N-acylurea.[12]

  • Dichloromethane (DCM): A common polar aprotic solvent that effectively dissolves the starting materials and does not participate in the reaction.[12]

Detailed Step-by-Step Synthesis Protocol
  • Setup: To a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, add terephthalic acid (1.0 eq) and dichloromethane (DCM, approx. 10 volumes).

  • Reagent Addition: Add but-3-en-1-ol (1.1 eq) and DMAP (0.1 eq) to the suspension. Stir at room temperature for 10 minutes.

  • Activation & Coupling: Cool the reaction mixture to 0 °C in an ice bath. In a separate beaker, dissolve DCC (1.2 eq) in a minimal amount of DCM. Add this DCC solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup - Byproduct Removal: The primary byproduct of the DCC coupling is dicyclohexylurea (DCU), which is insoluble in DCM and many other solvents.[13] Filter the reaction mixture through a Celite pad to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

  • Purification - Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 M HCl (to remove residual DMAP), water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification - Recrystallization: The crude product, which will contain the desired mono-ester, unreacted terephthalic acid, and the di-ester byproduct, should be purified. Recrystallization is a highly effective technique for this purpose.[16][17][18][19][20] A suitable solvent system (e.g., ethyl acetate/hexanes) should be identified. Dissolve the crude solid in a minimal amount of hot ethyl acetate and slowly add hexanes until turbidity is observed. Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Isolation & Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum to a constant weight.[16]

Analytical Control Strategy for Batch Consistency

A robust analytical strategy is the cornerstone of demonstrating batch-to-batch consistency.[1][4] This involves defining Critical Quality Attributes (CQAs) and setting stringent specifications.

Critical Quality Attributes (CQAs)

For this compound, the following CQAs are essential:

  • Identity: Confirmation of the correct chemical structure.

  • Purity/Assay: Quantitation of the desired compound.

  • Impurity Profile: Identification and quantification of process-related impurities (e.g., terephthalic acid, di-ester byproduct, residual DCU) and potential degradants.

  • Residual Solvents: Quantification of solvents used in the final purification steps (e.g., ethyl acetate, hexanes).

  • Water Content: Measurement of residual water, which can affect stability and reactivity.

Comparative Data Analysis

The table below presents a hypothetical comparison of five production batches against predefined specifications, illustrating how data is used to assess consistency.

Parameter / CQA Specification Batch 1 Batch 2 Batch 3 Batch 4 Batch 5 Result
Yield (%) Report68%71%69%70%67%Consistent
Purity (HPLC, Area %) ≥ 99.0%99.5%99.6%99.4%99.7%99.5%Pass
Terephthalic Acid (%) ≤ 0.15%0.11%0.09%0.13%0.08%0.10%Pass
Di-ester Byproduct (%) ≤ 0.30%0.25%0.21%0.28%0.19%0.26%Pass
Residual Solvents (GC-HS)
Ethyl Acetate (ppm)≤ 500 ppm350410380360400Pass
Hexanes (ppm)≤ 290 ppm180210190200220Pass
Water Content (KF, %) ≤ 0.20%0.08%0.11%0.10%0.09%0.12%Pass
Melting Point (°C) 148-152 °C150-151°C150-152°C149-151°C151-152°C150-151°CPass

Analysis: The data demonstrates strong batch-to-batch consistency. All batches comfortably meet the stringent specifications. The yield is reproducible, and the purity and impurity profiles show only minor, acceptable variations, indicating a well-controlled process.

Experimental Workflows and Methodologies

Batch Consistency Assessment Workflow

The following diagram illustrates the logical flow for assessing batch consistency, from raw material input to final product release.

G cluster_0 Synthesis Phase cluster_1 Analytical & QC Phase cluster_2 Decision Phase RM Raw Materials (Terephthalic Acid, But-3-en-1-ol, DCC, DMAP) QC1 Incoming QC (Identity, Purity) RM->QC1 Batch1 Synthesize Batch 1 QC1->Batch1 Qualified Materials Batch2 Synthesize Batch 2 QC1->Batch2 Qualified Materials BatchN Synthesize Batch N QC1->BatchN Qualified Materials Analysis Analytical Testing (HPLC, GC, KF, NMR, MP) Batch1->Analysis Batch2->Analysis BatchN->Analysis Data Compile Data (Table 4.1) Analysis->Data Spec Compare vs. Specifications Data->Spec Pass Consistent (Release Batches) Spec->Pass All Pass Fail Inconsistent (Investigate & Remediate) Spec->Fail Any Fail

Caption: Workflow for ensuring batch-to-batch consistency.

Key Analytical Protocol: HPLC Purity Determination

This method is critical for separating and quantifying the main compound from its closely related impurities.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV/Diode Array Detector (DAD).[21]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of acetonitrile/water (1:1) to a final concentration of 1 mg/mL.

  • Quantification: Purity is determined by area percent calculation. Impurities are identified by their relative retention times, ideally confirmed against synthesized reference standards.

Comparison with Alternative Synthesis: Acid-Catalyzed Esterification

An alternative to the Steglich method is a classic Fischer-Speier esterification, which involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄) with removal of water.

Feature Steglich Esterification (DCC/DMAP) Fischer Esterification (Acid-Catalyzed)
Conditions Mild (0 °C to Room Temp), Neutral pH.[12]Harsh (High Temp, Strong Acid).
Substrate Scope Excellent for acid/base sensitive substrates.[13]Limited; potential for side reactions like dehydration of the butenol or polymerization of the alkene.
Byproducts Dicyclohexylurea (DCU), easily removed by filtration.[13]Water, which must be removed to drive equilibrium.
Impurity Profile Key impurities are unreacted starting materials, di-ester, and trace DCU/N-acylurea. Generally cleaner.Potential for thermal degradation products, sulfated species, and ether formation from the alcohol.
Consistency Control Easier to control due to mild conditions and fewer side reactions. Batch consistency is typically higher.More difficult to control. Temperature fluctuations can significantly alter the impurity profile, leading to greater batch-to-batch variability.
Cost & Safety Reagents (DCC, DMAP) are more expensive and DCC is a known allergen.Reagents (H₂SO₄) are inexpensive, but requires handling of a strong corrosive acid at high temperatures.

Final Conclusion

Ensuring the batch-to-batch consistency of this compound is not just a matter of good science but a regulatory and economic necessity. A well-controlled synthesis, such as the recommended Steglich esterification, combined with a comprehensive analytical strategy, forms a self-validating system.[5] By defining CQAs, setting tight specifications, and consistently monitoring production data, researchers and manufacturers can guarantee a reliable supply of this critical intermediate, thereby de-risking downstream processes and accelerating the path to drug approval and commercialization.

References

  • ICH Harmonised Tripartite Guideline. (2000). Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. ICH. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. [Link]

  • Qualio. (2023). The complete guide to the ICH Q7 guidelines. [Link]

  • Walla Walla University. (n.d.). Recrystallization1. [Link]

  • ECA Academy. (n.d.). ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. [Link]

  • European Medicines Agency. (2000). ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]

  • Wikipedia. (n.d.). Steglich esterification. [Link]

  • Grokipedia. (n.d.). Steglich esterification. [Link]

  • U.S. Food and Drug Administration. (2018). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Questions and Answers Guidance for Industry. [Link]

  • Scribd. (n.d.). Purification of Organic Compounds by Recrystallization. [Link]

  • ResearchGate. (2023). How to Purify an organic compound via recrystallization or reprecipitation?. [Link]

  • At Tianming Pharmaceutical. (n.d.). Batch-to-Batch Consistency: Why It Matters for Intermediates. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • National Institutes of Health (NIH). (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. [Link]

  • YouTube. (2023). Steglich Esterification/ Keck Macrolactonization. [Link]

  • Spectralys Biotech. (n.d.). Batch-to-batch consistency checks. [Link]

  • LookChem. (n.d.). This compound. [Link]

  • Zamann Pharma Support GmbH. (n.d.). Batch Testing. [Link]

  • Live Well Healthcare. (n.d.). How We Ensure Batch-to-Batch Consistency. [Link]

  • National Institutes of Health (NIH). (n.d.). 2-{[4-(But-3-en-1-yloxy)phenyl]diazen-1-yl}benzoic acid. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-(But-3-en-1-yloxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 4-(But-3-en-1-yloxycarbonyl)benzoic acid (CAS No. 62680-74-4). As a professional in a research and development environment, you understand that meticulous chemical handling extends beyond the benchtop; it is a cradle-to-grave responsibility. This guide is structured to provide not just a protocol, but a framework for thinking about chemical waste, ensuring safety, regulatory compliance, and scientific integrity.

Disclaimer: This guide is intended for informational purposes and is based on general principles of chemical waste management and data from analogous compounds. The specific Safety Data Sheet (SDS) provided by the manufacturer for this compound is the ultimate authoritative source for safety and handling information and must be consulted prior to any use or disposal. This document must be used in conjunction with your institution's specific Environmental Health and Safety (EHS) protocols and in compliance with all local, state, and federal regulations.

Pillar 1: Hazard Identification and Risk Assessment

Understanding the "why" is paramount to executing the "how." The disposal protocol for any chemical is dictated by its intrinsic hazards. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available in public databases, we can infer its likely hazard profile by analyzing its chemical structure and drawing parallels with well-characterized analogous compounds, such as benzoic acid.

The molecule consists of a benzoic acid core, which is a carboxylic acid, functionalized with an unsaturated ester.

  • Carboxylic Acid Group: This functional group is the primary driver of the compound's corrosive and irritant properties. Like benzoic acid, it is expected to cause skin irritation and serious eye damage.[1][2] Inhalation of dust or aerosols may lead to respiratory tract irritation.[3]

  • Unsaturated Ester Group: The butenyloxycarbonyl moiety introduces an alkene and an ester. While esters are generally less reactive than other acid derivatives, the presence of unsaturation can present additional chemical incompatibilities.

Based on this analysis, this compound must be treated as a hazardous waste. It should never be disposed of down the drain or in regular trash.[4][5]

Key Chemical Incompatibilities: To prevent dangerous reactions within a waste container, this compound must be segregated from:

  • Strong Bases (e.g., Sodium Hydroxide): A vigorous and exothermic acid-base reaction can occur.

  • Oxidizing Agents (e.g., Perchlorates, Nitrates): These can react with the organic components of the molecule, potentially leading to fire or explosion.[6]

  • Reactive Metals: As an acid, it can react with metals to generate flammable hydrogen gas.

Pillar 2: Immediate Safety & Personal Protective Equipment (PPE)

Before handling the chemical for disposal, a robust safety posture is non-negotiable. All waste handling should occur in a well-ventilated area, preferably within a certified chemical fume hood.[1][7]

Required Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety goggles or a face shield.Protects against splashes and potential for serious, irreversible eye damage.[3]
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact, which can cause irritation.[8]
Body Protection A flame-resistant lab coat.Protects against spills and splashes on clothing and skin.
Respiratory Use in a fume hood. If not possible, a NIOSH-approved respirator may be required.Avoids inhalation of dust or aerosols which can cause respiratory irritation.[3]

Pillar 3: Step-by-Step Disposal Protocol

This protocol ensures that waste is handled, stored, and disposed of in a manner that is safe, compliant, and self-validating.

Step 1: Waste Identification and Segregation

Proper segregation is the cornerstone of safe chemical waste management.[9]

  • Designate as Hazardous Waste: At the point of generation, declare any unwanted this compound, including contaminated materials (e.g., weighing paper, gloves, spill cleanup debris), as hazardous waste.[10]

  • Segregate by Hazard Class: This waste should be collected in a container designated for "Organic Acid Waste."

  • Do Not Mix: Never mix this waste with other chemical streams like halogenated solvents, bases, or oxidizers unless compatibility has been explicitly verified by your EHS department.[7][9]

Step 2: Container Selection and Management

The integrity of the waste container is critical to preventing leaks and exposures.[4]

  • Select a Compatible Container: Use a container made of a material chemically compatible with organic acids. High-Density Polyethylene (HDPE) or glass containers are appropriate choices.[7][11]

  • Ensure Container Integrity: The container must be in good condition, free of cracks or damage, and possess a secure, leak-proof screw-top cap.[4]

  • Manage Fill Volume: Never fill a liquid waste container to more than 75-90% of its capacity.[7][11] This headspace allows for vapor expansion and reduces the risk of splashing when moving the container.

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when actively adding waste.[11] This minimizes the release of vapors and prevents spills.

Step 3: Labeling

Accurate labeling is a regulatory requirement and a critical safety communication tool.[12]

  • Attach a Hazardous Waste Tag: As soon as the first drop of waste is added, affix a completed hazardous waste tag provided by your institution's EHS department.

  • Complete All Fields: The label must, at a minimum, include:

    • The words "Hazardous Waste" [12]

    • The full chemical name: "this compound" (no abbreviations or formulas)

    • An accurate estimation of the concentration and total volume/mass.

    • The associated hazards (e.g., "Corrosive," "Irritant").[13]

    • The date waste accumulation began.

Step 4: Storage in a Satellite Accumulation Area (SAA)

The SAA is the designated laboratory location for the temporary storage of hazardous waste.

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[4][12]

  • Secondary Containment: Store the waste container within a larger, chemically compatible secondary container (e.g., a plastic tub) to contain any potential leaks.[4]

  • Regular Inspection: Periodically inspect the container for any signs of degradation, leaks, or pressure buildup.

Step 5: Final Disposal

Final disposal must be conducted by trained professionals in accordance with federal and state law.

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the full waste container.

  • Professional Disposal: The waste will be handled by a licensed hazardous waste disposal vendor for final disposition, which typically involves high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[12][13]

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generated: This compound hazard_id Consult SDS & Identify Hazards (Corrosive, Irritant) start->hazard_id ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) hazard_id->ppe segregate Segregate as 'Organic Acid Waste' ppe->segregate container Select Compatible Container (HDPE or Glass) segregate->container labeling Label Container with 'Hazardous Waste' Tag container->labeling storage Store in Secondary Containment in a Satellite Accumulation Area labeling->storage disposal Arrange Pickup by EHS for Professional Disposal storage->disposal

Caption: Decision workflow for compliant chemical waste disposal.

References

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved January 21, 2026, from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved January 21, 2026, from [Link]

  • Guide to Managing Laboratory Chemical Waste. (2024, January). Vanderbilt University Environmental Health and Safety. Retrieved January 21, 2026, from [Link]

  • Laboratory Chemical Waste Management. (n.d.). CSIR IIP. Retrieved January 21, 2026, from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (n.d.). LabManager. Retrieved January 21, 2026, from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved January 21, 2026, from [Link]

  • Safety Data Sheet: Benzoic acid. (2023, December 12). Chemos GmbH & Co.KG. Retrieved January 21, 2026, from [Link]

  • Hazardous Waste and Disposal. (n.d.). American Chemical Society. Retrieved January 21, 2026, from [Link]

  • Safety Data Sheet: BENZOIC ACID. (2021, February 19). Alpha Resources. Retrieved January 21, 2026, from [Link]

  • This compound. (n.d.). LookChem. Retrieved January 21, 2026, from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved January 21, 2026, from [Link]

  • Hazardous Substance Fact Sheet: Benzoic Acid. (n.d.). New Jersey Department of Health. Retrieved January 21, 2026, from [Link]

  • Safety Data Sheet: Benzoic Acid (Acidimetric Standard). (2015, December 1). National Institute of Standards and Technology. Retrieved January 21, 2026, from [Link]

  • Safety Data Sheet (SDS) Benzoic Acid. (2019, March 25). Flinn Scientific. Retrieved January 21, 2026, from [Link]

  • Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University. Retrieved January 21, 2026, from [Link]

  • Hazardous Waste Manual. (n.d.). Alabama A&M University. Retrieved January 21, 2026, from [Link]

  • Safety Data Sheet: Benzoic acid. (2015, August 28). Carl ROTH. Retrieved January 21, 2026, from [Link]

  • Ethoxylated Fatty Acid Methyl Esters; Exemption From the Requirement of a Tolerance. (2018, June 5). Federal Register. Retrieved January 21, 2026, from [Link]

  • Fatty acids, C16-18 and C18-unsatd., esters With polyethylene glycol mono-Me ether in Pesticide Formulations; Tolerance Exemption. (2024, December 2). Federal Register. Retrieved January 21, 2026, from [Link]

  • EPA Hazardous Waste Codes. (n.d.). University of Maryland Environmental Safety, Sustainability and Risk. Retrieved January 21, 2026, from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency. Retrieved January 21, 2026, from [Link]

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A Senior Application Scientist's Guide to Handling 4-(But-3-en-1-yloxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for 4-(But-3-en-1-yloxycarbonyl)benzoic acid (CAS No. 62680-74-4). As a compound utilized in the synthesis of advanced polymers, resins, and as a pharmaceutical intermediate, understanding its properties is critical for ensuring laboratory safety and experimental integrity.[1] This document moves beyond a simple checklist to provide a framework for risk assessment and procedural planning, grounded in the chemical nature of the molecule.

Immediate Safety Briefing: At a Glance

Before handling, ensure you are familiar with these core safety requirements:

  • Primary Hazards : Potential for skin and serious eye irritation/damage.[2][3] Risk of respiratory tract irritation from dust inhalation.[4] Combustible dust potential.[3]

  • Primary Engineering Control : Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Minimum Personal Protective Equipment (PPE) :

    • Eye Protection : Splash-proof chemical goggles.

    • Hand Protection : Chemical-resistant nitrile gloves.[5]

    • Body Protection : A flame-resistant lab coat.[6]

    • Footwear : Fully enclosed, chemical-resistant shoes.[5]

  • In Case of Exposure :

    • Eyes : Immediately flush with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[3][4]

    • Skin : Remove contaminated clothing and wash the affected area thoroughly with soap and water.[4]

    • Inhalation : Move to fresh air. If breathing is difficult, seek medical attention.[4]

  • Spills : Moisten spilled solid to prevent dust generation before carefully sweeping it into a sealed container for disposal.[4] Do NOT wash into sewers or drains.[4][7]

Hazard Assessment: Understanding the "Why"

A robust safety plan is built on a foundational understanding of the specific chemical hazards. This compound is a bifunctional molecule, and its risks are derived from its constituent parts: a carboxylic acid moiety and an allylic ester.

  • Carboxylic Acid Group : The benzoic acid backbone is the primary driver of the compound's irritant properties. Carboxylic acids can cause significant skin irritation and are particularly hazardous to the eyes, with the potential for serious, irreversible damage.[2][3] As a solid, it exists as a white powder, posing a risk of respiratory irritation if dust is inhaled.[1] Prolonged or repeated inhalation of benzoic acid dust can lead to lung damage.[3]

  • Allylic Ester Group : The butenyloxycarbonyl side chain introduces an element of chemical reactivity. While allylic esters are generally less reactive than other allylic carbonyl compounds, they can participate in unique reactions and may be susceptible to thermal decomposition.[8] This functionality necessitates careful consideration of reaction conditions and incompatibility with strong oxidizing agents or bases.[4][7]

  • Physical Form : As a crystalline powder, the primary physical hazard is the potential to form combustible dust concentrations in the air.[3] Therefore, handling procedures must be designed to minimize dust generation.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure. The fundamental principle is to create a barrier between you and the chemical hazard.[9][10]

Task/Operation Eye/Face Protection Hand Protection Body & Respiratory Protection Rationale
Weighing/Transfer of Solid Chemical safety gogglesNitrile glovesFlame-resistant lab coat. If outside a fume hood, a NIOSH-approved respirator with a particulate filter (P95 or P100) is required.High risk of dust generation and inhalation. Goggles provide a seal against airborne particulates.
Solution Preparation Chemical safety goggles and a face shield[6]Nitrile gloves. Consider double-gloving for added protection.[11]Flame-resistant lab coatIncreased risk of splashes when handling liquids. A face shield protects the entire face.
Running Reactions Chemical safety gogglesNitrile gloves. Consult a glove compatibility chart if using aggressive solvents.Flame-resistant lab coatStandard protection for controlled reactions within a fume hood.
Handling Waste Chemical safety gogglesHeavy-duty or double-layered nitrile gloves[11]Lab coat or chemical-resistant apron[5]Potential for contact with concentrated waste material.

Safe Handling and Operational Plan

A systematic workflow is essential for minimizing risk.[9] The following steps provide a procedural framework for handling this compound from receipt to disposal.

Step 1: Pre-Handling Preparation
  • Review the SDS : Before beginning any work, read the Safety Data Sheet for benzoic acid to understand the hazards.[3] Assume this derivative carries similar risks.

  • Designate a Work Area : All handling of this compound must occur within a certified chemical fume hood.

  • Assemble Materials : Ensure all necessary equipment, including spill cleanup materials, is within the fume hood and readily accessible before introducing the chemical.

  • Don PPE : Put on all required PPE as detailed in the table above.

Step 2: Handling the Chemical
  • Weighing : To minimize dust, weigh the powder on a tared weigh paper or directly into the receiving vessel inside the fume hood. Handle the container gently to avoid aerosolizing the powder.

  • Transfers : If transferring the solid, use a spatula and keep the containers low to the work surface to minimize the distance the powder can travel.

  • Dissolving : When preparing solutions, add the solid slowly to the solvent. Be aware that adding acids to water or other reagents can be exothermic; always add the acid to the liquid, not the other way around.

Step 3: Storage
  • Container : Keep the compound in a tightly sealed, clearly labeled container.[12]

  • Conditions : Store in a cool, dry, and well-ventilated area, adhering to the recommended storage temperature of 2-8°C.[1][7]

  • Incompatibilities : Segregate from strong oxidizing agents, strong bases, and sources of ignition.[3][4]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Execution cluster_cleanup Post-Procedure Risk_Assessment Risk Assessment (Review SDS) PPE_Donning Don Appropriate PPE Risk_Assessment->PPE_Donning Proceed Handling Chemical Handling (Weighing, Transfer) PPE_Donning->Handling Enter Hood Waste_Collection Segregate Waste Handling->Waste_Collection Generate Decontamination Decontaminate Workspace & Glassware Waste_Collection->Decontamination Conclude Disposal Dispose of Waste (Follow Site Protocol) PPE_Doffing Doff PPE Correctly Decontamination->PPE_Doffing

Caption: Workflow for safely handling this compound.

Spill and Disposal Procedures

Accidents happen. Being prepared is a non-negotiable part of laboratory safety.[9]

Spill Response
  • Alert Personnel : Notify others in the immediate area.

  • Isolate : If safe to do so, restrict access to the spill area.

  • Assess : For small spills of solid material within a fume hood:

    • Gently moisten the spilled powder with a damp paper towel to prevent it from becoming airborne.[4]

    • Carefully sweep the moistened material into a designated, labeled waste container.[12]

    • Clean the spill area with soap and water.

  • Large Spills : For large spills or any spill outside of a fume hood, evacuate the area and contact your institution's environmental health and safety (EHS) office immediately.

Waste Disposal
  • Classification : This compound must be treated as hazardous chemical waste.[12]

  • Collection : Collect all waste materials (including contaminated gloves, weigh paper, and paper towels) in a clearly labeled, sealed container.

  • Prohibition : Never dispose of this compound or its containers by pouring them down the sink or in the regular trash.[7][13] This can contaminate waterways and negatively impact aquatic life.[13]

  • Final Disposal : Arrange for pickup and disposal through your institution's licensed hazardous waste management program.[13] Consult local, state, and federal regulations to ensure full compliance.[12]

By adhering to these scientifically grounded protocols, researchers can confidently handle this compound, ensuring personal safety and the integrity of their work.

References

  • Safety Data Sheet Benzoic acid. Metascience.
  • SDS of Benzoic Acid: Important Data and Information Collected. (2023-11-15).
  • Personal Protective Equipment (PPE). CHEMM.
  • The Best Practices and Advice for Chemical Safety in Laboratories: The Complete Guide. (2025-12-04).
  • This compound. MySkinRecipes.
  • Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. (2026-01-12). US.
  • Safety Data Sheet: benzoic acid. Chemos GmbH&Co.KG.
  • SAFETY DATA SHEET - Benzoic Acid. (2024-09-06). Sigma-Aldrich.
  • Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • SAFETY DATA SHEET - Benzoic acid. (2012-05-01). Fisher Scientific.
  • Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf - NIH.
  • Activation of allylic esters in an intramolecular vinylogous kinetic resolution reaction with synergistic magnesium catalysts. (2020). SciSpace by Typeset.
  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
  • Chapter 5: Highly Reactive Chemicals. University of Nevada, Reno.
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  • PYROLYTIC DECOMPOSITION OF ALLYLIC ESTERS. MacSphere.
  • Protective Equipment. American Chemistry Council.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.